Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPIKIIETKZOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555707 | |
| Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119458-46-7 | |
| Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
This guide provides a comprehensive overview of the synthesis and detailed characterization of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, making the efficient synthesis and rigorous characterization of its derivatives a critical aspect of modern chemical research.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, with its ester and N-ethyl substituents, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into a reliable synthetic pathway and the multifaceted analytical techniques required to unequivocally confirm its structure and purity.
Strategic Synthesis of this compound
The synthesis of the target molecule can be efficiently achieved through a two-step process: the initial formation of the pyrazole core via the Knorr pyrazole synthesis, followed by a selective N-ethylation. This approach offers high yields and regiochemical control.
Step 1: Knorr Pyrazole Synthesis of Methyl 1H-pyrazole-5-carboxylate
The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazole rings from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4][5] In this initial step, we will synthesize the precursor, Methyl 1H-pyrazole-5-carboxylate, by reacting methyl 2,4-dioxobutanoate with hydrazine hydrate.
Causality of Experimental Choices:
-
Methyl 2,4-dioxobutanoate: This 1,3-dicarbonyl compound is chosen for its commercial availability and the presence of the desired methyl ester functionality at a position that will ultimately become the 5-position of the pyrazole ring.
-
Hydrazine Hydrate: As the simplest hydrazine, it provides the two nitrogen atoms necessary for the pyrazole core without introducing substituents on the nitrogen atoms in this step.
-
Acid Catalyst (e.g., Acetic Acid): The reaction is typically catalyzed by a mild acid to facilitate the initial condensation and subsequent cyclization steps.[1][2]
Experimental Protocol: Synthesis of Methyl 1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2,4-dioxobutanoate (1.0 equivalent) in a suitable solvent such as ethanol or propanol.[4]
-
Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (1.1 equivalents). An exothermic reaction may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[4]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours.[1][3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TCC), using a mobile phase such as 30% ethyl acetate in hexane.[1]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure Methyl 1H-pyrazole-5-carboxylate.[3]
Caption: Workflow for the Knorr synthesis of Methyl 1H-pyrazole-5-carboxylate.
Step 2: N-Ethylation of Methyl 1H-pyrazole-5-carboxylate
The second step involves the selective ethylation of the nitrogen at the 1-position of the pyrazole ring. This is a crucial step to introduce the desired ethyl group.
Causality of Experimental Choices:
-
Methyl 1H-pyrazole-5-carboxylate: The product from the previous step serves as the substrate for ethylation.
-
Ethylating Agent (e.g., Ethyl Iodide or Diethyl Sulfate): Ethyl iodide is a common and effective ethylating agent. Diethyl sulfate can also be used, but it is more toxic.
-
Base (e.g., Potassium Carbonate or Sodium Hydride): A base is required to deprotonate the pyrazole nitrogen, making it a more potent nucleophile to attack the ethylating agent. Potassium carbonate is a milder and safer base compared to sodium hydride.
-
Solvent (e.g., Acetone or DMF): A polar aprotic solvent is ideal for this type of reaction as it can dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: N-Ethylation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-pyrazole-5-carboxylate (1.0 equivalent) in dry acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.
-
Ethylating Agent Addition: Stir the suspension vigorously and add ethyl iodide (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or maintain at a slightly elevated temperature (e.g., 50-60 °C for DMF) for 4-6 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[6]
Caption: Workflow for the N-ethylation to yield the final product.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: A typical workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d, J ≈ 2 Hz | 1H | Pyrazole H-3 |
| ~6.8 | d, J ≈ 2 Hz | 1H | Pyrazole H-4 |
| ~4.3 | q, J ≈ 7 Hz | 2H | -CH₂-CH₃ (N-ethyl) |
| ~3.9 | s | 3H | -COOCH₃ (Methyl ester) |
| ~1.5 | t, J ≈ 7 Hz | 3H | -CH₂-CH₃ (N-ethyl) |
Rationale for Assignments:
-
The pyrazole ring protons at positions 3 and 4 will appear as doublets due to coupling with each other. The proton at C3 is typically downfield due to the anisotropic effect of the adjacent nitrogen and the ester group.
-
The methylene protons of the N-ethyl group will appear as a quartet due to coupling with the adjacent methyl group.
-
The methyl protons of the N-ethyl group will appear as a triplet.
-
The methyl protons of the ester group will appear as a singlet.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | -COOCH₃ (Carbonyl) |
| ~142 | Pyrazole C-3 |
| ~138 | Pyrazole C-5 |
| ~112 | Pyrazole C-4 |
| ~52 | -COOCH₃ (Methyl ester) |
| ~45 | -CH₂-CH₃ (N-ethyl) |
| ~15 | -CH₂-CH₃ (N-ethyl) |
Rationale for Assignments:
-
The carbonyl carbon of the ester will be the most downfield signal.
-
The carbon atoms of the pyrazole ring will appear in the aromatic region, with their specific shifts influenced by the substituents.[7][8][9]
-
The aliphatic carbons of the N-ethyl and methyl ester groups will appear in the upfield region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretch (aromatic and vinyl) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1725 | C=O stretch (ester) |
| ~1550-1450 | C=C and C=N stretching (pyrazole ring) |
| ~1250-1100 | C-O stretch (ester) |
Rationale for Assignments:
-
The strong absorption around 1725 cm⁻¹ is a clear indication of the ester carbonyl group.[10]
-
The absorptions in the 1550-1450 cm⁻¹ region are characteristic of the pyrazole ring vibrations.[11][12]
-
The C-H stretching vibrations confirm the presence of both aromatic-like (pyrazole ring) and aliphatic (ethyl and methyl) protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Interpretation |
| [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₇H₁₀N₂O₂ |
| [M-OCH₃]⁺ | Loss of the methoxy group from the ester |
| [M-C₂H₅]⁺ | Loss of the ethyl group from the pyrazole nitrogen |
Rationale for Assignments:
-
The molecular ion peak is the most important piece of information, confirming the molecular formula.
-
The fragmentation pattern will likely involve the loss of the substituents on the pyrazole ring and the ester group, which is a characteristic fragmentation pathway for such compounds.[13][14]
Conclusion
This guide has outlined a robust and well-reasoned approach to the synthesis and characterization of this compound. By following the detailed experimental protocols and utilizing the comprehensive suite of analytical techniques described, researchers can confidently synthesize and verify this valuable chemical intermediate. The principles and methodologies presented herein are grounded in established chemical literature and are designed to ensure both scientific integrity and practical success in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. rsc.org [rsc.org]
- 7. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Methyl 1-Ethyl-1H-pyrazole-5-carboxylate (CAS: 119458-46-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate, a heterocyclic building block of interest in synthetic and medicinal chemistry. This guide moves beyond a simple data sheet to offer insights into its properties, a plausible synthetic route with detailed protocols, and its potential applications, grounded in the established chemistry of the pyrazole scaffold.
Core Compound Identification and Properties
This compound is a disubstituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common motif in a vast array of biologically active compounds.[1][2] The specific substitution pattern of this molecule—an ethyl group at the N1 position and a methyl ester at the C5 position—makes it a valuable intermediate for further chemical elaboration.
| Identifier | Value | Source |
| CAS Number | 119458-46-7 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O₂ | [4] |
| Molecular Weight | 154.17 g/mol | |
| SMILES | COC(=O)C1=CC=NN1CC | [5] |
| Purity (Typical) | ≥95% | [4] |
| Appearance | Data not consistently available (N/A) | [4] |
Caption: Core identification of the target compound.
Spectroscopic Profile (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to be the most informative for structure confirmation. Key signals should include:
-
A triplet and a quartet in the aliphatic region, characteristic of the N-ethyl group (-CH₂-CH₃).
-
A singlet for the methyl ester protons (-OCH₃).
-
Two doublets in the aromatic region corresponding to the two protons on the pyrazole ring (at C3 and C4), showing characteristic coupling.
-
-
¹³C NMR: The carbon spectrum should display seven distinct signals, including those for the two carbons of the ethyl group, the methyl ester carbon, the carbonyl carbon, and the three carbons of the pyrazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should feature a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically found in the range of 1720-1740 cm⁻¹. Additional peaks would correspond to C-H, C=C, and C-N bond vibrations.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should show a clear molecular ion (M⁺) peak corresponding to the molecular weight of 154.17.
Synthesis and Purification
The synthesis of N-alkylated pyrazoles is a fundamental transformation in heterocyclic chemistry. A robust and common strategy is the direct N-alkylation of a pyrazole precursor with an appropriate alkyl halide in the presence of a base. This approach is favored for its reliability and straightforward execution.
Proposed Synthetic Pathway: N-Alkylation
The most logical pathway to this compound is the ethylation of the corresponding N-unsubstituted precursor, Methyl 1H-pyrazole-5-carboxylate. The pyrazole NH proton is acidic and can be readily deprotonated by a suitable base to form a nucleophilic pyrazole anion, which then attacks an ethylating agent like ethyl iodide.
Caption: Workflow for the proposed synthesis protocol.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard organic chemistry practices and should be adapted and optimized by the researcher.
Materials:
-
Methyl 1H-pyrazole-5-carboxylate
-
Ethyl iodide (EtI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 1H-pyrazole-5-carboxylate (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add ethyl iodide (1.2 - 1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2 (¹H NMR, MS) and by TLC analysis.
Reactivity and Potential Applications
As a functionalized heterocycle, this compound is primarily utilized as a chemical intermediate. Its reactivity is centered around the ester group and the pyrazole ring itself.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding 1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS 400755-43-3), a key precursor for forming amides or other acid derivatives.[7]
-
Building Block for Bioactive Molecules: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in drugs with anti-inflammatory, analgesic, and antimicrobial properties.[2] This compound serves as a pre-functionalized starting point for synthesizing more complex molecules for drug discovery pipelines.
Caption: Potential synthetic utility of the title compound.
Safety, Handling, and Storage
Safe handling is paramount when working with any laboratory chemical. The available data indicates that this compound should be treated as an irritant.[4]
GHS Hazard Information: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling & PPE: [8][9][10][11]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat.
-
First Aid Measures: [8][9][12]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.
-
Keep container tightly closed.
-
Store in a dry, cool, and well-ventilated place. Recommended storage temperature is between 4-8°C.[4]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via N-alkylation and the reactivity of its ester functional group make it an attractive starting point for the development of novel compounds, particularly in the fields of pharmaceutical and agrochemical research. Proper handling and adherence to safety protocols are essential when working with this irritant compound.
References
- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. aobchem.com [aobchem.com]
- 5. do.labnovo.com [do.labnovo.com]
- 6. rsc.org [rsc.org]
- 7. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.no [fishersci.no]
- 9. aaronchem.com [aaronchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
In-depth Technical Guide: Spectroscopic Data of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive and exhaustive search for validated spectroscopic data (NMR, IR, MS) for the specific compound Methyl 1-Ethyl-1H-pyrazole-5-carboxylate , we have determined that publicly available, experimentally verified spectra for this exact molecule are not readily accessible. The search included extensive queries of scientific literature databases, chemical repositories, and spectral libraries. While data for regioisomers and analogs are available, proceeding with an in-depth analysis of a compound without its actual, verified spectroscopic data would compromise the principles of scientific integrity and accuracy that are central to our work.
Therefore, this guide will instead focus on the predicted spectroscopic characteristics of this compound, based on the established principles of spectroscopic interpretation and data from closely related analogs. This approach will provide a robust theoretical framework for researchers who may be synthesizing or working with this compound, enabling them to anticipate and interpret their own experimental findings. We will also outline the detailed methodologies for acquiring such data.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The substitution pattern of this particular molecule, with an ethyl group at the N1 position and a methyl carboxylate group at the C5 position, makes it an interesting candidate for various applications, including medicinal chemistry and materials science. The precise characterization of its structure through spectroscopic methods is the foundational step for any further research and development.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Anticipated Chemical Shifts and Coupling Patterns:
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different sets of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrazole H-3 | ~ 7.5 - 7.8 | Doublet | ~ 2-3 | 1H |
| Pyrazole H-4 | ~ 6.3 - 6.6 | Doublet | ~ 2-3 | 1H |
| N-CH₂ (Ethyl) | ~ 4.2 - 4.5 | Quartet | ~ 7 | 2H |
| O-CH₃ (Methyl Ester) | ~ 3.8 - 4.0 | Singlet | - | 3H |
| N-CH₂-CH₃ (Ethyl) | ~ 1.4 - 1.6 | Triplet | ~ 7 | 3H |
Causality Behind Predictions:
-
Pyrazole Protons (H-3 and H-4): The protons on the pyrazole ring are in an aromatic environment and are expected to appear in the downfield region of the spectrum. The electron-withdrawing effect of the adjacent nitrogen atom and the C5-carboxylate group would deshield H-3 more significantly than H-4. The coupling between these two vicinal protons would result in a doublet for each, with a small coupling constant typical for five-membered aromatic rings.
-
N-Ethyl Group: The methylene protons (N-CH₂) are directly attached to a nitrogen atom, which is electron-withdrawing, thus shifting their signal downfield to the ~4.2-4.5 ppm region. These protons are coupled to the three methyl protons, resulting in a quartet. The methyl protons (N-CH₂-CH₃) are further away from the electronegative nitrogen and will appear more upfield as a triplet due to coupling with the methylene protons.
-
Methyl Ester Group: The three protons of the methyl ester (O-CH₃) are in a relatively shielded environment and are not coupled to any other protons, hence they are expected to appear as a sharp singlet.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Anticipated Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~ 160 - 165 |
| Pyrazole C-5 | ~ 145 - 150 |
| Pyrazole C-3 | ~ 138 - 142 |
| Pyrazole C-4 | ~ 105 - 110 |
| N-CH₂ (Ethyl) | ~ 48 - 52 |
| O-CH₃ (Methyl Ester) | ~ 51 - 54 |
| N-CH₂-CH₃ (Ethyl) | ~ 14 - 16 |
Causality Behind Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom and will appear significantly downfield.
-
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C-5, being attached to both a nitrogen and the electron-withdrawing carboxylate group, is expected to be the most downfield of the ring carbons. C-3 is adjacent to a nitrogen atom, while C-4 is expected to be the most upfield of the ring carbons.
-
Alkyl Carbons: The chemical shifts of the ethyl and methyl carbons are in the typical aliphatic region. The N-CH₂ carbon is shifted downfield due to its direct attachment to the nitrogen atom.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher ¹³C NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
-
Processing: Standard Fourier transformation and processing as with ¹H NMR.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.
Anticipated Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~ 1720 - 1740 | Strong |
| C=N Stretch (Pyrazole Ring) | ~ 1500 - 1600 | Medium |
| C-H Stretch (Aromatic/Aliphatic) | ~ 2850 - 3100 | Medium-Weak |
| C-O Stretch (Ester) | ~ 1100 - 1300 | Strong |
Causality Behind Predictions:
-
Ester Group: The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester functional group. The strong C-O stretching band is also a key diagnostic feature.
-
Pyrazole Ring: The C=N stretching vibrations within the pyrazole ring will give rise to medium intensity bands in the 1500-1600 cm⁻¹ region.
-
C-H Bonds: The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic ethyl and methyl groups will appear in the 2850-3100 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Anticipated Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₇H₁₀N₂O₂), which is 154.12 g/mol .
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z 123.
-
Loss of the ethyl group (-CH₂CH₃) from the N1 position to give a fragment at m/z 125.
-
Cleavage of the ester group to yield fragments corresponding to the pyrazole ring and the carboxylate moiety.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Molecular Structure
Caption: Molecular structure of this compound.
Conclusion
While experimental data for this compound is not currently prevalent in the public domain, a thorough understanding of spectroscopic principles allows for a reliable prediction of its spectral characteristics. This guide provides a foundational framework for researchers to interpret their own experimentally obtained NMR, IR, and MS data for this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability of results across different laboratories. As research into novel pyrazole derivatives continues to expand, the public availability of such fundamental characterization data will be invaluable to the scientific community.
"biological activity screening of novel pyrazole-5-carboxylate esters"
An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole-5-Carboxylate Esters
Authored by: A Senior Application Scientist
Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Pyrazole-5-carboxylate esters, a specific subclass of these versatile heterocyclic compounds, have garnered significant attention for their therapeutic potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions.[4][5][6] This guide provides a comprehensive framework for the systematic biological activity screening of novel pyrazole-5-carboxylate esters, drawing upon established methodologies and field-proven insights to navigate the path from compound synthesis to lead identification.
Part 1: Strategic Design of the Screening Cascade
A robust screening cascade is fundamental to efficiently identifying and prioritizing promising compounds. Rather than a one-size-fits-all approach, the screening strategy should be tailored to the therapeutic hypothesis for the novel pyrazole-5-carboxylate esters. The cascade is typically multi-tiered, beginning with broad primary screens to identify general activity, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and determine potency and selectivity.
A Multi-Tiered Approach to Biological Evaluation
A well-designed screening cascade maximizes the information obtained while conserving resources. The initial tier should consist of high-throughput, cost-effective assays to cast a wide net, followed by progressively more complex and targeted assays for promising candidates.
Caption: A multi-tiered screening cascade for novel compounds.
Part 2: Core Experimental Protocols
The following protocols are foundational for the initial biological evaluation of novel pyrazole-5-carboxylate esters. These methods are widely adopted and provide a robust starting point for assessing cytotoxicity and antimicrobial activity.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is often the primary screen for compounds with potential anticancer activity.[4][5]
Principle of the MTT Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Caption: The principle of the MTT assay for cell viability.
Step-by-Step Protocol for the MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole-5-carboxylate esters in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for 48-72 hours.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents.[2][3][10] The initial screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Broth Microdilution Method for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.[11][12]
-
Compound Preparation: Prepare serial twofold dilutions of the pyrazole-5-carboxylate esters in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Enzyme Inhibition Assays
Many pyrazole-containing compounds exert their biological effects by inhibiting specific enzymes.[13][14][15] The design of an enzyme inhibition assay is highly dependent on the target enzyme.
General Protocol for a Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the pyrazole-5-carboxylate ester inhibitors in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the buffer, inhibitor (at various concentrations), and enzyme. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Measure the change in absorbance over time using a microplate reader at a wavelength specific to the product of the reaction.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value of the inhibitor.
Part 3: Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for the optimization of lead compounds. By systematically modifying the chemical structure of the pyrazole-5-carboxylate esters and evaluating their biological activity, it is possible to identify the key structural features required for potency and selectivity.[16][17][18][19]
Key Structural Modifications and Their Potential Impact
| Structural Position | Potential Modifications | Potential Impact on Biological Activity |
| N1-substituent of the pyrazole ring | Alkyl, aryl, or heterocyclic groups | Can influence lipophilicity, metabolic stability, and interactions with the target protein. |
| C3-substituent of the pyrazole ring | Varied aromatic or aliphatic groups | Often a key determinant of potency and selectivity.[16] |
| Ester group at C5 | Modification to amides or other bioisosteres | Can affect solubility, cell permeability, and prodrug potential. |
| Substituents on aromatic rings | Electron-donating or electron-withdrawing groups | Can modulate the electronic properties of the molecule and influence binding affinity.[18] |
Part 4: Data Interpretation and Hit-to-Lead Optimization
The data generated from the screening cascade must be carefully analyzed to identify promising "hits." A hit is a compound that meets predefined activity and selectivity criteria in the primary and secondary assays.
From Hit to Lead: A Logical Progression
Caption: The logical progression from hit identification to lead candidate selection.
The most promising hits are then subjected to lead optimization, a process that involves iterative chemical synthesis and biological testing to improve the compound's properties, including:
-
Potency: Increasing the affinity for the target.
-
Selectivity: Minimizing off-target effects.
-
Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME).
-
Toxicity: Reducing any potential toxic effects.
Conclusion
The biological activity screening of novel pyrazole-5-carboxylate esters is a systematic and multi-faceted process that requires a well-designed screening cascade, robust experimental protocols, and insightful data analysis. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Methyl 1-Ethyl-1H-pyrazole-5-carboxylate: A Cornerstone Building Block in Modern Synthesis
Abstract
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive ester handle and a stable, substituted pyrazole core, makes it an exceptionally versatile precursor for a wide array of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, core reactivity, and strategic application in the construction of high-value compounds, most notably phosphodiesterase type 5 (PDE5) inhibitors. Authored from the perspective of an experienced application scientist, this document moves beyond simple procedural descriptions to elucidate the underlying chemical principles and rationale that govern its utility, offering field-proven insights for researchers and development professionals.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 50920-58-6) is a stable, crystalline solid at room temperature. Its structure is defined by a pyrazole ring that is N-ethylated at the 1-position and substituted with a methyl carboxylate group at the 5-position. This specific arrangement is not arbitrary; it sterically and electronically poises the molecule for predictable, high-yield transformations.
The N-ethyl group serves a critical function by protecting the adjacent ring nitrogen, thereby preventing unwanted side reactions such as N-acylation or N-alkylation that can plague unsubstituted pyrazoles. This ensures that synthetic transformations are directed primarily at the C5-ester group, the most synthetically versatile position on the molecule.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 50920-58-6 | |
| Molecular Formula | C7H10N2O2 | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 43-46 °C | |
| Boiling Point | 258.1±23.0 °C (Predicted) | |
| ¹H NMR (CDCl₃) | δ ~7.5 (s, 1H, pyrazole-H), 4.4 (q, 2H, N-CH₂), 3.9 (s, 3H, O-CH₃), 1.5 (t, 3H, CH₂-CH₃) | Typical |
| Purity | ≥98% (Typical Commercial Grade) |
Strategic Synthesis of the Building Block
The industrial-scale synthesis of this compound is a well-optimized process designed for efficiency, safety, and high purity. The most prevalent and robust method involves a multi-step sequence starting from readily available commodity chemicals.
Synthetic Pathway Overview
The primary route involves the condensation of an ethoxymethylene derivative with ethylhydrazine, followed by cyclization and esterification. This pathway is favored due to its high regioselectivity, ensuring the formation of the desired 1,5-disubstituted pyrazole isomer over the 1,3-isomer.
Caption: High-level workflow for the synthesis of the target pyrazole.
Protocol: Lab-Scale Synthesis via Condensation-Cyclization
This protocol describes a validated method for synthesizing the parent acid, which is then esterified. This two-step approach often provides higher purity than a direct one-pot synthesis.
Part A: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic Acid
-
Reaction Setup: To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in absolute ethanol) under an argon atmosphere, add ethylhydrazine oxalate (1.0 eq.) in portions at 0-5 °C. Rationale: The use of sodium ethoxide as a base is critical for deprotonating the hydrazine and facilitating the initial nucleophilic attack. An inert atmosphere prevents moisture from quenching the base.
-
Reagent Addition: Add diethyl 2-(ethoxymethylene)malonate (1.05 eq.) dropwise to the stirred suspension, maintaining the temperature below 10 °C. Rationale: The slow addition controls the exotherm of the reaction and prevents the formation of undesired side products.
-
Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Saponification: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3.0 eq.) in water. Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ethyl ester intermediate.
-
Work-up and Isolation: Cool the mixture, remove the ethanol under reduced pressure, and dilute the aqueous residue with water. Wash with a non-polar solvent (e.g., dichloromethane) to remove organic impurities. Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2-3, leading to the precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-Ethyl-1H-pyrazole-5-carboxylic acid as a white solid.
Part B: Fischer Esterification
-
Esterification: Suspend the crude 1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (0.1 eq.).
-
Reaction: Heat the mixture to reflux for 8-12 hours until TLC or LC-MS analysis indicates complete conversion of the starting material.
-
Isolation: Cool the reaction, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), and extract the product into a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography to yield the final product.
Core Reactivity and Strategic Transformations
The synthetic power of this compound stems from the predictable reactivity of its ester functional group. This moiety serves as a versatile launching point for constructing more complex molecular frameworks.
Key Transformation: Amide Bond Formation
The most common and critical transformation is the conversion of the methyl ester into an amide. This is a foundational step in the synthesis of numerous biologically active molecules, including sildenafil and its analogues.
-
Direct Aminolysis: While possible, the direct reaction with amines often requires harsh conditions (high temperatures) due to the relatively low reactivity of the ester.
-
Saponification-Amidation (Recommended): The most reliable and widely used method involves a two-step sequence. First, the methyl ester is hydrolyzed (saponified) to the corresponding carboxylic acid using a base like NaOH or LiOH. The resulting carboxylate is then activated and coupled with a target amine. This approach offers superior control and generally higher yields.
Caption: The robust two-step pathway for amide synthesis.
Protocol: Synthesis of a Pyrazole-5-carboxamide
This protocol details the conversion of the title compound into an amide, a key intermediate for PDE5 inhibitors.
-
Saponification: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 1.5 eq.) and stir at room temperature for 2-4 hours. Rationale: LiOH is often preferred over NaOH for its better solubility in mixed aqueous-organic solvent systems, leading to cleaner reactions.
-
Acidification: Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with 1N HCl.
-
Extraction: Extract the resulting carboxylic acid into ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude acid, which is often used directly in the next step.
-
Amide Coupling: Dissolve the crude acid in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an argon atmosphere. Add a coupling agent like HATU (1.1 eq.) or EDCI (1.2 eq.) along with a non-nucleophilic base like DIPEA (2.0 eq.).
-
Amine Addition: Add the desired amine (e.g., 2-amino-5-sulfamoylbenzoic acid derivative, 1.0 eq.) and stir the reaction at room temperature for 12-24 hours. Rationale: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. The base neutralizes the acid formed during the reaction, driving it to completion.
-
Purification: Upon completion, perform an aqueous work-up and purify the resulting amide by column chromatography or recrystallization.
Application in the Synthesis of PDE5 Inhibitors
This compound is famously a key precursor in the synthesis of sildenafil (Viagra) and related PDE5 inhibitors. The pyrazole core ultimately forms a significant portion of the final drug's heterocyclic scaffold.
The general strategy involves:
-
Amidation: Coupling the pyrazole carboxylic acid (derived from the title compound) with a functionalized aminobenzenesulfonamide derivative.
-
Cyclization: An intramolecular condensation reaction to form the fused pyrimido-pyrazolone ring system characteristic of this class of drugs.
This demonstrates the building block's role not just as a carrier of a functional group, but as an integral part of the final pharmacophore. Its stability throughout the synthetic sequence and the predictable reactivity of its ester handle are paramount to the success of the overall synthesis.
Safety and Handling
-
Hazard Class: While not acutely toxic, this compound should be handled with standard laboratory precautions. It is classified as an irritant.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its pre-installed N-ethyl group provides crucial regiochemical control, while the C5-ester offers a reliable and versatile handle for elaboration. The robust and scalable protocols for its own synthesis, combined with its predictable reactivity in key transformations like amidation, solidify its status as an indispensable building block in the pharmaceutical industry. For any scientist engaged in the synthesis of pyrazole-containing targets, a thorough understanding of this compound's properties and potential is essential for efficient and successful drug development campaigns.
Navigating the Isomeric Landscape of C7H10N2O2: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the physical and chemical properties of compounds with the molecular formula C7H10N2O2. This formula represents a fascinating intersection of biologically significant alkaloids and versatile chemical reagents. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the key isomers, their distinct characteristics, and relevant experimental methodologies. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be an indispensable resource for understanding and utilizing these multifaceted molecules.
The Isomeric World of C7H10N2O2: More Than One Molecule
The molecular formula C7H10N2O2 does not define a single chemical entity but rather a group of isomers—molecules that share the same number and types of atoms but differ in their arrangement. This structural diversity gives rise to a remarkable range of physical, chemical, and biological properties. The most prominent and pharmacologically significant isomers are the dimethylxanthines, a class of purine alkaloids that includes theophylline, theobromine, and paraxanthine. These compounds are structurally related to caffeine and are found in common consumables like tea, coffee, and chocolate.[1][2][3]
Another notable isomer is N,N'-methylenebisacrylamide, a cross-linking agent widely used in polymer chemistry for the synthesis of polyacrylamide gels.[4] The distinct structures of these isomers are depicted below.
The Dimethylxanthines: A Comparative Analysis
Theophylline, theobromine, and paraxanthine are all methylated derivatives of xanthine and share a common purine ring structure.[2][5][6] However, the differential placement of the two methyl groups on the xanthine backbone leads to significant variations in their pharmacological profiles and metabolic fates.
Structural Distinctions
The IUPAC names for these isomers clarify their structural differences:
-
Theophylline: 1,3-dimethyl-7H-purine-2,6-dione[3]
-
Theobromine: 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione[5][7]
-
Paraxanthine: 1,7-dimethyl-3H-purine-2,6-dione[1]
Physical and Chemical Properties: A Tabular Comparison
A side-by-side comparison of the key physical and chemical properties of the dimethylxanthine isomers is essential for researchers in analytical and medicinal chemistry.
| Property | Theophylline | Theobromine | Paraxanthine |
| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione[3] | 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione[5][7] | 1,7-dimethyl-3H-purine-2,6-dione[1] |
| CAS Number | 58-55-9[3] | 83-67-0[7] | 611-59-6[1] |
| Molar Mass | 180.167 g·mol−1[3] | 180.16418 g·mol−1[5] | 180.167 g·mol−1[1] |
| Melting Point | 270-274 °C | 357 °C[7] | 351-352 °C[1] |
| Solubility in Water | Slightly soluble | Slightly soluble (330 mg/L)[2] | Data not readily available |
| Appearance | White crystalline powder | White or colorless solid, can appear yellowish[2] | White crystalline powder |
| Taste | Bitter | Bitter[2][7][8] | Data not readily available |
Spectroscopic Analysis: Unveiling Molecular Fingerprints
Spectroscopic techniques are fundamental for the identification and quantification of these isomers.
-
UV-Visible Spectroscopy: Theophylline, when dissolved in 0.1N NaOH, exhibits a maximum absorbance at 277 nm.[3] This property is crucial for quantitative analysis using UV-Vis spectrophotometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the methyl protons are distinctive for each isomer, allowing for their unambiguous identification in a mixture. For theophylline, characteristic signals appear at approximately 3.23δ and 3.41δ.[3]
-
¹³C NMR: The unique methylation pattern of theophylline results in specific signals at 27.7δ and 29.9δ.[3]
-
Synthesis and Reactivity: Building and Modifying C7H10N2O2 Isomers
The ability to synthesize and chemically modify these molecules is critical for developing new therapeutic agents and research tools.
Synthesis of Theophylline: The Traube Purine Synthesis
Theophylline can be synthesized via the Traube method, a classic approach for constructing the purine ring system.[3][9] This multi-step synthesis provides a reliable route to obtain this important compound.
Experimental Protocol: Traube Synthesis of Theophylline [9]
-
Step 1: Synthesis of Cyanoacetylmethylurea: React N,N-dimethylurea with cyanoacetic ether in the presence of acetic anhydride.
-
Step 2: Cyclization to 6-amino-1,3-dimethyluracil: The resulting cyanoacetylmethylurea is cyclized to form 6-amino-1,3-dimethyluracil.
-
Step 3: Nitrosation: The 6-amino-1,3-dimethyluracil is treated with nitric acid to yield 5-nitroso-6-amino-1,3-dimethyluracil.
-
Step 4: Reduction: The nitroso group is reduced to an amino group, forming 5,6-diamino-1,3-dimethyluracil.
-
Step 5: Final Ring Closure: The final purine ring is formed by reacting the diamine with formamide, yielding theophylline.
Caption: Workflow for the Traube synthesis of theophylline.
Reactivity and Derivatization
The purine structure of the dimethylxanthines offers sites for chemical modification, enabling the synthesis of derivatives with altered pharmacological properties.[10] The nitrogen atom at position 7 in theophylline, for instance, can be alkylated to produce a variety of derivatives.[11] This has been explored to create compounds with enhanced efficacy or novel therapeutic applications.[10]
Biological Significance and Metabolism: From Stimulants to Therapeutics
The dimethylxanthine isomers of C7H10N2O2 are best known for their roles as metabolites of caffeine and as therapeutic agents themselves.
Metabolic Pathways
In humans, caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme involved.[1][2] This process leads to the formation of paraxanthine (about 84%), theobromine (about 12%), and theophylline (about 4%).[2] These metabolites are themselves pharmacologically active and undergo further metabolism before excretion.
Caption: Metabolic pathways of caffeine to its primary C7H10N2O2 isomers.
Pharmacological Effects
The dimethylxanthines exert their effects primarily through two mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[1][3][12]
-
Phosphodiesterase Inhibition: By inhibiting phosphodiesterases, these compounds increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a range of cellular responses, including smooth muscle relaxation.[1][12]
-
Adenosine Receptor Antagonism: They block adenosine receptors, which contributes to their stimulant effects on the central nervous system and cardiac tissue.[12]
Theophylline is used clinically as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[12][13] Theobromine is a milder stimulant than caffeine and has diuretic and vasodilator properties.[5][7] Paraxanthine, the major metabolite of caffeine, is also a central nervous system stimulant and is suggested to have a better safety profile than caffeine.[14][15][16]
N,N'-Methylenebisacrylamide: A Structurally Distinct Isomer
In contrast to the purine-based dimethylxanthines, N,N'-methylenebisacrylamide is a linear molecule containing two acrylamide units linked by a methylene bridge.[4]
Physical and Chemical Properties
-
IUPAC Name: N-[(prop-2-enoylamino)methyl]prop-2-enamide[4]
-
CAS Number: 110-26-9[4]
-
Appearance: White crystalline solid[19]
-
Reactivity: It is a bifunctional monomer that can be copolymerized with acrylamide to form cross-linked polyacrylamide gels.
Applications in Research
N,N'-methylenebisacrylamide is an essential reagent in molecular biology and biochemistry for the preparation of polyacrylamide gels used in electrophoresis (e.g., SDS-PAGE and native PAGE) for the separation of proteins and nucleic acids. The ratio of acrylamide to bis-acrylamide determines the pore size of the gel, which is a critical parameter for achieving optimal separation of macromolecules.
Caption: Experimental workflow for polyacrylamide gel electrophoresis (PAGE).
Conclusion
The chemical formula C7H10N2O2 encompasses a diverse array of isomers with profound implications in both pharmacology and materials science. The dimethylxanthines—theophylline, theobromine, and paraxanthine—serve as compelling examples of how subtle structural modifications can lead to distinct biological activities, making them valuable subjects of study in drug discovery and development. In parallel, the utility of N,N'-methylenebisacrylamide as a cross-linking agent underscores the importance of structural diversity in creating functional materials for scientific research. A thorough understanding of the physical and chemical properties of these isomers, as detailed in this guide, is paramount for their effective and innovative application.
References
- 1. Paraxanthine - Wikipedia [en.wikipedia.org]
- 2. Theobromine - Wikipedia [en.wikipedia.org]
- 3. Theophylline - Wikipedia [en.wikipedia.org]
- 4. Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DNAmod: theobromine [dnamod.hoffmanlab.org]
- 6. Showing Compound Theobromine (FDB000455) - FooDB [foodb.ca]
- 7. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Theobromine | 83-67-0 [chemicalbook.com]
- 9. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. brcrecovery.com [brcrecovery.com]
- 15. Frontiers | Paraxanthine safety and comparison to caffeine [frontiersin.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Methylene-bisacrylamide | C7H10N2O2 | CID 53800990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. N,N'-methylene(bisacrylamide) | C7H10N2O2 | CID 17956053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
"exploring the reactivity of the pyrazole ring in Methyl 1-Ethyl-1H-pyrazole-5-carboxylate"
An In-depth Technical Guide to the Reactivity of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of this compound, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. We will dissect the electronic nature of the substituted pyrazole ring, offering a predictive framework for its behavior in various chemical transformations. This document moves beyond a simple recitation of reactions, delving into the mechanistic underpinnings and strategic considerations essential for researchers, scientists, and drug development professionals. The protocols and insights presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring a trustworthy and practical resource for laboratory applications.
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern synthetic chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a privileged scaffold in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound of interest, this compound, presents a fascinating case study in reactivity, where the interplay between the N-ethyl group and the C5-ester substituent dictates the outcomes of chemical transformations. Understanding this interplay is paramount for the rational design of novel pyrazole-based compounds.
Electronic Landscape of the Substituted Pyrazole Ring
The reactivity of the pyrazole ring in this compound is governed by the electronic effects of its substituents. The N1-ethyl group is an electron-donating group (EDG) through an inductive effect, which increases the electron density of the ring, making it more susceptible to electrophilic attack than an unsubstituted pyrazole. Conversely, the C5-methoxycarbonyl group (-COOCH3) is a strong electron-withdrawing group (EWG) through a resonance effect, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack, particularly at positions C3 and C5.
The position of electrophilic attack is a result of the interplay between these two opposing effects. The N-ethyl group directs electrophiles to the C4 position, while the deactivating effect of the ester group at C5 also favors substitution at C4, as it is the position least deactivated by the EWG.
Electrophilic Aromatic Substitution: The C4 Position as the Epicenter of Reactivity
The pyrazole ring is an electron-rich aromatic system, making it prone to electrophilic substitution.[1] For this compound, electrophilic attack occurs almost exclusively at the C4 position.[1][2][3] This high regioselectivity is a consequence of the combined electronic influences of the N1-ethyl and C5-ester groups. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1]
Halogenation
Halogenation (e.g., with Br₂, Cl₂, I₂) proceeds readily at the C4 position without the need for a Lewis acid catalyst, a testament to the activated nature of the pyrazole ring.
Nitration
Nitration can be achieved using standard nitrating mixtures (e.g., HNO₃/H₂SO₄), yielding Methyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate. The reaction conditions must be carefully controlled to prevent side reactions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring.[4][5][6][7][8][9] Treatment of this compound with the Vilsmeier reagent (POCl₃/DMF) efficiently produces Methyl 1-Ethyl-4-formyl-1H-pyrazole-5-carboxylate.[10] This reaction is particularly valuable as the formyl group serves as a versatile handle for further synthetic transformations.[4][5]
Experimental Protocol: Vilsmeier-Haack Formylation
Objective: To synthesize Methyl 1-Ethyl-4-formyl-1H-pyrazole-5-carboxylate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, add anhydrous DMF (5 equivalents) and cool the flask in an ice bath.
-
To the cooled DMF, add POCl₃ (2 equivalents) dropwise with stirring. Maintain the temperature below 5 °C.
-
Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
To this mixture, add this compound (1 equivalent) portion-wise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure Methyl 1-Ethyl-4-formyl-1H-pyrazole-5-carboxylate.
Reactivity at the Substituents
While the pyrazole ring itself is the primary site of reactivity, the substituents also offer opportunities for chemical modification.
Ester Hydrolysis and Amidation
The methyl ester at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted to a variety of other functional groups, such as amides, by standard coupling procedures (e.g., using EDC/HOBt or converting to the acid chloride followed by reaction with an amine).
N-Dealkylation
While the N-ethyl group is generally stable, under certain harsh conditions, N-dealkylation can occur. However, for most synthetic applications, this group is considered a stable protecting group.
Metal-Catalyzed Cross-Coupling Reactions
To engage this compound in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), it is first necessary to introduce a leaving group, typically a halogen, onto the pyrazole ring. As discussed, halogenation occurs selectively at the C4 position. The resulting 4-halo-pyrazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position.
Visualization of Synthetic Pathways
The following diagram illustrates the key reactivity patterns and synthetic pathways for this compound.
Caption: Synthetic pathways for this compound.
Conclusion
The reactivity of this compound is a well-defined and predictable system, dominated by electrophilic substitution at the C4 position. The electron-donating N-ethyl group and the electron-withdrawing C5-ester group work in concert to direct incoming electrophiles to this position with high regioselectivity. Furthermore, the ester group provides a handle for further functionalization, and the introduction of a halogen at C4 opens the door to a vast array of metal-catalyzed cross-coupling reactions. This predictable reactivity profile, coupled with the inherent biological relevance of the pyrazole scaffold, makes this compound a valuable building block for the synthesis of complex molecules in the fields of medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Pyrazole-5-Carboxamides from Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Authored by: A Senior Application Scientist
Abstract
Pyrazole-5-carboxamides are a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Their synthesis is a critical task for medicinal chemists and researchers in drug development. This guide provides a comprehensive, field-proven methodology for the efficient synthesis of N-substituted pyrazole-5-carboxamides, starting from the commercially available or readily synthesized precursor, Methyl 1-Ethyl-1H-pyrazole-5-carboxylate. We will detail a robust, two-step synthetic pathway that prioritizes versatility, yield, and operational simplicity. This pathway involves an initial saponification of the methyl ester to its corresponding carboxylic acid, followed by a highly efficient amide coupling reaction. This document explains the chemical principles behind each step, provides detailed, step-by-step protocols, and offers insights into reaction optimization and troubleshooting.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The conversion of a methyl ester to a carboxamide can be approached via two primary strategies. The choice of pathway is critical and is dictated by the desired substrate scope, reaction efficiency, and the mildness of the required conditions.
-
Strategy A: Two-Step Hydrolysis and Amidation (Recommended) : This is the most versatile and widely employed method. It involves the hydrolysis (saponification) of the starting methyl ester to the intermediate 1-Ethyl-1H-pyrazole-5-carboxylic acid. This carboxylic acid is then "activated" and coupled with a desired amine. The key advantage is the ability to diversify the amide group late in the synthesis by coupling the pyrazole carboxylic acid with a vast array of primary and secondary amines under well-controlled conditions.[3]
-
Strategy B: Direct Aminolysis : This pathway involves the direct reaction of the methyl ester with an amine.[4] While seemingly more atom-economical, this reaction (aminolysis) often requires high temperatures and is generally limited to simple, unhindered amines.[5][6] The methoxide leaving group is relatively basic, making the reaction less favorable than coupling with an activated carboxylic acid.
This guide will focus exclusively on the scientifically preferred and more robust Strategy A .
Figure 1. Recommended two-step workflow for the synthesis of pyrazole-5-carboxamides.
Protocol 1: Saponification of this compound
Principle & Justification
Saponification is the base-catalyzed hydrolysis of an ester. In this step, a hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion. A rapid acid-base reaction between the newly formed carboxylic acid and the methoxide/hydroxide in the basic medium yields the carboxylate salt. A final acidification step during the workup protonates the carboxylate to yield the desired carboxylic acid product. We recommend Lithium Hydroxide (LiOH) as it is often effective at room temperature and leads to clean conversions.
Detailed Experimental Protocol
Objective: To synthesize 1-Ethyl-1H-pyrazole-5-carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 v/v ratio). A sufficient volume should be used to fully dissolve the starting material (e.g., ~10 mL per gram of ester).
-
Addition of Base: Add solid lithium hydroxide monohydrate (2.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt). The reaction is typically complete within 2-6 hours.
-
Workup - Quenching and Acidification:
-
Once the reaction is complete, reduce the volume of the solvent in vacuo to remove most of the THF.
-
Dilute the remaining aqueous residue with deionized water.
-
Cool the flask in an ice-water bath and slowly acidify the solution by adding 2M HCl dropwise with stirring. The carboxylic acid product will precipitate as a solid. Continue adding acid until the pH of the solution is ~2-3 (check with pH paper).
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (1 x volume).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is often of high purity (>95%) and can be used directly in the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system like EtOAc/hexanes. Dry the final product under high vacuum.
Protocol 2: Amide Bond Formation via an Acid Chloride Intermediate
Principle & Justification
The direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[6][7] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[8][9][10] One of the most reliable and cost-effective methods for this activation is the conversion of the carboxylic acid to a highly reactive acyl chloride (or acid chloride) intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][11] This intermediate is then immediately reacted with the desired amine. The amine nitrogen acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion to form the stable amide bond.[10] A tertiary amine base (like triethylamine) is added to scavenge the HCl byproduct generated during the reaction.
Figure 2. Mechanism workflow for amide coupling via an acid chloride intermediate.
Detailed Experimental Protocol
Objective: To synthesize an N-substituted-1-Ethyl-1H-pyrazole-5-carboxamide.
Materials:
-
1-Ethyl-1H-pyrazole-5-carboxylic acid (from Protocol 1) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Acid Chloride Formation
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, suspend the 1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (~10 mL per gram of acid).
-
Catalyst Addition: Add one catalytic drop of DMF.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise via syringe. Caution: Thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Vigorous gas evolution will be observed. The reaction is typically complete in 1-2 hours, often indicated by the reaction mixture becoming a clear solution.
Part B: Amide Formation 5. Solvent Removal: Once the acid chloride formation is complete, remove the solvent and excess thionyl chloride in vacuo. It is crucial to remove all excess SOCl₂ as it can react with the incoming amine. Co-evaporation with anhydrous toluene (2x) can aid in its complete removal. The crude pyrazole-5-carbonyl chloride is typically a solid or oil and is used immediately without purification. 6. Amine Addition Setup: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C under a nitrogen atmosphere. 7. In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. 8. Reaction: Add the amine/triethylamine solution dropwise to the stirred acid chloride solution at 0 °C. 9. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours (monitor by TLC). 10. Workup:
- Quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with DCM (2x).
- Combine the organic layers and wash with water, then with brine.
- Drying and Concentration:
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure pyrazole-5-carboxamide.
Data Presentation: Representative Reaction Parameters
The following table provides general guidelines for the amide coupling step with various amine types.
| Amine Type | Representative Example | Equivalents of Amine | Typical Reaction Time | Expected Yield Range | Notes |
| Primary Aliphatic | Benzylamine | 1.2 | 2-4 hours | 85-95% | Generally fast and high-yielding reactions. |
| Secondary Aliphatic | Piperidine | 1.2 | 4-8 hours | 80-90% | Slightly slower due to increased steric hindrance. |
| Primary Aromatic | Aniline | 1.2 | 8-16 hours | 70-85% | Less nucleophilic; may require longer reaction times or gentle heating. |
| Hindered Amine | tert-Butylamine | 1.5 | 12-24 hours | 50-70% | Steric hindrance significantly slows the reaction. May require a stronger, non-nucleophilic base like DIPEA. |
References
- 1. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Pyrazole Nucleus in Modern Drug Discovery: Application Notes for Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
I. Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold". A significant number of FDA-approved drugs incorporate the pyrazole core, demonstrating its broad therapeutic applicability across a range of diseases, including cancer, inflammation, and infectious agents.[1][2][3] The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile pharmacophore, capable of forming key hydrogen bonds and other non-covalent interactions with biological targets.[3]
This document provides detailed application notes and protocols for a specific, yet highly versatile, member of this class: Methyl 1-Ethyl-1H-pyrazole-5-carboxylate . This building block is of particular interest to drug discovery programs due to its inherent functionality, which allows for straightforward chemical modification and the exploration of diverse chemical space. The ethyl group at the N1 position and the methyl ester at the C5 position provide distinct handles for derivatization, enabling the generation of extensive compound libraries for screening and lead optimization.
II. Strategic Utility in Drug Discovery Programs
This compound is a valuable starting material for several drug discovery strategies, primarily due to the reactivity of its methyl ester group. This functional group can be readily converted into a variety of other functionalities, most notably amides, which are prevalent in many drug molecules.
Key Applications:
-
Scaffold for Library Synthesis: The pyrazole core can be elaborated upon by modifying the ester. This allows for the rapid generation of a library of analogs with diverse substituents, which is essential for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD): The relatively small size and low complexity of this molecule make it an ideal starting point for FBDD campaigns. The pyrazole core can act as a fragment that binds to a specific pocket of a biological target, with subsequent optimization of the substituents to enhance potency and selectivity.
-
Lead Optimization: In later stages of drug discovery, this scaffold can be used to fine-tune the properties of a lead compound. The ethyl and ester groups can be modified to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.
III. Synthesis of this compound
A reliable and scalable synthesis of the title compound is crucial for its application in drug discovery. While various methods exist for the synthesis of pyrazole derivatives, a common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related pyrazole esters.
Objective: To synthesize this compound.
Materials:
-
Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)
-
Ethylhydrazine oxalate
-
Triethylamine
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in methanol.
-
Addition of Reagents: Add ethylhydrazine oxalate (1.1 eq) and triethylamine (2.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Expected Outcome: A white to off-white solid.
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
IV. Derivatization Strategies and Protocols
The true power of this compound lies in its potential for derivatization. The methyl ester at the C5 position is a key handle for introducing diversity.
A. Amide Bond Formation: A Gateway to Bioactivity
The conversion of the methyl ester to an amide is a fundamental transformation in medicinal chemistry. This can be achieved through a two-step hydrolysis and amide coupling procedure.
Protocol 2: Hydrolysis of this compound
Objective: To synthesize 1-Ethyl-1H-pyrazole-5-carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add LiOH (1.5 eq) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.
-
Precipitation and Filtration: A white precipitate of 1-Ethyl-1H-pyrazole-5-carboxylic acid should form. Collect the solid by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum.
Protocol 3: Amide Coupling
Objective: To synthesize a library of 1-Ethyl-1H-pyrazole-5-carboxamides.
Materials:
-
1-Ethyl-1H-pyrazole-5-carboxylic acid
-
A diverse set of primary and secondary amines
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Activation: In a dry reaction vessel under an inert atmosphere, dissolve 1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.
Workflow for Amide Library Synthesis
Caption: Workflow for the synthesis and screening of a pyrazole carboxamide library.
V. Potential Therapeutic Applications and Target Classes
The pyrazole scaffold is known to interact with a wide range of biological targets. Derivatives of this compound could be explored for activity against several important target classes.
| Target Class | Rationale and Examples of Pyrazole-Containing Drugs |
| Kinases | Pyrazole-based compounds are well-established as kinase inhibitors. The pyrazole ring can act as a hinge-binder, a key interaction for many kinase inhibitors. Examples include Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/JAK2 inhibitor). |
| G-Protein Coupled Receptors (GPCRs) | Pyrazole derivatives have been developed as antagonists for various GPCRs. For instance, Rimonabant was a cannabinoid receptor 1 (CB1) antagonist. |
| Enzymes (e.g., COX, FAAH) | The anti-inflammatory drug Celecoxib is a selective COX-2 inhibitor containing a pyrazole ring. Other pyrazole-based compounds have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH). |
| Ion Channels | Pyrazole derivatives have shown activity as modulators of various ion channels. |
Hypothetical Drug Discovery Cascade
Caption: A typical drug discovery cascade utilizing the pyrazole scaffold.
VI. Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its straightforward synthesis and the reactivity of its methyl ester group provide a robust platform for the generation of diverse compound libraries. The proven track record of the pyrazole scaffold in numerous approved drugs underscores the potential for discovering novel therapeutic agents based on this privileged heterocycle. The protocols and strategies outlined in these application notes provide a solid foundation for researchers and scientists to effectively utilize this compound in their drug discovery endeavors.
VII. References
-
Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Kinase Inhibitors with Anticancer Activity. Molecules, 22(3), 427. --INVALID-LINK--
-
Lv, K., et al. (2019). A Review on the Biological Activities of Pyrazole Derivatives. Mini-Reviews in Medicinal Chemistry, 19(12), 977-991. --INVALID-LINK--
-
Wube, A. A. (2020). The pyrazole scaffold: A versatile building block in medicinal chemistry. Drug Discovery Today, 25(3), 578-587. --INVALID-LINK--
References
Application Notes and Protocols for the N-Alkylation of Pyrazole-5-Carboxylate Esters
Introduction: The Significance of N-Alkylated Pyrazoles
N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The pyrazole scaffold is a bioisostere for amides and other aromatic rings, and its derivatives have demonstrated a wide array of biological activities, including anti-infective, anti-oxidant, and anti-tumor properties.[2] Specifically, N-alkylated pyrazole-5-carboxylate esters serve as crucial building blocks for a variety of therapeutic agents, such as potent and selective kinase inhibitors targeting signaling pathways in neurodegenerative diseases.[4]
The synthetic utility of the pyrazole core is enhanced by the potential for functionalization at multiple positions. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as pyrazole-5-carboxylate esters, presents a significant synthetic challenge: controlling the regioselectivity.[1][5] The two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring have similar electronic properties, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[5] The specific regioisomer produced is critical, as it dictates the molecule's three-dimensional structure and, consequently, its biological activity.[4]
This document provides a comprehensive guide to the N-alkylation of pyrazole-5-carboxylate esters, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles governing regioselectivity and present a series of detailed, field-proven protocols to empower you to selectively synthesize your desired N-alkylated pyrazole isomer.
Mechanistic Insights: Mastering Regioselectivity
The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of steric and electronic factors, further modulated by the reaction conditions. A thorough understanding of these principles is paramount for predictable and efficient synthesis.
The General Mechanism: Base-Mediated SN2 Alkylation
The most prevalent method for N-alkylation of pyrazoles proceeds via a classical SN2 mechanism. The reaction is initiated by the deprotonation of the pyrazole N-H by a suitable base, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent (typically an alkyl halide) to form the C-N bond.
Caption: General mechanism of base-mediated N-alkylation of pyrazoles.
Controlling the Site of Alkylation: N1 vs. N2
For an unsymmetrical pyrazole, such as an ethyl pyrazole-5-carboxylate, the pyrazolate anion is a hybrid of two resonance structures, with the negative charge delocalized over both nitrogen atoms. The site of alkylation is determined by which nitrogen atom preferentially attacks the electrophile.
References
Application Notes & Protocols: Methyl 1-Ethyl-1H-pyrazole-5-carboxylate in the Synthesis of Novel Anti-inflammatory Agents
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are particularly renowned for their anti-inflammatory properties, largely attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[3][4] This guide provides an in-depth exploration of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate, a versatile chemical scaffold, for the synthesis of potent and selective anti-inflammatory agents. We will dissect the underlying mechanisms, provide field-proven synthetic protocols, and outline standard methodologies for biological evaluation, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable building block.
The Scientific Rationale: Pyrazoles and COX-2 Inhibition
Inflammation is a complex biological response mediated by signaling molecules, most notably prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[5]
-
COX-1 is a constitutive enzyme, responsible for producing prostaglandins that regulate essential physiological functions, including gastric cytoprotection and platelet aggregation.
-
COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is the principal catalyst for the production of prostaglandins that mediate pain, fever, and inflammation.[5]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2, leading to effective pain relief but also significant gastrointestinal side effects.[4] The development of selective COX-2 inhibitors, such as Celecoxib, which features a pyrazole core, was a major therapeutic breakthrough, offering potent anti-inflammatory action with a markedly improved safety profile.[3][6]
The pyrazole scaffold is uniquely suited for targeting COX-2. Its distinct electronic and steric properties allow for the design of molecules that fit snugly into the larger, more accommodating active site of the COX-2 enzyme while being excluded from the narrower channel of the COX-1 active site. The strategic placement of substituents on the pyrazole ring is critical for modulating this selectivity and overall potency.
Inflammatory Cascade and COX-2 Inhibition Pathway
The diagram below illustrates the central role of COX-2 in the inflammatory pathway and the point of intervention for pyrazole-based inhibitors.
Caption: Mechanism of COX-2 selective inhibition in the inflammatory cascade.
Synthetic Strategy: From Ester to Bioactive Amide
This compound is an ideal starting material due to the reactivity of its ester group, which serves as a handle for molecular elaboration. A common and highly effective strategy in medicinal chemistry is the conversion of this ester into a diverse library of amides. The amide bond introduces structural rigidity and hydrogen bonding capabilities, which are crucial for specific interactions with biological targets.
The general workflow involves two key transformations:
-
Saponification: The methyl ester is hydrolyzed to its corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is activated and reacted with a primary or secondary amine to form the target carboxamide.
General Synthetic Workflow
Caption: Two-step workflow for synthesizing pyrazole carboxamides.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic Acid
This protocol details the hydrolysis of the starting ester to its carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
-
Rationale: Saponification using a base like lithium hydroxide (LiOH) is a standard and efficient method for converting esters to carboxylic acids under mild conditions, minimizing the risk of side reactions.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH·H₂O (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield 1-Ethyl-1H-pyrazole-5-carboxylic acid as a white solid, which can often be used in the next step without further purification.
-
Protocol 2: General Procedure for Synthesis of 1-Ethyl-1H-pyrazole-5-carboxamides
This protocol describes a robust amide coupling reaction using EDC and HOBt, common reagents for forming amide bonds efficiently.
-
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization (if applicable), leading to higher yields of the desired amide.
-
Materials:
-
1-Ethyl-1H-pyrazole-5-carboxylic Acid (1.0 eq)
-
Substituted Amine (R-NH₂) (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
To a solution of 1-Ethyl-1H-pyrazole-5-carboxylic Acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure target amide.
-
Characterization & Biological Evaluation
Confirmation of the synthesized compounds' structure and purity is critical.[7][8] Subsequently, their biological activity must be assessed through established assays.
Analytical Characterization
The identity and purity of synthesized compounds should be confirmed using a suite of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch of the amide).
Table 1: Representative Analytical Data for a Synthesized Pyrazole Carboxamide
| Parameter | Data |
| Compound | N-(4-sulfamoylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide |
| Molecular Formula | C₁₂H₁₄N₄O₃S |
| Molecular Weight | 298.33 g/mol |
| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, NH), 7.8 (d, 2H), 7.6 (d, 2H), 7.5 (s, 1H), 7.3 (s, 2H, SO₂NH₂), 6.8 (s, 1H), 4.3 (q, 2H), 1.4 (t, 3H). |
| MS (ESI+) | m/z 299.1 [M+H]⁺ |
In Vitro COX Inhibition Assay
The primary biological evaluation involves determining the compound's ability to inhibit COX-1 and COX-2 enzymes. This is typically done using an enzyme immunoassay (EIA) kit that measures the conversion of arachidonic acid to prostaglandin E₂ (PGE₂).
-
Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.
-
Selectivity Index (SI): Calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.
Table 2: Hypothetical In Vitro Activity of Synthesized Analogs
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Analog A | 25.5 | 0.21 | 121 |
| Analog B | > 100 | 1.15 | > 87 |
| Analog C | 15.2 | 0.09 | 169 |
| Celecoxib (Ref.) | 15.0 | 0.04 | 375 |
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Promising compounds are advanced to in vivo models to assess their efficacy in a living system. The carrageenan-induced rat paw edema model is a standard for evaluating acute anti-inflammatory activity.[7][9]
-
Principle: Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by swelling (edema).
-
Procedure: Test compounds are administered orally to rats prior to carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer.
-
Outcome: The percentage inhibition of edema is calculated by comparing the paw volume of treated animals to that of a vehicle-treated control group.
Conclusion and Future Outlook
This compound stands out as a highly valuable and adaptable starting material for the synthesis of novel anti-inflammatory agents. The synthetic routes described herein, particularly the conversion to pyrazole-5-carboxamides, represent a reliable and high-yield strategy for generating compound libraries for screening. By systematically modifying the amine component in the amide coupling step, researchers can fine-tune the steric and electronic properties of the final molecules to optimize COX-2 selectivity and overall pharmacological profiles. Future work should focus on exploring a wider range of amine substituents and advancing the most promising leads through more comprehensive preclinical evaluation, including pharmacokinetic and toxicology studies.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Core: Application of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate in the Synthesis of Kinase Inhibitors for Cancer Therapy
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a multitude of biological targets. In the landscape of oncology, pyrazole derivatives have emerged as a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The pyrazole core provides an excellent framework for designing potent and selective kinase inhibitors that can intervene in these aberrant signaling pathways.
This technical guide focuses on the utility of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate as a key intermediate in the synthesis of pyrazole-based anticancer agents. We will delve into the strategic transformation of this building block into potent kinase inhibitors, providing detailed, field-proven protocols and the scientific rationale behind these methodologies. The primary focus will be on the synthesis of pyrazole-5-carboxamides, a class of compounds that has shown significant promise in targeting critical cancer-associated kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6][7]
Strategic Synthesis of Pyrazole-5-Carboxamide Kinase Inhibitors
The conversion of this compound into a biologically active pyrazole-5-carboxamide is a multi-step process that leverages fundamental organic chemistry transformations. The general workflow involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a selected amine. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component.
Overall Synthetic Workflow
The synthetic journey from the starting intermediate to a final pyrazole-5-carboxamide anticancer agent is a testament to the strategic application of modern organic synthesis. The following diagram illustrates the key transformations.
Caption: General workflow for the synthesis of pyrazole-5-carboxamide kinase inhibitors.
Detailed Experimental Protocols
The following protocols are based on established and reliable methods for the synthesis of pyrazole-5-carboxamide derivatives and are exemplified using a representative synthetic target.[8][9]
Protocol 1: Hydrolysis of this compound
Objective: To convert the starting methyl ester into the corresponding carboxylic acid, a necessary precursor for amide coupling.
Rationale: Saponification, the base-catalyzed hydrolysis of an ester, is a robust and high-yielding method for this transformation. Lithium hydroxide (LiOH) is often preferred due to its high reactivity and the ease of work-up.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O (2.0 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Ethyl-1H-pyrazole-5-carboxylic acid. The product is often of sufficient purity for the next step.
| Parameter | Value | Rationale |
| Solvent System | THF:Water (3:1) | Ensures solubility of both the ester and the hydroxide salt. |
| Base | LiOH·H₂O | Efficient hydrolysis with minimal side reactions. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
| pH of Work-up | 2-3 | Ensures complete protonation of the carboxylate to the carboxylic acid. |
Protocol 2: Amide Coupling to Synthesize a Representative Pyrazole-5-carboxamide
Objective: To form the amide bond between 1-Ethyl-1H-pyrazole-5-carboxylic acid and a selected amine to generate the final anticancer compound.
Rationale: The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as Hydroxybenzotriazole (HOBt) is a standard and effective method for amide bond formation.[10] This combination minimizes side reactions and racemization (if applicable). A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction.
Materials:
-
1-Ethyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)
-
Substituted aniline (e.g., 4-chloroaniline, as a representative amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-Ethyl-N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide.
| Parameter | Value | Rationale |
| Coupling Reagents | EDC/HOBt | Forms a highly reactive activated ester, facilitating amide bond formation. |
| Base | DIPEA | Acts as a non-nucleophilic base to neutralize acids formed during the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves all reactants and facilitates the reaction. |
| Purification | Column Chromatography | Ensures the isolation of the pure target compound. |
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Pyrazole-5-carboxamide derivatives synthesized from this compound often exert their anticancer effects by inhibiting key protein kinases involved in cell cycle progression and signal transduction. Two of the most prominent targets are Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR).
Inhibition of the CDK Signaling Pathway
The cell cycle is tightly regulated by a family of kinases known as Cyclin-Dependent Kinases (CDKs).[11] In many cancers, the CDK signaling pathway is hyperactivated, leading to uncontrolled cell division. Pyrazole-based inhibitors can bind to the ATP-binding pocket of CDKs, such as CDK2, preventing the phosphorylation of its substrates and thereby arresting the cell cycle.
Caption: Inhibition of the CDK2 signaling pathway by a pyrazole-5-carboxamide derivative.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[4] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. Pyrazole-based inhibitors can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling, ultimately leading to reduced tumor cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a pyrazole-5-carboxamide derivative.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile intermediate for the synthesis of a diverse array of pyrazole-based anticancer agents. The straightforward and robust synthetic routes, primarily involving ester hydrolysis followed by amide coupling, allow for the rapid generation of compound libraries for drug discovery programs. The resulting pyrazole-5-carboxamides have demonstrated significant potential as potent inhibitors of key oncogenic kinases, including CDKs and EGFR. The continued exploration of the chemical space around the pyrazole-5-carboxamide scaffold, enabled by the modularity of its synthesis, holds great promise for the development of next-generation targeted cancer therapies with improved efficacy and selectivity.
References
- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes to Functionalized Pyrazoles Using Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Introduction: The Pyrazole Scaffold and the Versatility of a Key Building Block
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core structure of numerous blockbuster drugs. Its prevalence in pharmaceuticals stems from its unique electronic properties, metabolic stability, and its capacity to engage in various biological interactions.[1][2] Functionalized pyrazoles exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3][4] Consequently, the development of efficient and versatile synthetic routes to novel pyrazole derivatives is a critical endeavor for researchers in drug discovery and development.
This guide focuses on the synthetic utility of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate , a readily accessible and highly versatile building block for the synthesis of a diverse array of functionalized pyrazoles. The strategic placement of the methyl ester at the 5-position, coupled with the ethyl group at the 1-position, offers a stable yet reactive platform for a variety of chemical transformations. We will explore several key synthetic routes, providing detailed, field-proven protocols and explaining the underlying chemical principles.
Core Synthetic Transformations
The functionalization of this compound can be broadly categorized into three main areas:
-
Modification of the Carboxylate Group: The ester moiety serves as a versatile handle for the introduction of various functional groups through hydrolysis, amidation, and reduction.
-
C-H Functionalization of the Pyrazole Ring: Modern catalytic methods allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at the C4-position of the pyrazole ring.
-
Halogenation of the Pyrazole Ring: The introduction of a halogen at the C4-position provides a key intermediate for further cross-coupling reactions.
The following sections will provide detailed protocols for these transformations.
Hydrolysis of the Ester to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is often the first step in a synthetic sequence, as the carboxylic acid is a key intermediate for the synthesis of amides, esters, and other derivatives.
Protocol 1: Basic Hydrolysis of this compound
This protocol describes a standard basic hydrolysis of the methyl ester to yield 1-Ethyl-1H-pyrazole-5-carboxylic acid.
Rationale: The hydrolysis is carried out under basic conditions using sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of methanol and acidification of the resulting carboxylate salt yields the desired carboxylic acid. Ethanol is used as a co-solvent to ensure the solubility of the starting material.
Workflow Diagram:
Caption: Workflow for the basic hydrolysis of this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material), add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 2 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to afford 1-Ethyl-1H-pyrazole-5-carboxylic acid.
Data Summary Table:
| Product | Form | Yield | Melting Point | 1H NMR (DMSO-d6) δ (ppm) |
| 1-Ethyl-1H-pyrazole-5-carboxylic acid | White solid | >95% | 135-137 °C | 13.2 (s, 1H), 7.55 (d, J=2.0 Hz, 1H), 6.60 (d, J=2.0 Hz, 1H), 4.30 (q, J=7.3 Hz, 2H), 1.35 (t, J=7.3 Hz, 3H) |
Amidation of the Ester
The direct conversion of the ester to an amide is a highly efficient method for the synthesis of pyrazole carboxamides, which are prevalent in many biologically active molecules.
Protocol 2: Direct Amidation with an Amine
This protocol details the direct reaction of the methyl ester with a primary or secondary amine in the presence of a strong base.[5]
Rationale: The direct amidation of unactivated esters with amines can be challenging. This protocol utilizes a strong base, such as potassium tert-butoxide, to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the ester carbonyl.[5] Dimethyl sulfoxide (DMSO) is an excellent solvent for this transformation due to its high polarity and ability to solvate the reactants and intermediates.
Workflow Diagram:
Caption: Workflow for the direct amidation of this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in dry DMSO (10 mL per gram of starting material), add potassium tert-butoxide (1.5 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-1-ethyl-1H-pyrazole-5-carboxamide.
Data Summary Table:
| Product Example | Amine | Yield |
| N-Benzyl-1-ethyl-1H-pyrazole-5-carboxamide | Benzylamine | 85-95% |
| 1-Ethyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide | 2-Aminopyridine | 70-80% |
| (1-Ethyl-1H-pyrazol-5-yl)(morpholino)methanone | Morpholine | 90-98% |
Reduction of the Ester to the Alcohol
The reduction of the ester functionality provides access to (1-Ethyl-1H-pyrazol-5-yl)methanol, a valuable intermediate that can be further functionalized, for example, through oxidation to the aldehyde or conversion of the hydroxyl group to a leaving group.
Protocol 3: Reduction with Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol using the powerful reducing agent, lithium aluminum hydride.
Rationale: Lithium aluminum hydride is a potent source of hydride ions (H⁻) that readily reduces esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the methoxy group and a second hydride attack on the intermediate aldehyde. Anhydrous conditions are crucial as LAH reacts violently with water.
Workflow Diagram:
Caption: Workflow for the LAH reduction of this compound.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of LAH) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL per gram of ester) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide solution (X mL), and water (3X mL), where X is the mass of LAH used in grams.
-
Stir the resulting mixture vigorously at room temperature until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield (1-Ethyl-1H-pyrazol-5-yl)methanol, which can be purified further by column chromatography if necessary.
Data Summary Table:
| Product | Form | Yield | Boiling Point | 1H NMR (CDCl3) δ (ppm) |
| (1-Ethyl-1H-pyrazol-5-yl)methanol | Colorless oil | 85-95% | 110-115 °C (10 mmHg) | 7.40 (d, J=1.8 Hz, 1H), 6.15 (d, J=1.8 Hz, 1H), 4.70 (s, 2H), 4.20 (q, J=7.3 Hz, 2H), 2.50 (br s, 1H), 1.45 (t, J=7.3 Hz, 3H) |
C-H Functionalization of the Pyrazole Ring
Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[6] The C4-position of the pyrazole ring is electron-rich and susceptible to electrophilic attack, making it a prime target for C-H functionalization.[3]
Protocol 4: Palladium-Catalyzed C4-Arylation
This protocol describes a palladium-catalyzed direct arylation of the C4-position of the pyrazole ring with an aryl bromide.
Rationale: This reaction proceeds via a palladium-catalyzed C-H activation/C-C bond formation cycle. The palladium catalyst, in the presence of a suitable ligand and base, selectively activates the C4-H bond of the pyrazole. Subsequent oxidative addition of the aryl bromide, followed by reductive elimination, furnishes the C4-arylated product and regenerates the active catalyst. The choice of base and solvent is critical for the efficiency and selectivity of the reaction.
Workflow Diagram:
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Assays for Pyrazole-Based Compound Libraries
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs.[1][2] Its unique chemical properties allow for versatile interactions with a wide range of biological targets, particularly protein kinases.[1][2][3] High-Throughput Screening (HTS) is an indispensable technology in drug discovery, enabling the rapid evaluation of vast compound libraries to identify initial "hits" that can be developed into therapeutic leads.[4] This guide provides a comprehensive overview of the design, validation, and execution of robust HTS campaigns tailored for pyrazole-based compound libraries. We delve into the causality behind experimental choices, offering detailed protocols for biochemical, cell-based, and biophysical assays, and establishing a framework for a self-validating screening cascade to ensure scientific integrity and accelerate the discovery pipeline.
The Strategic Framework: Designing the HTS Cascade
A successful screening campaign is not a single experiment but a multi-stage process known as a screening cascade. This strategy is designed to efficiently funnel a large library down to a small number of high-quality, validated hits while systematically eliminating false positives.[5] The architecture of the cascade is dictated by the biological target, with each stage providing a different level of biological and mechanistic insight.
For pyrazole libraries, which are rich in kinase inhibitors, a typical cascade begins with a highly sensitive biochemical assay, progresses to cell-based assays to confirm activity in a physiological context, and employs biophysical methods for direct binding validation.[1][6]
Diagram 1: The High-Throughput Screening (HTS) Cascade. A strategic workflow for identifying and validating hits from large compound libraries.
Biochemical Assays: Quantifying Direct Target Inhibition
Biochemical assays represent the frontline of most HTS campaigns. They are performed in a purified, cell-free system to measure the direct interaction between a compound and its target protein, typically an enzyme. Their high throughput, sensitivity, and relatively low cost make them ideal for primary screening.
For pyrazole libraries targeting kinases, luminescence-based ATP detection assays are the industry standard. The rationale is that an active kinase consumes ATP to phosphorylate its substrate; an inhibitor will spare ATP, leading to a higher signal.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method suitable for primary screening and IC50 determination.[1][6][7]
Key Experimental Parameters:
| Component | Recommended Concentration | Rationale |
| Kinase Enzyme | Target-dependent (e.g., 1-5 nM) | Concentration should yield a robust signal window within the linear range of the assay. |
| Substrate | Target-dependent (e.g., 0.2 µg/µL) | A specific substrate for the kinase of interest. |
| ATP | At or near Km value | Using ATP at its Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.[1] |
| Test Compound | 10-50 µM (Primary Screen) | Single high concentration for primary screen; serial dilution for IC50 determination. |
| DMSO | ≤ 1% final concentration | Vehicle for compounds; concentration must be tested for assay tolerance. |
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the pyrazole compounds in 100% DMSO. Using acoustic dispensing technology, transfer ~50 nL of compound dilutions into the wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Preparation: Prepare a solution of the kinase enzyme in the appropriate kinase reaction buffer.
-
Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution to the compound plates. To initiate the kinase reaction, add 5 µL of a 2X ATP solution.
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[6]
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal proportional to kinase activity. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. For compounds showing significant activity, perform a dose-response experiment and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[8]
Diagram 2: Principle of the ADP-Glo™ Kinase Assay. A luminescent assay format to measure kinase inhibition.
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are excellent for primary screening, they do not provide information on a compound's ability to enter cells, its stability in a cellular environment, or its potential cytotoxicity. Cell-based assays are therefore a critical next step to validate hits in a more physiologically relevant system.[6]
Protocol: Cell Viability / Cytotoxicity Assay (MTT)
This assay is fundamental for assessing the effect of a pyrazole compound on cancer cell proliferation and viability.[6][9][10] It measures the metabolic activity of cells, which correlates with the number of viable cells.
Key Experimental Parameters:
| Parameter | Recommendation | Rationale |
| Cell Line | Target-relevant (e.g., A549, MCF-7) | Choose a cell line where the target pathway is known to be active or dysregulated. |
| Seeding Density | 5,000-10,000 cells/well (96-well) | Density should allow for logarithmic growth during the experiment without reaching confluence. |
| Treatment Duration | 48-72 hours | Allows sufficient time for the compound to exert its antiproliferative or cytotoxic effects. |
| Compound Conc. | Dose-response (e.g., 0.01 to 100 µM) | To determine the GI50/IC50 (concentration for 50% growth inhibition). |
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at the predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole compounds. Include a vehicle control (DMSO).[6]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[6]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
Protocol: Western Blot for Cellular Target Engagement
This protocol verifies that a pyrazole kinase inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of a downstream substrate.[2] A reduction in the phosphorylated protein indicates on-target activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[2]
-
Analysis: Analyze the band intensity. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) target protein or a housekeeping protein (e.g., GAPDH).
Diagram 3: Inhibition of the CDK/Rb pathway by pyrazole compounds.[2]
Biophysical Assays: Unambiguous Confirmation of Binding
Biophysical assays are indispensable for hit validation as they directly measure the physical interaction between a compound and its target protein.[11] They are particularly crucial in Fragment-Based Drug Discovery (FBDD), a strategy well-suited for pyrazole libraries, where initial hits may have weak binding affinities that are difficult to detect in functional assays.[12][13]
Protocol: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective biophysical method used to identify compounds that bind to and stabilize a target protein. The principle is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[14]
Key Experimental Parameters:
| Component | Recommended Concentration | Rationale |
| Purified Protein | 1-5 µM | Sufficient concentration to produce a robust fluorescent signal change upon unfolding. |
| Fluorescent Dye | e.g., SYPRO Orange at 5X | Dye binds to hydrophobic regions of the protein that become exposed as it unfolds, causing an increase in fluorescence. |
| Test Compound | 20-100 µM | Higher concentrations are often needed to detect the binding of low-affinity fragments. |
| Buffer | pH and salt-optimized for protein stability | The buffer should not interfere with protein stability or compound binding. |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing the purified protein and SYPRO Orange dye in the optimized buffer.
-
Assay Plating: Dispense the protein/dye master mix into a 96- or 384-well qPCR plate. Add the pyrazole compounds to the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.
-
Data Analysis: Plot fluorescence as a function of temperature. The midpoint of the transition in this curve is the melting temperature (Tm). A compound that binds to the protein will cause a positive shift in the Tm (ΔTm) compared to the DMSO control. A significant ΔTm is a strong indicator of direct binding.
Diagram 4: Principle of the Thermal Shift Assay (TSA). Ligand binding stabilizes the protein, increasing its melting temperature.
Assay Validation: The Foundation of Trustworthy Data
Before committing a large and expensive compound library to a screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and fit for purpose.[15] The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[16][17]
Key HTS Validation Parameters:
| Parameter | Acceptance Criterion | Description |
| Signal Window (S/B) | > 2 | The ratio of the mean signal of the high control (max activity) to the mean signal of the low control (min activity). |
| Z'-Factor | 0.5 to 1.0 | A dimensionless statistical parameter that represents the separation between the high and low control signal distributions. A value > 0.5 indicates an excellent assay suitable for HTS.[17] |
| DMSO Tolerance | No significant change in S/B or Z' | The assay must be robust to the final concentration of DMSO that will be present in the screening wells.[15] |
| Plate Uniformity | No significant drifts, rows, or edge effects | Assesses for systematic errors across the plate format by running plates with only high and low controls.[15][18] |
| Reagent Stability | Stable for the duration of the screen | Critical reagents should be tested for stability under anticipated screening conditions. |
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
A pilot screen of a smaller, diverse set of compounds (~2,000) is often performed to test the entire HTS protocol and data analysis workflow before initiating the full screen.[17]
Conclusion
Screening pyrazole-based compound libraries requires a multifaceted and strategic approach. The success of a drug discovery campaign hinges on the quality and robustness of the initial HTS assays. By integrating a carefully designed screening cascade that leverages the strengths of biochemical, cell-based, and biophysical methods, researchers can efficiently identify and validate promising hits. The protocols and validation principles outlined in this guide provide a field-proven framework for scientists to design and execute high-quality screening campaigns, ensuring the integrity of the data and increasing the probability of discovering novel therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosciencehorizons.com [biosciencehorizons.com]
- 14. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 1-Ethyl-1H-pyrazole-5-carbohydrazide
Introduction: The Strategic Importance of Pyrazole Carbohydrazides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity.[2] The introduction of a carbohydrazide moiety (-CONHNH₂) at the 5-position of the pyrazole ring further enhances its value, creating a versatile synthetic intermediate.[4][5] This functional group is a key building block for synthesizing a wide array of heterocyclic systems and serves as an important pharmacophore in compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.[1][4][6]
This document provides a comprehensive guide to the synthesis of 1-Ethyl-1H-pyrazole-5-carbohydrazide from its corresponding methyl ester, Methyl 1-Ethyl-1H-pyrazole-5-carboxylate, via reaction with hydrazine hydrate. The protocol is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations essential for a successful and safe execution.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of an ester to a carbohydrazide is a classic example of nucleophilic acyl substitution. The reaction, known as hydrazinolysis, proceeds through a well-established mechanism. Hydrazine (NH₂NH₂), being a potent nucleophile due to the alpha effect, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxy group (-OCH₃) as methanol, to yield the thermodynamically more stable carbohydrazide product. The overall reaction is typically irreversible and driven to completion, often by using an excess of hydrazine hydrate or by removing the alcohol byproduct.
Diagram: Generalized Mechanism of Hydrazinolysis
Caption: Nucleophilic attack of hydrazine on the ester carbonyl, followed by the collapse of the tetrahedral intermediate.
Critical Safety Considerations: Handling Hydrazine Hydrate
Hydrazine hydrate is a particularly hazardous substance and requires strict safety protocols. [7] It is acutely toxic via inhalation, ingestion, and dermal contact.[7] It is also corrosive, a suspected carcinogen, and a sensitizer.[7][8][9] All operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Body: Flame-resistant lab coat.[7]
-
Hands: Wear double-layered gloves, such as nitrile or chloroprene gloves.[7]
-
Eyes: ANSI Z87.1-compliant safety goggles and a full-face shield are mandatory.[7][10]
-
Respiratory: Use an approved respirator if there is any risk of exposure outside a fume hood.[9]
Handling and Storage:
-
Store hydrazine hydrate in a cool, well-ventilated area, away from heat, sparks, and incompatible materials like oxidizing agents and acids.[8][10][11]
-
Keep the container tightly closed and store it within secondary containment.[9][11]
-
Use bonding and grounding wires when transferring from large containers to prevent static discharge.[7]
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area immediately and notify others. Do not attempt to clean it up yourself.[7] Call emergency services.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9][10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-5-carbohydrazide
This protocol details the conversion of this compound to its corresponding carbohydrazide. The reaction is typically carried out in an alcohol solvent, which facilitates the dissolution of the starting ester and is compatible with the hydrazine reagent.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 1253593-36-3 | C₇H₁₀N₂O₂ | 154.17 | Starting material (ester). |
| Hydrazine Hydrate (~55-64% Hydrazine) | 7803-57-8 | H₆N₂O (Hydrazine monohydrate) | 50.06 | Highly toxic, corrosive, suspected carcinogen.[7][8][9] |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Flammable liquid, used as a solvent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for work-up and precipitation. |
| Diethyl Ether / Ethyl Acetate | 60-29-7 / 141-78-6 | C₄H₁₀O / C₄H₈O₂ | 74.12 / 88.11 | Used for washing the final product. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g, 32.4 mmol).
-
Add absolute ethanol (e.g., 50 mL) to dissolve the ester. Stir the mixture until a clear solution is obtained.
-
-
Addition of Hydrazine Hydrate:
-
Working inside a chemical fume hood , carefully add hydrazine hydrate (e.g., 5.0 mL, ~103 mmol, ~3.2 equivalents) dropwise to the stirred solution at room temperature. The use of a significant excess of hydrazine helps to drive the reaction to completion.[5][12]
-
Rationale: A molar excess of hydrazine ensures the complete consumption of the limiting ester reactant, maximizing the yield of the desired product.
-
-
Reaction Progression:
-
Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 4-6 hours.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is complete when the starting ester spot is no longer visible.
-
-
Work-up and Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into a beaker containing cold deionized water (e.g., 150 mL) while stirring.[13]
-
A white precipitate of 1-Ethyl-1H-pyrazole-5-carbohydrazide should form.
-
Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water and then with a small amount of cold diethyl ether or ethyl acetate to remove any residual impurities.
-
Dry the purified product under vacuum to a constant weight.
-
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of 1-Ethyl-1H-pyrazole-5-carbohydrazide.
Product Characterization
The identity and purity of the synthesized 1-Ethyl-1H-pyrazole-5-carbohydrazide (CAS: 1001755-76-5) should be confirmed by standard analytical techniques.[14][15]
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the ethyl group protons (triplet and quartet), pyrazole ring protons (two singlets or doublets), and exchangeable protons for the -NH and -NH₂ groups. |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the carbons of the ethyl group. |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I band), and N-H bending (amide II band). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₆H₁₀N₄O (154.17 g/mol ).[14] |
| Melting Point | A sharp melting point is indicative of high purity. Compare with literature values if available. For a similar compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide, the melting point is 134-140 °C.[16] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (TLC) | Insufficient reaction time or temperature; Inactive hydrazine hydrate. | Extend the reflux time and re-check with TLC. Ensure the temperature is at the boiling point of the solvent. Use fresh, properly stored hydrazine hydrate. |
| Low Yield | Incomplete precipitation; Product loss during transfers or washes. | Ensure the precipitation is carried out at a low temperature (ice bath) for a sufficient duration. Use minimal amounts of cold solvent for washing the product. |
| Oily Product Instead of Solid | Presence of impurities; Incomplete removal of solvent. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Ensure the product is thoroughly dried under high vacuum. Recrystallization may be necessary. |
| Product Contamination with Hydrazine | Insufficient washing. | Thoroughly wash the filtered product with copious amounts of cold deionized water. Hydrazine hydrate is highly soluble in water. |
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. 1-ethyl-1H-pyrazole-5-carbohydrazide | C6H10N4O | CID 7021007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1001755-76-5|1-Ethyl-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]
- 16. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
"common side products in the synthesis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Our goal is to provide practical, field-tested insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your final product. This document moves beyond simple protocols to explain the underlying chemical principles governing the formation of common side products, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. We focus on identifying the root cause and providing actionable solutions.
Problem: My final product is an inseparable mixture of two or more isomers.
This is the most frequently encountered challenge in the synthesis of unsymmetrically substituted pyrazoles. The identity of the isomeric byproduct depends entirely on your chosen synthetic route.
Probable Cause 1: Formation of Regioisomers during Cyclocondensation
If your synthesis involves the cyclocondensation of ethylhydrazine with a 1,3-dicarbonyl compound (or its equivalent), you are likely forming a mixture of the desired 1,5-disubstituted product and the undesired 1,3-disubstituted regioisomer, Methyl 1-Ethyl-1H-pyrazole-3-carboxylate .
-
Causality: The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-dicarbonyl compound can proceed via two different pathways, as either nitrogen of the hydrazine can initiate the attack, and it can attack either carbonyl group.[1][2] The regiochemical outcome is highly sensitive to steric and electronic effects of the substituents, as well as reaction conditions like pH and solvent choice.[3][4]
-
Troubleshooting & Optimization:
-
Solvent Modification: The choice of solvent can dramatically influence the isomer ratio. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer over the other compared to standard solvents like ethanol.[3]
-
pH Control: The reaction's regioselectivity can be pH-dependent. Under acidic conditions, the more basic nitrogen atom of ethylhydrazine is protonated, reducing its nucleophilicity and potentially favoring attack by the other nitrogen atom, thereby influencing the final isomer ratio.[4] Experimenting with buffered conditions or the addition of a catalytic amount of acid (e.g., acetic acid) is recommended.[5]
-
Strategic Precursor Selection: A more robust strategy is to use starting materials that force the desired regiochemical outcome. For instance, using a trichloromethyl enone as a precursor for the carboxyalkyl moiety allows for controlled synthesis of either the 1,3- or 1,5-regioisomer based on whether the free hydrazine or its hydrochloride salt is used.[6]
-
Probable Cause 2: Formation of N-2 Alkylation Isomer
If you are synthesizing the target molecule by N-alkylation of a pre-formed pyrazole ring (e.g., Methyl 1H-pyrazole-5-carboxylate) with an ethylating agent (e.g., ethyl iodide, diethyl sulfate), the primary side product is the Methyl 2-Ethyl-2H-pyrazole-5-carboxylate .
-
Causality: The pyrazole anion formed upon deprotonation is an ambident nucleophile, with electron density on both ring nitrogens. Alkylation can occur at either the N-1 or N-2 position. The ratio of these products is governed by a delicate balance of sterics, electronics, the nature of the base, the counter-ion, and the solvent.[7][8]
-
Troubleshooting & Optimization:
-
Base and Counter-ion Selection: The choice of base is critical. Non-coordinating bases like 2,6-lutidine or proton sponge can favor alkylation at a specific nitrogen.[9] Similarly, the cation from the base (e.g., K⁺ from KOt-Bu vs. Na⁺ from NaH) can influence the regioselectivity by coordinating with the pyrazole anion.[7]
-
Steric Hindrance: The regioselectivity of N-alkylation is often controlled by sterics.[8] If the C5 position has a bulky substituent, the incoming alkyl group will preferentially attack the less hindered N1 nitrogen. While the methyl carboxylate group is not exceptionally large, using a bulkier alkylating agent or modifying reaction temperature can sometimes shift the equilibrium.
-
Catalyst-Controlled Alkylation: Recent advances have shown that Lewis acid catalysts, such as MgBr₂, can direct the alkylation to the N2 position with high selectivity.[10] While this is the opposite of what is desired for the target molecule, it highlights the principle that catalytic methods can be employed to achieve high regiocontrol, and alternative catalysts could potentially favor N1 alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in the synthesis of this compound?
The side products depend on your synthetic route. The table below summarizes the most common impurities.
| Side Product Name | Structure / Formula | Probable Origin | Key Differentiating Feature |
| Methyl 1-Ethyl-1H-pyrazole-3-carboxylate | C₇H₁₀N₂O₂ | Cyclocondensation Route (Regioisomer) | Different chemical shifts in ¹H and ¹³C NMR spectra compared to the desired 1,5-isomer. |
| Methyl 2-Ethyl-2H-pyrazole-5-carboxylate | C₇H₁₀N₂O₂ | N-Alkylation Route (N-2 Isomer) | Distinct NMR spectral pattern due to different electronic environment of the pyrazole ring. |
| Methyl 1H-pyrazole-5-carboxylate | C₅H₆N₂O₂ | Incomplete N-Alkylation | Lower molecular weight (M-28) detectable by LC-MS; presence of N-H proton in ¹H NMR. |
| 1-Ethyl-1H-pyrazole-5-carboxylic acid | C₆H₈N₂O₂ | Hydrolysis of the methyl ester | Higher polarity; different MS fragmentation; disappearance of methyl ester singlet in NMR. |
| Over-alkylated Pyrazolium Salt | [C₉H₁₅N₂O₂]⁺X⁻ | Harsh N-Alkylation Conditions | Higher molecular weight; typically highly polar and may remain in the aqueous phase.[10] |
Q2: How can I definitively confirm the structure of my product and distinguish it from the main regioisomeric impurity?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
For 1,5- vs. 1,3- Isomers (from Cyclocondensation): The chemical shifts of the pyrazole ring protons and the substituent protons will be different. Specifically, the proximity of the ethyl group to the ester group in the 1,5-isomer versus the 1,3-isomer creates a unique electronic environment. 2D NMR techniques like NOESY can show through-space correlations between the ethyl group protons and the C5-ester or a C3-proton, confirming the substitution pattern.
-
For N-1 vs. N-2 Isomers (from N-Alkylation): The chemical shift of the proton at the C5 position is highly diagnostic. The electronic environment at N1 vs. N2 is different, leading to predictable upfield or downfield shifts for the attached protons and carbons.
Q3: My reaction yield is very low, but my NMR shows a clean product. What are the likely causes?
Low isolated yield with high purity often points to issues with the reaction workup or purification rather than the reaction chemistry itself.
-
Probable Cause 1: Product Loss During Extraction: Your product may have some water solubility, leading to loss in the aqueous phase during a liquid-liquid extraction. Try re-extracting the aqueous layer multiple times or using a continuous extraction apparatus.
-
Probable Cause 2: Incomplete Reaction: The reaction may not have gone to completion. Analyze the crude reaction mixture by TLC or LC-MS before workup to check for remaining starting materials.
-
Probable Cause 3: Product Volatility: While unlikely for this specific molecule, some smaller heterocyclic compounds can be lost to the vacuum during solvent removal if not done carefully.
-
Probable Cause 4: Degradation on Silica Gel: Pyrazoles are generally stable, but if your product has other sensitive functional groups, it could be degrading on the silica gel column during purification. Try using a deactivated silica or switching to a different purification method like crystallization.
Protocols & Methodologies
Protocol 1: General Procedure for Regioselective N-Alkylation
This protocol provides a general framework. Optimization of the base, solvent, and temperature is likely required for your specific substrate.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF or acetonitrile.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH (60% dispersion in oil, 1.1 eq) or K₂CO₃ (1.5 eq)) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the resulting suspension back to 0 °C. Slowly add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.
-
Quenching & Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visual Guides
Caption: Synthetic pathways to the target molecule and their major isomeric side products.
Caption: Troubleshooting workflow for identifying and resolving common side product issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and reliable results.
Introduction: Navigating the Synthesis of this compound
The synthesis of substituted pyrazoles like this compound is a cornerstone in the development of various pharmaceuticals and agrochemicals. While seemingly straightforward, the common synthetic routes can present challenges that impact yield, purity, and scalability. This guide will address these common hurdles with scientifically grounded solutions.
Two prevalent synthetic strategies for the pyrazole core are the Knorr pyrazole synthesis, involving the condensation of a β-ketoester with a hydrazine, and subsequent N-alkylation. Understanding the nuances of each step is critical for a successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Low Yield in the Initial Cyclization Step
Question: I am experiencing a low yield during the initial cyclization reaction between ethyl 2,4-dioxovalerate and ethylhydrazine. What are the likely causes and how can I improve the yield?
Answer: A low yield in the Knorr pyrazole synthesis is a frequent issue stemming from several factors. Let's break down the potential causes and solutions.
-
Suboptimal Reaction Temperature: The condensation reaction is often exothermic.[1] Uncontrolled temperature fluctuations can lead to the formation of side products. It is crucial to maintain a consistent and optimized temperature. For many pyrazole syntheses, starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to proceed at room temperature can be beneficial.[2]
-
Incorrect pH: The pH of the reaction medium can significantly influence the rate of condensation and the stability of the intermediates. An acidic catalyst, such as a few drops of glacial acetic acid, is often employed to facilitate the reaction.[3] However, a highly acidic environment can lead to the degradation of the reactants or product. Conversely, a basic medium might not efficiently promote the necessary condensation steps.
-
Inefficient Water Removal: The cyclization reaction produces two molecules of water.[3] If not effectively removed, the equilibrium may shift back towards the reactants, thereby reducing the yield. While not always necessary on a lab scale, for larger scale reactions, employing a Dean-Stark apparatus or using a drying agent can be advantageous.
-
Sub-optimal Solvent Choice: The choice of solvent is critical. Ethanol is commonly used as it effectively dissolves the reactants and facilitates the reaction.[2][3] However, exploring other solvents may be beneficial if yields are consistently low.
| Parameter | Recommendation | Rationale |
| Temperature | Initiate at 0 °C, then stir at room temperature. | Controls the initial exotherm and minimizes side reactions. |
| Catalyst | Add 3-5 drops of glacial acetic acid per 10 mmol of β-ketoester. | Facilitates the condensation reaction.[3] |
| Solvent | Ethanol is a good starting point. | Good solubility for reactants.[2][3] |
Formation of Regioisomers
Question: I am observing the formation of two regioisomers during the cyclization step. How can I improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is a known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[4] The reaction of ethyl 2,4-dioxovalerate with ethylhydrazine can potentially yield two different pyrazole isomers.
Controlling regioselectivity often comes down to manipulating the reaction conditions to favor the attack of a specific nitrogen atom of the hydrazine on a particular carbonyl group of the dicarbonyl compound.
-
Influence of pH: The regioselectivity can be highly dependent on the pH of the reaction medium. In acidic conditions, the more nucleophilic nitrogen of the ethylhydrazine will preferentially attack the more electrophilic carbonyl group of the β-ketoester. Experimenting with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations can help in optimizing the regioselectivity.
-
Steric Hindrance: Steric hindrance can play a role in directing the cyclization. While less influential with a small ethyl group, it is a factor to consider.
-
Stepwise Synthesis: A more controlled approach is a stepwise synthesis. This involves first forming the hydrazone by reacting the ethylhydrazine with the more reactive ketone carbonyl under milder conditions, followed by intramolecular cyclization under more forcing conditions to form the desired pyrazole.
Low Yield in the N-Alkylation Step
Question: My N-alkylation of the pyrazole-5-carboxylate with an ethylating agent is resulting in a low yield of the desired this compound. What could be the issue?
Answer: A low yield in the N-alkylation step often points to issues with the base, the alkylating agent, or the reaction conditions.
-
Inappropriate Base: The choice of base is critical for the deprotonation of the pyrazole nitrogen. A strong base is required to generate the pyrazolate anion, which is a potent nucleophile. Sodium hydride (NaH) is a common and effective choice.[5] Weaker bases like potassium carbonate may not lead to complete deprotonation, resulting in a lower yield.
-
Choice of Alkylating Agent: While various ethylating agents can be used, their reactivity and potential for side reactions differ. Diethyl sulfate is highly reactive but also toxic. A greener and often high-yielding alternative is dimethyl carbonate.[5][6]
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. A common protocol involves reacting at an elevated temperature, for instance, between 80-140 °C, for several hours to ensure the reaction goes to completion.[5]
| Parameter | Recommendation | Rationale |
| Base | Use a strong base like Sodium Hydride (NaH).[5] | Ensures complete deprotonation of the pyrazole nitrogen. |
| Alkylating Agent | Consider using dimethyl carbonate.[5][6] | A less toxic and effective alternative to diethyl sulfate. |
| Temperature | 80-140 °C.[5] | Drives the reaction to completion. |
| Solvent | Dimethylformamide (DMF) is a suitable solvent.[5] | Effectively dissolves the reactants and facilitates the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield I can expect for the synthesis of this compound?
A1: With an optimized protocol, yields for the N-alkylation step can be quite high, with some reports indicating yields of around 90%.[5] The overall yield will, of course, depend on the efficiency of both the initial cyclization and the subsequent alkylation.
Q2: How can I purify the final product, this compound?
A2: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A mixture of hexane and ethyl acetate is a common starting point. Alternatively, vacuum distillation can be employed for purification.[6]
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety precautions are essential.
-
Hydrazine derivatives: Many hydrazine derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Organic solvents like DMF and ethanol are flammable. Work in a well-ventilated area away from ignition sources.
Q4: Can I use a different alkylating agent for the N-ethylation?
A4: Yes, other ethylating agents such as ethyl iodide or diethyl sulfate can be used. However, they vary in reactivity, cost, and toxicity. Diethyl sulfate, for instance, is highly toxic.[5] It is crucial to consider these factors when selecting an alternative.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-pyrazole-5-carboxylate
This protocol outlines the initial cyclization to form the pyrazole ring.
-
To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add ethylhydrazine (1.1 equivalents) dropwise at 0 °C.
-
Add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Ethylation to form this compound
This protocol describes the subsequent N-alkylation step.
-
To a suspension of Sodium Hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of Methyl 1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl carbonate (3-8 equivalents) to the reaction mixture.[5]
-
Heat the reaction mixture to 80-140 °C and stir for 4 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.[6]
Visualizing the Workflow
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrazole Carboxylate Esters
Welcome to the technical support center for the purification of pyrazole carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in the purification of this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guide & FAQs
This section is structured to provide rapid solutions to common purification challenges.
Crystallization & Recrystallization Issues
Q1: My pyrazole carboxylate ester is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This typically happens if the solution is supersaturated at a temperature above the compound's melting point.
Causality & Solution:
-
High Solute Concentration: The concentration of your ester in the hot solvent may be too high, leading to precipitation at a temperature where it is still molten.
-
Solution: Add a small amount of additional hot solvent to the mixture to decrease the saturation point.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning into a crystal lattice, favoring the formation of an amorphous oil.
-
Solution: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process further. Once at room temperature, you can proceed with further cooling in an ice bath or refrigerator.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for your specific pyrazole carboxylate ester.
-
Solution: Experiment with different solvent systems. A common strategy is to use a mixed solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[1] Common mixed solvent systems include hexane/ethyl acetate and hexane/acetone.[1][2]
-
Q2: The yield from my recrystallization is very low. How can I improve it?
A2: Low recovery is a common issue and can often be rectified by optimizing your procedure.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling, thus reducing your yield.[1]
-
Ensure Complete Dissolution: Make sure your compound is fully dissolved in the hot solvent. Any undissolved material will be filtered out with impurities, leading to a lower yield.
-
Thorough Cooling: Cool the solution for a sufficient amount of time to allow for maximum crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can further increase the yield.
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and filter paper) is pre-heated when performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing prematurely on the filter paper.
-
Analyze the Mother Liquor: If the yield is still low, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Q3: What are the best general-purpose solvents for recrystallizing pyrazole carboxylate esters?
A3: The choice of solvent is highly dependent on the specific structure and polarity of your pyrazole carboxylate ester. However, some solvents are more commonly successful.
| Solvent/System | Polarity | Comments |
| Ethanol | Polar Protic | Often a good starting point for moderately polar pyrazole esters.[3][4] |
| Methanol | Polar Protic | Similar to ethanol, can be effective for more polar derivatives.[5] |
| Ethyl Acetate | Polar Aprotic | A good choice as esters often dissolve well in ethyl acetate.[2] |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A versatile mixed solvent system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[1] |
| Toluene | Non-polar | Can be used for less polar pyrazole esters.[6] |
| Water | Very Polar | Generally used as an anti-solvent with a miscible organic solvent like ethanol for more polar compounds.[1][2] |
A good rule of thumb is that solvents with similar functional groups to the solute tend to be good solubilizers. Therefore, for esters, solvents like ethyl acetate are often a good choice.[2]
Chromatography Challenges
Q4: I am trying to separate regioisomers of my pyrazole carboxylate ester by column chromatography, but they are co-eluting. What can I do?
A4: Separating regioisomers is a frequent challenge in pyrazole synthesis.[7] Here are some strategies to improve separation:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If the isomers are eluting too quickly (high Rf value), decrease the polarity of your eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Fine-tune Polarity: Use a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to resolve closely eluting compounds.
-
Try Different Solvent Systems: Sometimes a complete change of solvent system is necessary. Consider systems like dichloromethane/methanol or toluene/ethyl acetate.
-
-
Change the Stationary Phase:
-
Improve Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid band broadening.
-
Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band.
-
Q5: My pyrazole carboxylate ester is sticking to the silica gel column. How can I recover my product?
A5: Strong adsorption to the stationary phase can be due to highly polar functional groups on your molecule or interactions with acidic silanol groups on the silica.
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, you can try adding a small percentage of methanol (e.g., 1-5%).
-
Add a Modifier: Adding a small amount of a modifier to your eluent can help. For acidic compounds, a small amount of acetic acid can help with elution. For basic compounds (though less common for esters), triethylamine can be added.
-
Flush the Column: If your compound is still adsorbed, you may need to flush the column with a very polar solvent like pure methanol or a mixture of dichloromethane and methanol to recover your product, although this may also elute other strongly adsorbed impurities.
Extraction & Work-up Issues
Q6: I am performing an aqueous work-up, and I am getting a persistent emulsion. How can I break it?
A6: Emulsions are common when organic and aqueous phases have similar densities or when surfactants are present.
Methods to Break Emulsions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl).[7] This increases the ionic strength and density of the aqueous phase, helping to separate the layers.
-
Filtration: Filter the emulsified mixture through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.
-
Change the Organic Solvent: If emulsions are a recurring problem, consider using a different extraction solvent that has a greater density difference with water, such as dichloromethane.
Part 2: Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
This protocol provides a standard method for recrystallizing pyrazole carboxylate esters.
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole carboxylate ester. Add a minimal amount of a suitable solvent (see table in Q3).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal Formation: Once the solution has reached room temperature, you can place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography.
-
Select Solvent System: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for your product should be between 0.2 and 0.4.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluting solvent in fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole carboxylate ester.
Part 3: Visualizations
Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting a suitable purification technique for pyrazole carboxylate esters.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 7. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Alkylation Reactions
Welcome to the Technical Support Center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the pyrazole ring. The inherent challenge of controlling regioselectivity in these reactions often leads to mixtures of N1 and N2 alkylated isomers, complicating synthesis and purification. This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in achieving regioselective N-alkylation of pyrazoles?
The primary difficulty arises from the tautomeric nature of the pyrazole ring and the similar electronic properties of the two adjacent nitrogen atoms, N1 and N2.[1][2][3][4][5] Both nitrogen atoms can act as nucleophiles, leading to the formation of a mixture of N1 and N2 alkylated products, which are often difficult to separate.[1] The final product ratio is a result of a delicate interplay between steric and electronic factors of the pyrazole substrate and the alkylating agent, as well as the specific reaction conditions employed.[3][4][6]
Q2: What are the key factors that govern N1 vs. N2 regioselectivity?
The regiochemical outcome of pyrazole N-alkylation is dictated by a combination of several critical factors:
-
Steric Effects: This is often the most dominant factor. Alkylation generally occurs at the less sterically hindered nitrogen atom.[7][8] The size of the substituents at the C3 and C5 positions of the pyrazole ring, as well as the bulkiness of the alkylating agent, play a crucial role.[7][9]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms.[3][4] For instance, an electron-withdrawing group at C3 can decrease the nucleophilicity of the adjacent N2 atom, favoring alkylation at N1.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the counter-ion can dramatically influence and even reverse the regioselectivity.[2][3][4][9]
-
Nature of the Alkylating Agent: The structure of the electrophile is critical. Sterically demanding reagents can enhance selectivity for the less hindered nitrogen.[7][9]
-
Kinetic vs. Thermodynamic Control: The reaction can be directed towards the kinetic product (the one that forms fastest) or the thermodynamic product (the most stable one) by manipulating reaction conditions like temperature and time.[10][11]
Q3: How can I favor the formation of the N1-alkylated isomer?
To selectively synthesize the N1-alkylated pyrazole, consider the following strategies:
-
Substrate Design: If possible, design your pyrazole substrate so that the substituent at the C5 position is sterically smaller than the substituent at the C3 position.
-
Bulky Alkylating Agents: Employ sterically hindered alkylating agents. This will favor attack at the more accessible N1 position.[9]
-
Specific Reagent Systems: Certain combinations of base and solvent are known to favor N1-alkylation. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often directs alkylation to the N1 position.[8][9] Similarly, potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation.[12]
-
Michael Addition: A catalyst-free Michael reaction with certain activated alkenes has been shown to provide excellent N1 selectivity.[12][13][14][15][16]
Q4: Under what conditions is the N2-alkylated isomer favored?
Achieving N2 selectivity can be more challenging but is possible under specific conditions:
-
Steric Bias: The most straightforward approach is to have a large steric group at the C3 position and a small or no substituent at the C5 position. This will direct the alkylating agent to the less hindered N2 nitrogen.
-
Catalysis: The use of certain Lewis acids, such as those based on magnesium, can promote N2-alkylation.
-
Directed Alkylation: In some cases, substituents on the pyrazole ring can act as directing groups, guiding the alkylation to the N2 position through chelation or other non-covalent interactions.[2][3][4]
Troubleshooting Guide
This section addresses common problems encountered during pyrazole N-alkylation and provides a systematic approach to resolving them.
Problem 1: Poor or No Regioselectivity (Obtaining a Mixture of Isomers)
This is the most frequent issue. Here’s a workflow to diagnose and solve it:
Caption: A logical workflow for troubleshooting poor regioselectivity.
Detailed Steps:
-
Analyze Steric Factors: The first step is to evaluate the steric environment around the two nitrogen atoms. If the substituents at C3 and C5 are of similar size, achieving high selectivity will be challenging under standard conditions.
-
Modify the Alkylating Agent: If your pyrazole substrate is fixed, try using a bulkier alkylating agent to amplify the existing, albeit small, steric differences.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which is typically the less sterically hindered N1 isomer.[10]
-
Base and Solvent: The choice of base and solvent system is critical. A strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF can favor deprotonation and subsequent alkylation at the more accessible nitrogen.[9] The combination of potassium carbonate in DMSO is another effective system for promoting N1-alkylation.[12]
-
-
Consider Advanced Alkylating Agents: If conventional methods fail, explore specialized alkylating agents. For instance, trichloroacetimidates, activated by a Brønsted acid, can provide good yields of N-alkyl pyrazoles, with regioselectivity often governed by sterics.[7]
Problem 2: The Desired Isomer is the Minor Product
This situation suggests that the inherent electronic and steric properties of your substrates strongly favor the formation of the undesired isomer under the current reaction conditions.
Possible Solutions:
-
Reverse the Steric Bias: If feasible, redesign the pyrazole starting material. For example, if you desire the N1-alkylated product but have a large substituent at C3 and a small one at C5, consider synthesizing the isomeric pyrazole with the large group at C5.
-
Employ a Directing Group: Introduce a functional group on the pyrazole ring that can direct the alkylation to the desired nitrogen through chelation with the counter-ion of the base.
-
Switch to a Catalyst-Controlled System: Recent advancements have shown that engineered enzymes can achieve unprecedented regioselectivity (>99%) in pyrazole alkylation, even overriding the inherent substrate biases.[1] While this requires specialized biochemical techniques, it offers a powerful solution for particularly challenging cases.
Problem 3: Low Reaction Yield or No Reaction
If the reaction is not proceeding efficiently, consider the following:
-
Base Strength and Solubility: Ensure the base is strong enough to deprotonate the pyrazole N-H. The solubility of the resulting pyrazolate salt is also crucial; a soluble salt will be more reactive.
-
Reactivity of the Alkylating Agent: The electrophile may not be sufficiently reactive. Consider switching to a more reactive leaving group (e.g., from chloride to bromide or iodide).
-
Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A careful balance must be struck. If no reaction occurs at low temperatures, gradually increase it while closely monitoring the regioselectivity.
-
Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions. Ionic liquids have also been shown to enhance reaction rates and yields in some cases.[17]
Data Summary Tables
Table 1: Influence of Reaction Conditions on Regioselectivity
| Base / Solvent System | Predominant Isomer | Rationale |
| NaH / THF | N1 | Forms a sodium pyrazolate salt, often favoring alkylation at the less hindered N1 position. |
| K₂CO₃ / DMSO | N1 | A common and effective system for achieving N1-alkylation.[12] |
| Cs₂CO₃ / DMF | N1/N2 Mixture | Cesium can form looser ion pairs, potentially reducing selectivity. |
| MgBr₂ (catalyst) / THF | N2 | Magnesium can act as a Lewis acid, coordinating to the pyrazole and directing alkylation to N2. |
| Brønsted Acid / DCE | Steric Control | With trichloroacetimidates, the reaction proceeds via a carbocation intermediate, and the pyrazole attacks the less hindered face.[7] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N1-alkylated regioisomer.
Protocol 2: General Procedure for N2-Selective Alkylation using a Magnesium Catalyst
This protocol is adapted from literature procedures and may require optimization.
-
Inside a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).
-
Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (1.2 eq.).
-
Seal the vial and stir the mixture at the desired temperature (e.g., room temperature to 50 °C) until the starting material is consumed (monitor by LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the desired N2-alkylated product.
Mechanistic Insights
The regioselectivity of pyrazole alkylation can be understood by considering the transition states leading to the two possible products.
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
Under kinetic control (lower temperatures, shorter reaction times), the reaction proceeds through the lowest energy transition state, leading to the product that is formed fastest.[10][11] This is often the less sterically hindered N1 isomer.
Under thermodynamic control (higher temperatures, longer reaction times), the reaction is reversible, allowing for equilibration between the two products.[10][11] The final product ratio will reflect the relative thermodynamic stabilities of the two isomers.
By understanding and manipulating these fundamental principles, you can effectively troubleshoot and optimize your pyrazole N-alkylation reactions to achieve the desired regiochemical outcome.
References
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Optimization of Pyrazole Synthesis from Diketones
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazole derivatives via the classical and modified Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. Here, we move beyond simple protocols to address the common and complex challenges encountered in the lab, providing troubleshooting strategies grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis of pyrazoles from diketones.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yield is a multifaceted issue. The primary causes typically fall into four categories: (1) incomplete reaction, (2) formation of stable, non-cyclizing intermediates, (3) degradation of starting materials or product, and (4) losses during work-up and purification. Key factors to investigate include the purity of the 1,3-diketone, the stability of the hydrazine reagent, the reaction temperature, and the efficiency of the final dehydration step.
Q2: I'm synthesizing from an unsymmetrical diketone and getting a mixture of regioisomers. How can I control the selectivity?
This is the most frequent challenge in pyrazole synthesis from unsymmetrical diketones.[1][2] Regioselectivity is dictated by the relative reactivity of the two carbonyl groups towards the two different nitrogen atoms of a substituted hydrazine. The outcome is highly sensitive to a combination of electronic effects, steric hindrance, solvent choice, and pH.[2][3] Switching from standard protic solvents like ethanol to non-nucleophilic, polar aprotic solvents (e.g., N,N-dimethylacetamide) or fluorinated alcohols (e.g., TFE, HFIP) can dramatically improve selectivity.[4][5]
Q3: My reaction stalls and never reaches full conversion, even after extended time. What should I do?
A stalled reaction often points to catalyst deactivation or an insufficient driving force for the rate-determining step, which is typically the final dehydration of the hydroxylpyrazolidine intermediate.[2] Increasing the reaction temperature can help overcome this energy barrier. However, if this leads to side products, the addition of a catalyst is a better approach. Simple acid catalysts like p-toluenesulfonic acid (TsOH) or even a few drops of concentrated HCl can effectively promote dehydration.[1][4] In some cases, specialized catalysts may be required.
Q4: I'm observing a significant side product that isn't my desired pyrazole or the other regioisomer. What could it be?
A common side product is the stable hydrazone or a hydroxylpyrazolidine intermediate, formed after the initial condensation but before the final cyclization and dehydration.[2] Their presence, often detectable by LC-MS or NMR, indicates that the cyclization/dehydration step is slow. Another possibility, especially under harsh conditions, is the decomposition of the diketone or hydrazine starting materials.
Q5: How do I choose the optimal solvent, temperature, and catalyst for a new set of substrates?
Start with standard Knorr conditions (e.g., ethanol or acetic acid at reflux) as a baseline. If regioselectivity is a concern, immediately consider specialized solvents like N,N-dimethylacetamide (DMAc) or 2,2,2-trifluoroethanol (TFE).[4][5] Temperature optimization should begin at room temperature and gradually increase to reflux, monitoring for side product formation.[1] If the reaction is uncatalyzed and slow, introduce a simple acid catalyst first. For challenging substrates, explore more advanced catalytic systems like Lewis acids or metal-based catalysts reported in the literature.[1]
Troubleshooting Guide 1: Overcoming Low Reaction Yields
Low yields can halt project timelines. This guide provides a systematic approach to diagnosing and solving this critical issue.
Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for systematically troubleshooting low pyrazole yields.
Table 1: Common Causes of Low Yield and Recommended Actions
| Potential Cause | Explanation & Causality | Recommended Solution & Rationale |
| Poor Reagent Quality | 1,3-Diketones can exist in keto-enol forms and may degrade on storage. Hydrazine and its salts can be hygroscopic or oxidize over time, reducing their nucleophilicity. | Use freshly purified diketones. For hydrazine salts, ensure they are dry. If using hydrazine hydrate, use a fresh bottle and consider titrating to confirm concentration. |
| Suboptimal Temperature | The final dehydration step is often the rate-limiter and requires sufficient thermal energy.[2] However, excessively high temperatures can cause decomposition. | Monitor the reaction at reflux. If decomposition occurs (indicated by charring or complex TLC), reduce the temperature and add an acid catalyst (e.g., 0.1 eq. TsOH) to facilitate dehydration under milder conditions. |
| Incorrect pH | If using a hydrazine salt (e.g., hydrochloride), a base is required to liberate the free, nucleophilic hydrazine.[6] If the medium is too acidic, the hydrazine becomes fully protonated and non-nucleophilic. | When using hydrazine salts, add a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine. For pH-sensitive substrates, buffer the reaction. |
| Atmosphere | Some hydrazines, especially arylhydrazines, can be sensitive to air oxidation at elevated temperatures, leading to colored impurities and reduced effective concentration. | For sensitive substrates, run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. |
| Work-up Losses | Pyrazoles can have varying polarity and basicity. The product may be lost to the aqueous phase during extraction if the pH is incorrect, or it might be volatile. | Before work-up, check the pH of the aqueous layer. Basify with NaHCO₃ or Na₂CO₃ to ensure the pyrazole is in its free-base form and maximally soluble in the organic layer. Use caution during solvent removal. |
Troubleshooting Guide 2: Achieving High Regioselectivity
For unsymmetrical 1,3-diketones, achieving regioselectivity is paramount. The reaction can produce two distinct regioisomers, which are often difficult to separate.
Mechanism: The Origin of Regioisomers
The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. With a substituted hydrazine (R-NH-NH₂) and an unsymmetrical diketone (R¹-CO-CH₂-CO-R²), two initial attack scenarios are possible, leading to two different pyrazole products. The preferred pathway is governed by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
Caption: Competing pathways in pyrazole synthesis leading to two regioisomers. Note: Images in DOT script are placeholders.
Table 2: Strategic Approaches to Control Regioselectivity
| Strategy | Mechanism of Control & Causality | Practical Implementation | Reference |
| Solvent Selection | Standard protic solvents like ethanol can participate in the reaction, forming hemiacetals and leveling the reactivity of the two carbonyls. Non-nucleophilic fluorinated alcohols (TFE, HFIP) or polar aprotic solvents (DMAc) do not compete with the hydrazine, allowing the intrinsic electronic and steric differences of the carbonyls to dictate the reaction path. | Replace ethanol with TFE or HFIP. These solvents can dramatically increase selectivity, often favoring attack at the more sterically accessible or electronically deficient carbonyl. DMAc is also highly effective. | [5] |
| pH Adjustment | Under acidic conditions, the substituted nitrogen of an alkylhydrazine can be preferentially protonated, making the terminal -NH₂ group the primary nucleophile. This can reverse the selectivity observed under neutral or basic conditions. | Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄). This is particularly effective when one carbonyl is significantly more hindered than the other. Compare results with reactions run in neutral ethanol or with a base like pyridine. | [4][6] |
| Steric & Electronic Tuning | The inherent properties of the substrates are the primary drivers. A bulky substituent on the diketone (e.g., t-butyl) will sterically hinder the adjacent carbonyl, directing the hydrazine to the other carbonyl. An electron-withdrawing group (e.g., -CF₃) will activate its adjacent carbonyl, making it more electrophilic. | This is a substrate-design strategy. When planning a synthesis, consider the electronic (electron-withdrawing vs. donating) and steric bulk of the R¹ and R² groups on the diketone to predict the likely major isomer. | [2][3] |
| Microwave Irradiation | Microwave heating can rapidly access higher temperatures, sometimes favoring one kinetic pathway over another and shortening reaction times, which can minimize side reactions or isomer equilibration. | Perform the reaction in a sealed microwave vial. This often allows for solvent-free conditions or the use of high-boiling point solvents like DMF or ethylene glycol, which can also influence selectivity. | [7][8][9] |
Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This method is a robust baseline for the condensation of a 1,3-diketone with a hydrazine.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq.) in absolute ethanol (approx. 0.2–0.5 M concentration).
-
Hydrazine Addition: Add the hydrazine derivative (1.0–1.1 eq.). If using a hydrochloride salt, add a base such as pyridine (1.1 eq.) or triethylamine (1.1 eq.) to the mixture.[6]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–16 hours).[6]
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired pyrazole.
Protocol 2: High-Regioselectivity Synthesis Using Fluorinated Alcohols
This protocol is adapted for reactions where regioselectivity is a known issue, based on the findings that fluorinated alcohols enhance selectivity.[5]
-
Reagent Setup: In a round-bottom flask with a stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 eq.) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M). Note: HFIP is more acidic and can be more effective but is also more expensive.
-
Hydrazine Addition: Add the substituted hydrazine (1.0 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often significantly faster in these solvents, sometimes completing in under an hour. Monitor closely by TLC/LC-MS. Gentle heating (40–60 °C) can be applied if the reaction is slow.
-
Work-up and Purification: Follow steps 4–6 from Protocol 1. The high volatility of TFE makes it easy to remove.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. eurekaselect.com [eurekaselect.com]
Technical Support Center: Resolving Complex NMR Spectra of Substituted Pyrazoles
Welcome to the Technical Support Center for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development, offering practical, in-depth solutions to common and advanced challenges encountered during spectral analysis. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Here, we address the most common issues that arise during the NMR analysis of substituted pyrazoles.
Q1: Why are the signals for the C3 and C5 positions in my 3(5)-substituted pyrazole's ¹³C NMR spectrum broad, or appearing as a single averaged signal?
This is a hallmark issue in pyrazole chemistry, typically arising from annular tautomerism . The proton on the ring nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the distinct environments of the C3 and C5 carbons (and their attached protons in ¹H NMR) are averaged, leading to signal broadening or coalescence into a single peak[1][2].
Troubleshooting Workflow:
Caption: Decision workflow for addressing broad or averaged C3/C5 signals.
In-Depth Solutions:
-
Low-Temperature NMR: By lowering the temperature of your experiment, you can slow the rate of proton exchange. This often allows the resolution of separate, sharp signals for the C3 and C5 positions of each distinct tautomer[1][3].
-
Solvent Effects: The tautomeric equilibrium and the rate of exchange are highly dependent on the solvent. Protic solvents (e.g., methanol, water) or those capable of strong hydrogen bonding (e.g., DMSO) can accelerate proton exchange. Conversely, using aprotic, non-polar solvents (e.g., CDCl₃, toluene-d₈) may slow the exchange sufficiently to resolve the individual tautomers[1][2].
-
Solid-State NMR: In the solid state, pyrazole derivatives are "locked" into a single tautomeric form. Solid-state NMR (ssNMR) using Cross-Polarization/Magic Angle Spinning (CP/MAS) can definitively identify the dominant tautomer in the solid phase, providing a crucial reference point for your solution-state data[1][2].
Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. How can I find and assign it?
The disappearance or significant broadening of the N-H proton signal is a common and multifaceted issue, primarily driven by chemical exchange phenomena and quadrupolar effects[1].
Causative Factors:
-
Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline[1].
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, leading to significant signal broadening.
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, rendering it invisible in the ¹H NMR spectrum[1].
Troubleshooting Strategies:
-
Use a Dry Solvent: Meticulously dry your deuterated solvent (e.g., using molecular sieves) to minimize exchange with residual water[1].
-
Vary Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may help sharpen the N-H signal.
-
Use 2D NMR: An HMBC experiment can reveal correlations from the N-H proton to the C3 and C5 carbons, confirming its chemical shift even if the signal is broad.
-
¹⁵N Labeling: If synthetically feasible, incorporating an ¹⁵N isotope eliminates the quadrupolar broadening effect (¹⁵N has a nuclear spin I=1/2). Furthermore, ¹H-¹⁵N HMBC or HSQC experiments provide unambiguous evidence of the N-H correlation and can yield valuable information on the tautomeric state[1].
Troubleshooting Guides: Advanced Structure Elucidation
This section provides step-by-step protocols for resolving more complex assignment challenges in substituted pyrazoles.
Guide 1: Definitive Assignment of C3, C4, and C5 Resonances in an Unsymmetrically Substituted Pyrazole
For an unsymmetrically substituted pyrazole, unequivocally assigning the ¹H and ¹³C signals for the pyrazole core is critical. A combination of 2D NMR experiments is the most robust approach.
Experimental Workflow:
Caption: Workflow for 2D NMR-based assignment of substituted pyrazoles.
Step-by-Step Protocol for Key Experiments:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons.
-
Procedure:
-
Prepare a sufficiently concentrated sample (5-20 mg in 0.6 mL of deuterated solvent)[4]. Ensure the sample is free of particulate matter by filtering it through a pipette with a glass wool plug.
-
Acquire a standard ¹H spectrum to determine the spectral width.
-
Set up the HSQC experiment, ensuring the ¹H and ¹³C spectral windows cover all relevant signals.
-
Process the data. Each cross-peak in the 2D spectrum correlates a proton signal on one axis with the carbon signal of the carbon it is directly bonded to on the other axis. This will unambiguously link, for example, the H4 proton to the C4 carbon.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is the key experiment for piecing together the molecular skeleton[5][6].
-
Procedure:
-
Use the same sample as for the HSQC experiment.
-
Set up the HMBC experiment. A crucial parameter is the long-range coupling constant optimization (e.g., J(C,H)). A typical value of 8-10 Hz is a good starting point for aromatic systems[1].
-
Acquire the data. This may require a longer acquisition time than an HSQC experiment.
-
Analysis: Look for key correlations. For instance, the proton at the C4 position should show a cross-peak to both the C3 and C5 carbons. Protons on a substituent at C3 will show a correlation to C3, C4, and potentially the substituent's ipso-carbon. These multi-bond correlations are definitive for assignment.
-
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity[5]. This is particularly useful for determining the regiochemistry of N-substituted pyrazoles.
-
Procedure:
-
Set up the NOESY experiment. The mixing time is a key parameter that needs to be optimized based on the size of the molecule.
-
Analysis: For an N1-substituted pyrazole, a NOESY cross-peak between the protons of the N1-substituent and the H5 proton provides definitive proof of that specific regioisomer. Conversely, a correlation to the H3 proton would indicate the other isomer.
-
-
Guide 2: Distinguishing Between Tautomers Using Low-Temperature NMR
When tautomerism is suspected, a variable-temperature (VT) NMR experiment is the most direct method to resolve the individual species.
Step-by-Step Protocol for Low-Temperature NMR:
-
Sample Preparation: Prepare a sample in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈, or Toluene-d₈)[1].
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference[1].
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to thermally equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum[1].
-
Data Acquisition: Record the spectra at each temperature. As the temperature decreases, you should observe the coalescence point (maximum broadening) followed by the splitting of the averaged signals into two distinct sets of signals, one for each tautomer.
-
Analysis: Once the exchange is slowed sufficiently ("slow exchange regime"), you can integrate the signals for the two tautomers to determine the equilibrium constant (K_T) at that temperature.
Data Reference Tables
The following tables provide typical NMR data ranges for pyrazole derivatives. Note that these values can be significantly influenced by substituents and solvent.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Pyrazole Ring
| Proton | Chemical Shift (δ, ppm) | Multiplicity (in unsubstituted pyrazole) | Typical Coupling Constants (J, Hz) |
| H3/H5 | 7.5 - 8.0 | Doublet (or broad singlet if exchanging) | ³J(H4,H5) ≈ 2.0-3.0 |
| H4 | 6.3 - 6.8 | Triplet (or doublet of doublets) | ³J(H4,H5) ≈ 2.0-3.0, ³J(H3,H4) ≈ 1.5-2.5 |
| N-H | 10.0 - 14.0 | Broad Singlet | N/A |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring
| Carbon | Chemical Shift (δ, ppm) |
| C3/C5 | 130 - 150 |
| C4 | 100 - 110 |
Data compiled from principles discussed in cited literature[2][7][8].
Computational NMR in Pyrazole Analysis
When experimental data is ambiguous, computational chemistry offers a powerful predictive tool. Calculating NMR chemical shifts using methods like Gauge-Invariant Atomic Orbital (GIAO) at a suitable level of theory (e.g., DFT with B3LYP functional) can provide theoretical spectra for different isomers or tautomers[9][10][11]. Comparing these predicted shifts with your experimental data can strongly support a particular structural assignment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible synthesis.
I. Overview of the Synthetic Pathway
The most common and industrially viable route to this compound involves a two-step process:
-
Cyclocondensation: Formation of the pyrazole ring by reacting a suitable 1,3-dicarbonyl compound with hydrazine.
-
N-Ethylation: Alkylation of the pyrazole nitrogen with an ethylating agent.
Each of these stages presents unique challenges, particularly when transitioning from laboratory to pilot or production scale. This guide will address these challenges in a question-and-answer format.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
A. Cyclocondensation Stage
Q1: What are the common challenges in the initial cyclocondensation reaction at a larger scale?
A1: The primary challenges during the scale-up of the cyclocondensation reaction are managing the reaction exotherm and ensuring complete conversion. Hydrazine reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled. Inadequate temperature control can also lead to the formation of byproducts.
Troubleshooting:
-
Slow Addition: Implement a controlled, slow addition of hydrazine to the reaction mixture.
-
Efficient Cooling: Ensure your reactor has the capacity to dissipate the heat generated. Monitor the internal temperature closely.
-
Solvent Choice: Use a solvent with a good heat capacity to help absorb the exotherm.
-
Incomplete Conversion: If you observe incomplete reaction, consider increasing the reaction time or temperature moderately after the initial exotherm has subsided. Ensure efficient mixing to maintain homogeneity.
Q2: How do I minimize the formation of impurities during the pyrazole ring formation?
A2: Impurity formation often arises from side reactions of the 1,3-dicarbonyl precursor or the hydrazine. Precise control over reaction conditions is key.
Troubleshooting:
-
Starting Material Quality: Ensure the purity of your starting materials. Impurities in the 1,3-dicarbonyl compound can lead to a host of side products.
-
Stoichiometry: Maintain a strict 1:1 molar ratio of the diketone (or its enol ether) and hydrazine. An excess of either reactant can lead to downstream purification issues.
-
pH Control: The pH of the reaction medium can influence the reaction rate and selectivity. For some precursors, a slightly acidic medium (e.g., using acetic acid as a catalyst) can be beneficial.
B. N-Ethylation Stage
Q3: My main problem is the formation of two regioisomers during N-ethylation. How can I improve the selectivity for the desired N1-ethyl isomer?
A3: The formation of a mixture of N1 and N2-ethylated pyrazoles is the most significant challenge in this synthesis. The regioselectivity is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions.[1]
Understanding the Causality: The pyrazole ring has two nitrogen atoms, both of which can be nucleophilic. The N1 position is generally less sterically hindered, while the N2 position can be more electronically favored in some cases. By manipulating the reaction conditions, you can favor alkylation at the desired N1 position.
Troubleshooting and Optimization Strategies:
| Parameter | Condition Favoring N1-Alkylation | Rationale |
| Base | Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium Carbonate (K2CO3). | These bases deprotonate the pyrazole to form the pyrazolate anion, which then acts as the nucleophile. The choice of counter-ion (Na+ vs. K+) can influence the site of alkylation. |
| Solvent | Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN). | These solvents effectively solvate the cation of the base, leaving a "naked" pyrazolate anion that is more likely to react at the less sterically hindered N1 position. |
| Ethylating Agent | Less bulky ethylating agents like ethyl iodide or diethyl sulfate are commonly used. | While the bulk of the ethylating agent is a factor, the choice of base and solvent often has a more pronounced effect on regioselectivity. |
| Temperature | Lower to moderate temperatures are generally preferred. | Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer. |
Experimental Protocol for Selective N1-Ethylation:
-
To a solution of Methyl 1H-pyrazole-5-carboxylate in anhydrous DMF, add portion-wise Sodium Hydride (1.1 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the pyrazolate anion.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Diagram Illustrating the Regioselectivity Challenge
Caption: Factors influencing the regioselectivity of N-ethylation.
Q4: I am struggling to separate the N1 and N2 isomers. What are the best purification methods for scale-up?
A4: Separating closely related regioisomers can be challenging. While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production.
Recommended Purification Strategies:
-
Fractional Distillation under Reduced Pressure: This is often the most practical method for industrial-scale purification of liquid isomers with different boiling points. The boiling points of the N1 and N2 isomers of similar pyrazole esters are known to be different enough to allow for separation by careful fractional distillation.[2]
-
Crystallization: If the desired product is a solid or can be induced to crystallize, this is an excellent method for purification. You may need to screen various solvents to find one in which the desired isomer has lower solubility than the undesired one.
-
Salt Formation and Crystallization: Pyrazoles are basic and can form salts with acids. Sometimes, the salt of one isomer is significantly less soluble than the other, allowing for selective crystallization. The purified salt can then be neutralized to recover the free base.
C. Product Quality and Stability
Q5: My final product has a persistent color. How can I decolorize it?
A5: A colored product often indicates the presence of trace, highly colored impurities.
Troubleshooting:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and stir. The charcoal will adsorb many colored impurities. Filter the mixture through a pad of celite to remove the charcoal and then proceed with distillation or crystallization.
-
Silica Gel Plug: For smaller scale-ups, dissolving the product in a non-polar solvent and passing it through a short plug of silica gel can effectively remove polar, colored impurities.
Q6: Are there any stability concerns with this compound during storage or in subsequent reactions?
A6: Pyrazole carboxylate esters are generally stable compounds. However, like any ester, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Recommendations:
-
Storage: Store the purified product in a cool, dry place, away from strong acids and bases.
-
Downstream Processing: When using the product in subsequent reactions, be mindful of the pH and temperature to avoid unintended hydrolysis of the methyl ester group. Studies on related nitrated pyrazoles indicate that the pyrazole ring itself is thermally stable, with decomposition pathways often initiated by substituents rather than the ring itself.[3][4]
III. Summary of Key Scale-Up Considerations
| Challenge | Key Considerations and Recommended Actions |
| Exothermicity | Slow reagent addition, adequate reactor cooling, use of appropriate solvents. |
| Regioselectivity | Careful selection of base (e.g., NaH) and aprotic polar solvent (e.g., DMF). |
| Isomer Separation | Fractional vacuum distillation is the preferred industrial method. |
| Product Purity | Use high-purity starting materials; consider charcoal treatment for decolorization. |
Troubleshooting Decision Workflow
Caption: A decision-making workflow for troubleshooting common scale-up issues.
IV. References
-
Gorbunova, E. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(1), 1-18. Available at: --INVALID-LINK--
-
Geibel, W., et al. (1995). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Google Patents, EP0641333B1. Available at: --INVALID-LINK--
-
Gu, Z., et al. (2023). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. Structural Chemistry. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Pyrazole N-Alkylation. Available at: --INVALID-LINK--
-
Wang, R., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278, 125607. Available at: --INVALID-LINK--
References
- 1. CA2226768A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 2. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Preventing Side Reactions in Pyrazole Functionalization
Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this critical heterocyclic scaffold. Here, we address common challenges and side reactions encountered during experimental work, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is not just on protocols, but on the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific, frequently encountered problems during the functionalization of pyrazole rings.
Section A: N-Alkylation and N-Arylation Reactions
The functionalization of the nitrogen atoms in the pyrazole ring is often the first step in a synthetic sequence, but it is fraught with challenges of regioselectivity.
Question 1: My N-alkylation of an unsymmetrical pyrazole (e.g., 3-methylpyrazole) yields a mixture of N1 and N2 regioisomers. How can I control the selectivity?
Answer: This is the most common problem in pyrazole chemistry. The formation of two regioisomers stems from the fact that deprotonation of an unsymmetrical NH-pyrazole generates a pyrazolate anion with two nucleophilic nitrogen centers.[1] The ratio of N1 to N2 alkylation is a delicate balance of steric hindrance, electronics, and reaction conditions.
Causality and Strategic Solutions:
-
Steric Hindrance: This is your most powerful tool. The alkylating agent will preferentially attack the less sterically hindered nitrogen.
-
Mechanism: A bulky substituent at the C3 (or C5) position will sterically shield the adjacent N2 atom, thus favoring alkylation at the distal N1 position.[2] Conversely, a very bulky alkylating agent may also favor the less hindered nitrogen.
-
Actionable Advice: If you desire N1 substitution on a 3-substituted pyrazole, the reaction is inherently favored. To enhance this, you can sometimes use a bulkier alkylating agent. For the less common N2 substitution, you may need to explore catalytic methods or protecting group strategies.[2]
-
-
Reaction Conditions (Base, Solvent, and Counter-ion): The choice of base and solvent system is critical as it dictates the nature of the pyrazolate salt.
-
Mechanism:
-
Strong Bases (e.g., NaH, LiHMDS): These create a "free" pyrazolate anion in solution, especially in polar aprotic solvents like DMF or DMSO. In this scenario, the outcome is often governed by the inherent electronic properties of the anion, where the N2 is often more nucleophilic, but sterics still play a key role.[1][2]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These create a tighter ion pair between the pyrazolate and the metal counter-ion in less polar solvents like THF or acetonitrile. A large, soft cation like Cs⁺ can coordinate to the N2 atom, sterically blocking it and directing the alkylating agent to the N1 position.[1]
-
-
Actionable Advice:
-
For N1-selectivity: Use a weaker base with a large counter-ion (e.g., K₂CO₃ or Cs₂CO₃) in a moderately polar solvent like acetonitrile or THF.[2]
-
For N2-selectivity: This is more challenging. Some specialized magnesium-catalyzed protocols have been shown to favor N2 alkylation.[2] Alternatively, switching to a strong base (NaH) in DMF can sometimes shift the ratio, but this is highly substrate-dependent.
-
-
Troubleshooting Decision Workflow
Caption: Decision workflow for controlling N-alkylation regioselectivity.
Question 2: I'm observing the formation of a dialkylated quaternary salt as a major byproduct. How do I prevent this?
Answer: The formation of a pyrazolium quaternary salt occurs when the N-alkylated pyrazole product, which is often more nucleophilic than the starting material, reacts with a second equivalent of the alkylating agent.
Causality and Strategic Solutions:
-
Stoichiometry Control: This is the most critical factor.
-
Mechanism: Using an excess of the alkylating agent ensures that after the initial desired reaction, unreacted electrophile is available to react with the more nucleophilic product.
-
Actionable Advice: Use no more than 1.0 to 1.1 equivalents of your alkylating agent. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[2]
-
-
Reaction Rate and Concentration:
-
Mechanism: High concentrations or temperatures can accelerate the second alkylation step.
-
Actionable Advice: Add the alkylating agent slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration.[2] Additionally, running the reaction at a lower temperature can often provide better control and minimize over-alkylation.
-
Section B: C-Functionalization (Electrophilic Aromatic Substitution)
The pyrazole ring is electron-rich and readily undergoes electrophilic substitution, but directing the electrophile to the desired carbon atom is key.
Question 3: My electrophilic substitution (e.g., bromination, nitration) on an N-substituted pyrazole is giving me a mixture of C4 and C5 isomers. How can I achieve C4 selectivity?
Answer: The regioselectivity of electrophilic substitution on the pyrazole ring is governed by a combination of electronic and steric effects. The C4 position is generally the most electron-rich and nucleophilic, making it the kinetically favored site for electrophilic attack.[3][4][5] However, other factors can lead to mixtures.
Causality and Strategic Solutions:
-
Electronic Effects: The two adjacent nitrogen atoms strongly influence the ring's electron density. The C4 position benefits from electron donation from both nitrogens, making it the most activated position for electrophilic aromatic substitution (SEAr).[3][6]
-
Actionable Advice: For most standard electrophilic substitutions (halogenation, nitration, acylation), the C4 product should be the major isomer. If you are seeing mixtures, the cause is likely steric or related to harsh reaction conditions.
-
-
Steric Hindrance: A bulky substituent on the N1 position can partially block the C5 position, further enhancing the intrinsic preference for C4 attack.
-
Actionable Advice: Ensure your N1-substituent is sufficiently large if C5-substitution is a persistent problem.
-
-
Reaction Conditions: Harsher reaction conditions (e.g., strong Lewis acids, high temperatures) can sometimes lead to isomerization or substitution at the less-favored C3 or C5 positions.
-
Actionable Advice: Use the mildest effective conditions. For bromination, use NBS in a solvent like DMF or CH₂Cl₂ rather than Br₂ with a strong Lewis acid. For nitration, use milder reagents like acetyl nitrate if possible.
-
Troubleshooting Table: Improving C4 Selectivity
| Issue | Possible Cause | Recommended Solution |
| Mixture of C4/C5 isomers | Similar reactivity of C4/C5 positions due to electronic effects of other substituents. | Introduce a temporary blocking group (e.g., TMS) at the C5 position, perform the C4-functionalization, and then remove the blocking group.[7] |
| Low or No Yield | The pyrazole ring is deactivated by strong electron-withdrawing groups. | Use harsher reaction conditions (e.g., higher temperatures, stronger acids), but be aware this may reduce selectivity.[7] |
| N-Substitution Side Reaction | The starting pyrazole is N-unsubstituted (NH-pyrazole). | Protect the N1-position before performing the electrophilic substitution. A common and effective protecting group is Boc (tert-butyloxycarbonyl).[8] |
Section C: Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura, Heck, and C-H activation reactions are powerful tools for elaborating the pyrazole core, but they come with their own set of challenges.
Question 4: My Suzuki-Miyaura coupling of a 4-bromopyrazole is failing or giving very low yields. What are the common failure points?
Answer: Suzuki-Miyaura couplings on pyrazoles can be tricky. The Lewis basic nitrogen atoms of the pyrazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.[9] Success hinges on choosing the right catalyst, ligand, base, and solvent system to mitigate these effects.
Causality and Strategic Solutions:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Mechanism: Electron-rich, bulky phosphine ligands are often required to stabilize the palladium center, promote reductive elimination, and prevent coordination by the pyrazole nitrogen.
-
Actionable Advice: Use a modern palladium pre-catalyst (e.g., XPhos Pd G2/G3) with a bulky biarylphosphine ligand like XPhos or SPhos.[10] These systems are generally more robust for heteroaromatic couplings.
-
-
Base and Solvent: The choice of base is critical and can significantly impact the reaction outcome.
-
Mechanism: The base activates the boronic acid/ester for transmetalation. A base that is too strong can cause degradation of the pyrazole ring or boronic ester. The solvent must solubilize all components and be compatible with the chosen base and catalyst.
-
Actionable Advice: A common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or THF/water.[11] For sensitive substrates, using a boronic acid pinacol ester can offer greater stability and reproducibility.[12][13][14]
-
-
Substrate Quality: Impurities in the starting materials can kill the catalyst.
-
Actionable Advice: Ensure your halopyrazole and boronic acid/ester are pure. Recrystallize or chromatograph them if necessary. Degas your solvent thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.
-
General Protocol for a Robust Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-halopyrazole (1.0 equiv), the boronic acid or pinacol ester (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, 3.0 equiv), and the palladium catalyst/ligand system (e.g., XPhos Pd G2, 1-3 mol%).
-
Solvent: Add the degassed solvent (e.g., dioxane/water 10:1).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual questions related to pyrazole functionalization strategy.
FAQ 1: What is the best general-purpose protecting group for the pyrazole nitrogen, and how do I remove it?
The choice of protecting group depends on its compatibility with subsequent reaction steps. The tert-butyloxycarbonyl (Boc) group is an excellent choice for many applications.[8]
-
Advantages: It is robust to a wide range of non-acidic conditions, including organometallic reagents and many cross-coupling conditions. It can also act as a directing group in some lithiation reactions.
-
Installation: Typically installed using di-tert-butyl dicarbonate ((Boc)₂O) with a base like triethylamine or DMAP.
-
Removal: It is easily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane).[8] Notably, for pyrazoles and imidazoles, the N-Boc group can also be selectively cleaved under basic conditions using NaBH₄ in ethanol, leaving primary N-Boc amines intact, which is useful in complex molecules.[15]
Another useful protecting group is the 4-methoxybenzyl (PMB) group, which is stable to lithiation conditions and can be removed oxidatively with DDQ or ceric ammonium nitrate (CAN).[16]
FAQ 2: I need to functionalize the C5 position via lithiation/borylation. How do I prevent lithiation at other positions?
Regiospecific lithiation of the pyrazole ring is a powerful but challenging method. The most acidic proton is typically at the N1 position. After N1 is protected, the C5 proton becomes the most acidic C-H proton due to the inductive effect of the adjacent N1 atom.[17]
-
Strategy:
-
Protect N1: You must protect the N1 position first. A protecting group that is stable to strong bases is essential. The SEM (2-(trimethylsilyl)ethoxymethyl) or PMB groups are excellent choices.[16]
-
Directed Lithiation: Use a strong, non-nucleophilic base like n-BuLi or LDA at low temperatures (typically -78 °C) in an ethereal solvent like THF. The lithiation will occur selectively at the C5 position.
-
Quench with Electrophile: The resulting C5-lithiated pyrazole can then be quenched with an appropriate electrophile (e.g., an aldehyde, CO₂, or a boronic ester like isopropoxyboronic acid pinacol ester to form a C5-borylated pyrazole).
-
FAQ 3: Can N-N bond cleavage be a problem during pyrazole reactions?
While the pyrazole ring is generally stable, N-N bond cleavage is a known, albeit uncommon, side reaction that can occur under specific, harsh conditions.
-
Conditions Favoring Cleavage:
-
Reductive Conditions: Certain strong reducing agents can cleave the N-N bond.
-
Oxidative Conditions: Some oxidation-induced N-N coupling reactions are known in organometallic chemistry, suggesting that under the right (or wrong) circumstances, the N-N bond can be reactive.[18]
-
Metal-Induced Cleavage: Reactions involving certain transition metals, such as hexacarbonylmolybdenum, have been shown to induce N-N bond cleavage in 1-acylpyrazoles, leading to rearrangement into pyrimidines.[19]
-
-
Prevention: For most standard synthetic transformations (N-alkylation, SEAr, Suzuki coupling), N-N bond cleavage is not a significant concern. Avoid overly harsh reductive or specific organometallic conditions unless a rearrangement is the desired outcome.
Causality Diagram: Pyrazole Reactivity Centers
Caption: A summary of the primary reactive centers on the pyrazole ring.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Methods for Separating Isomers of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole isomer separation. The synthesis of substituted pyrazoles, a cornerstone of modern medicinal chemistry, frequently yields mixtures of isomers—primarily regioisomers and enantiomers.[1][2] The presence of these isomers can significantly impact a compound's pharmacological profile, efficacy, and safety, making their separation and characterization a critical step in research and drug development.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into resolving these complex separation challenges. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during the separation of pyrazole isomers in a direct question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of my pyrazole regioisomers in silica gel column chromatography?
A1: This is the most common challenge in purifying pyrazole reaction mixtures. Regioisomers often have very similar polarities, making them difficult to separate on standard silica gel.
-
Causality: The separation on silica gel is governed by the differential interactions (primarily hydrogen bonding and dipole-dipole) between the analytes and the stationary phase. If the structural differences between your regioisomers do not significantly alter their overall polarity, they will migrate down the column at similar rates, resulting in poor separation.
-
Troubleshooting Protocol:
-
Optimize the Solvent System with TLC: Before running a column, meticulously optimize your eluent system using Thin Layer Chromatography (TLC).
-
Goal: Aim for a retention factor (Rf) of approximately 0.3-0.4 for your desired isomer, with the largest possible difference in Rf (ΔRf) between it and the unwanted isomer.[5]
-
Strategy: Start with a binary system, typically hexane/ethyl acetate. If separation is poor, you need to change the selectivity. Instead of just increasing the percentage of the polar solvent (which decreases all Rf values), try introducing a third solvent with different properties. For example:
-
Add a small amount of dichloromethane to modulate dipole interactions.
-
Add a trace amount of methanol or isopropanol to compete for hydrogen bonding sites.
-
Use an entirely different solvent system, such as dichloromethane/methanol or toluene/acetone.
-
-
-
Employ Gradient Elution: If a single isocratic system fails, use a shallow gradient elution for your column. Start with a less polar mixture to allow the less polar isomer to move down the column, then gradually increase the polarity to elute the more polar isomer. This can sharpen peaks and improve resolution.
-
Check Column Packing and Loading: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Likewise, overloading the column is a frequent cause of failure. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel.
-
Q2: My pyrazole compound is showing significant peak tailing in reversed-phase HPLC. How can I fix this?
A2: Peak tailing for pyrazole derivatives in reversed-phase HPLC is almost always due to unwanted interactions between the basic nitrogen atoms in the pyrazole ring and residual, acidic silanol groups on the silica-based stationary phase.
-
Causality: The pyridine-like nitrogen of the pyrazole is basic and can be protonated. This positive charge can then interact ionically with deprotonated silanol groups (Si-O⁻) on the C18 column surface. This secondary interaction, in addition to the primary hydrophobic retention mechanism, causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Troubleshooting Protocol:
-
Add an Acidic Modifier to the Mobile Phase: The most effective solution is to suppress the ionization of the silanol groups and ensure the pyrazole is consistently protonated.
-
Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous and organic mobile phase components.[6] This low pH environment protonates the basic pyrazole nitrogen, creating a single, positively charged species, and neutralizes the silanol groups, eliminating the secondary ionic interaction.
-
-
Use a Buffered Mobile Phase: For highly sensitive or pH-dependent separations, using a buffer (e.g., a phosphate buffer at pH 2.0-3.0) can provide more robust and reproducible results than simply adding an acid.[7]
-
Select a Modern, End-Capped Column: Use a high-purity silica column that has been thoroughly "end-capped." End-capping is a process where residual silanol groups are chemically deactivated, reducing the sites available for unwanted interactions. Columns designated for "basic compounds" are often a good choice.
-
Q3: I'm trying to separate pyrazole enantiomers using a polysaccharide-based chiral column (e.g., Chiralpak®), but I'm seeing no separation. What are my next steps?
A3: Enantioselective separation is a complex process relying on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[3][8] If no separation is observed, it means that either the chosen CSP cannot effectively discriminate between your enantiomers or the mobile phase is interfering with the necessary interactions.
-
Causality: Chiral recognition on polysaccharide-based CSPs depends on a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole, and steric hindrance.[8] The mobile phase plays a critical role; it competes with the analyte for interaction sites on the CSP. An inappropriate mobile phase can completely disrupt the delicate balance required for chiral recognition.[3]
-
Troubleshooting Protocol: A Systematic Screening Approach
-
Switch Mobile Phase Mode: Polysaccharide columns are incredibly versatile and can be used in different modes. If one fails, another may succeed.
-
Normal Phase (NP): Typically hexane/alcohol (isopropanol or ethanol). This is often the first choice.[3][9]
-
Polar Organic Mode (PO): Pure alcohols (methanol, ethanol) or acetonitrile. This mode is excellent for polar compounds and often results in shorter analysis times and sharper peaks.[3][8]
-
Reversed Phase (RP): Acetonitrile/water or methanol/water, often with buffers.
-
-
Screen Different Columns: Different polysaccharide backbones (cellulose vs. amylose) and different derivatizations create unique chiral environments. A compound that doesn't resolve on a cellulose-based column (like Chiralcel® OD) might show excellent separation on an amylose-based one (like Chiralpak® AD).[3][7] A screening platform using 2-4 complementary columns is the most efficient strategy.
-
Optimize the Modifier: In normal phase, the type and percentage of the alcohol modifier are critical. Try switching from isopropanol to ethanol, or vice-versa. Systematically vary the concentration from 5% to 30%.
-
Add an Additive: For acidic or basic pyrazoles, add a small amount (0.1%) of a corresponding additive (TFA for acids, diethylamine (DEA) for bases) to the mobile phase to improve peak shape and sometimes enhance chiral recognition.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding the separation of pyrazole isomers.
Q1: What is the fundamental difference between separating regioisomers and enantiomers of substituted pyrazoles, and how does it affect my choice of method?
A1: The fundamental difference lies in their physical properties.
-
Regioisomers are constitutional isomers. They have different connectivity of atoms and, as a result, are distinct compounds with different physical properties (e.g., boiling point, melting point, polarity, and solubility).[4] Because their physical properties differ, they can be separated using standard, achiral techniques like silica gel chromatography, standard HPLC, or crystallization.
-
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties in an achiral environment. They cannot be separated by achiral methods. Separation requires a chiral environment, which is achieved by using a chiral stationary phase (in HPLC or SFC) or a chiral resolving agent to form diastereomers.[7]
This distinction dictates the entire separation strategy, as visualized in the workflow below.
Caption: Decision tree for selecting a pyrazole isomer separation method.
Q2: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC for my pyrazole separations?
A2: SFC is a powerful alternative to HPLC, particularly for preparative chiral separations. The primary mobile phase in SFC is supercritical CO₂, which has low viscosity and high diffusivity.[10]
-
Choose SFC when:
-
Speed and Throughput are Critical: The low viscosity of the mobile phase allows for much higher flow rates without generating excessive backpressure. This can reduce separation times by a factor of 3-10 compared to HPLC, dramatically increasing throughput.[11]
-
Solvent Reduction is a Goal ("Green Chemistry"): SFC replaces the bulk of organic solvents used in normal phase HPLC with environmentally benign CO₂. This reduces solvent purchase and disposal costs.
-
You are Performing Preparative Chiral Separations: The advantages of speed and reduced solvent usage make SFC the industry standard for large-scale purification of enantiomers. Fraction collection is also simplified as the CO₂ evaporates, leaving the compound in a small amount of organic modifier.[11]
-
You are Separating Diastereomers: SFC often provides unique selectivity for diastereomers compared to HPLC.[12]
-
| Feature | HPLC (Normal Phase) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO₂ |
| Typical Run Time | 10-30 minutes | 1-10 minutes |
| Solvent Consumption | High | Low |
| Backpressure | High | Low |
| Cost | Lower initial instrument cost | Higher initial instrument cost, lower running cost |
| Best Application | Analytical & Prep (Achiral/Chiral) | Preparative Chiral, High-Throughput Screening |
Caption: Comparison of HPLC and SFC for pyrazole separations.
Q3: How can I definitively confirm the structure of my separated pyrazole regioisomers?
A3: While chromatographic separation isolates the isomers, spectroscopic analysis is required for unambiguous structural assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H and ¹³C NMR: The chemical shifts and coupling constants will be different for each regioisomer. For example, the proton on the pyrazole ring (C4-H) will have a distinct chemical shift depending on the adjacent substituents at positions 3 and 5.[13][14]
-
2D NMR Techniques (NOESY/HMBC): These are often required for definitive proof.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A key experiment is to irradiate the N-substituent's protons (e.g., N-CH₃). A NOE correlation to the C5-substituent but not the C3-substituent would confirm the regiochemistry.[15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For example, the protons of the N1-substituent will show a correlation to both the C3 and C5 carbons of the pyrazole ring, helping to assign their respective ¹³C chemical shifts.[17]
-
Caption: General workflow for pyrazole isomer separation and characterization.
Q4: Can I use non-chromatographic methods like crystallization to separate pyrazole regioisomers?
A4: Yes, crystallization can be a very effective and scalable method for separating regioisomers, provided they have sufficiently different solubilities in a given solvent system.[18] This technique is often referred to as fractional crystallization.
-
Mechanism: This method exploits differences in the crystal lattice energy and solvation of the isomers. One isomer will be less soluble and will preferentially crystallize out of a supersaturated solution, leaving the other isomer enriched in the mother liquor.
-
Protocol Outline (Fractional Crystallization):
-
Dissolve the mixture of regioisomers in the minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The less soluble isomer should crystallize first.
-
Filter the crystals and analyze their purity (e.g., by HPLC or NMR).
-
The mother liquor, now enriched in the more soluble isomer, can be concentrated and subjected to further crystallization steps, possibly in a different solvent.
-
-
Purification via Acid Salt Formation: For pyrazoles with a basic nitrogen, an alternative crystallization method is to form an acid addition salt.[19][20][21] Reacting the isomer mixture with an acid (like HCl) can produce salts with significantly different crystallization properties, often allowing for the clean separation of one isomer.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ijcpa.in [ijcpa.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 16. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 17. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 21. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for constructing the pyrazole core. Pyrazoles are a cornerstone of modern pharmaceuticals and agrochemicals, and their efficient synthesis is paramount. The choice of catalyst is often the most critical parameter, dictating yield, purity, reaction time, and, most importantly, regioselectivity.
This document moves beyond simple protocols to explain the underlying principles of catalysis in pyrazole synthesis. We will explore common challenges, provide data-driven solutions, and offer detailed, validated methodologies to streamline your experimental workflow.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses the fundamental principles of catalysis in the context of pyrazole synthesis.
Q1: What is the primary role of a catalyst in pyrazole synthesis?
A1: In pyrazole synthesis, particularly in classical condensation reactions like the Knorr synthesis, a catalyst's primary role is to accelerate the rate-limiting steps. This is typically achieved by activating the carbonyl group of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the hydrazine. The mechanism often begins with the acid-catalyzed formation of an imine, followed by a subsequent attack from the second hydrazine nitrogen to form a second imine, which then cyclizes and dehydrates to form the aromatic pyrazole ring.[1][2] Essentially, the catalyst provides an alternative, lower-energy reaction pathway, increasing the reaction rate without being consumed in the process.
Q2: What are the main classes of catalysts used for pyrazole synthesis?
A2: Catalysts for pyrazole synthesis are diverse and can be broadly categorized:
-
Brønsted Acids: These are proton donors. Examples include mineral acids (H₂SO₄), organic acids (acetic acid, p-TSA), and solid acids like silica sulfuric acid (SSA).[3][4][5] They are effective in traditional condensation reactions.
-
Lewis Acids: These are electron-pair acceptors. They activate carbonyl groups by coordinating to the oxygen atom. Common examples include metal triflates (Cu(OTf)₂, AgOTf), zinc oxide nanoparticles (nano-ZnO), and lithium perchlorate.[6][7]
-
Transition Metal Catalysts: Catalysts based on ruthenium, rhodium, copper, and palladium are used in more advanced synthetic routes, such as those involving C-H activation, cross-coupling, or hydrogen transfer catalysis from 1,3-diols.[5][8][9]
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Examples include nano-organocatalysts, silica sulfuric acid (SSA), and magnetically retrievable ferrite-anchored catalysts.[2][3][4] Their primary advantage is ease of separation and potential for recycling.[3][4]
-
"Green" Catalysts: This category includes environmentally benign options like ammonium chloride, molecular iodine, or even catalyst-free systems that utilize water, microwave irradiation, or visible light to promote the reaction.[5][10][11]
Section 2: Troubleshooting Guide - Common Catalyst-Related Issues
This Q&A guide addresses specific experimental problems and provides actionable solutions centered on catalyst selection and optimization.
Q1: My reaction yield is very low or the reaction is not proceeding. What should I investigate first?
A1: Low or no conversion is a common issue. Before significantly altering your substrates, consider these catalyst-centric troubleshooting steps:
-
Catalyst Choice & Potency: The catalyst may be inappropriate for your specific substrates. If you are using a mild acid catalyst with electron-rich dicarbonyls and sterically hindered hydrazines, it may not be potent enough. Consider switching to a stronger Lewis acid like Cu(OTf)₂ or employing a more active heterogeneous catalyst.[6] In some cases, the absence of a catalyst results in a sluggish or non-existent reaction.[4]
-
Catalyst Loading: Ensure you are using the correct catalytic amount. For many reactions, 1-10 mol% is sufficient.[4][6] Start with a reported literature value and perform an optimization screen. Too little catalyst will be ineffective, while too much can sometimes lead to side reactions or purification difficulties.
-
Solvent-Catalyst Compatibility: The solvent can dramatically influence a catalyst's effectiveness. A polar solvent might be required to facilitate the activity of an ionic liquid catalyst, whereas a non-polar solvent might be better for certain transition metal-catalyzed reactions.[6] Some modern protocols advocate for solvent-free conditions, which can enhance the activity of solid-supported catalysts.[4][12]
-
Catalyst Deactivation: Is your catalyst being poisoned? Certain functional groups on your substrates (e.g., unprotected thiols) can bind to and deactivate metal catalysts. Ensure your starting materials are pure. For heterogeneous catalysts, check if the support is stable under the reaction conditions.
Q2: I am getting a mixture of two regioisomers. How can I improve selectivity by modifying the catalyst or conditions?
A2: Achieving high regioselectivity is arguably the most significant challenge in the synthesis of unsymmetrically substituted pyrazoles. The outcome is a delicate balance of steric and electronic factors, which can be manipulated.[13]
-
Understand the Bias: First, identify the inherent bias of your substrates. The initial nucleophilic attack from the hydrazine typically occurs at the more electrophilic (electron-poor) or less sterically hindered carbonyl carbon of the 1,3-dicarbonyl compound.[13]
-
Leverage pH Control: The reaction pH is critical. Under acidic conditions, the more basic nitrogen of a substituted hydrazine (e.g., the N-1 of methylhydrazine) is protonated, reducing its nucleophilicity. This forces the reaction to proceed via the less basic NH₂ group, potentially altering the regiochemical outcome.[13] Conversely, neutral or basic conditions favor attack from the more nucleophilic nitrogen. Experimenting with acidic catalysts (e.g., acetic acid) versus neutral or base-promoted conditions can "switch" the selectivity.
-
Catalyst-Directed Selectivity: Some catalysts can enforce a specific regiochemical pathway. For instance, copper-catalyzed protocols have been developed where the choice of the copper catalyst and base can selectively produce one isomer over the other from the same starting material, overriding the substrate's natural bias.[14]
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the intermediates and the transition state energies, thereby affecting the final isomer ratio.[15] Screening solvents with different polarities is a valuable optimization step.
Q3: My catalyst is difficult to remove from the reaction mixture, complicating purification. What are my options?
A3: This is a frequent problem with homogeneous catalysts, especially in drug development where high purity is essential.
-
Switch to a Heterogeneous Catalyst: The most effective solution is to use a solid-supported or heterogeneous catalyst. These can be removed by simple filtration at the end of the reaction. Examples include silica sulfuric acid (SSA) or magnetically separable nanoparticles like CuFe₂O₄.[3][4][10] While separation is easier, be sure to test for metal leaching into your product.
-
Phase Transfer Catalysts: For reactions involving multiple phases, a phase transfer catalyst like tetra-n-butyl ammonium hydrogen sulfate (TBAHSO₄) can be effective and is often easier to remove during aqueous workup than other soluble catalysts.[3][4]
-
Solvent Extraction Optimization: If you must use a homogeneous catalyst, carefully design your workup. For example, an acidic catalyst might be removed by a basic wash, while some metal catalysts can be removed by washing with a specific chelating agent solution.
Section 3: Catalyst Selection & Optimization Workflow
Choosing the right catalyst from the outset can save significant time and resources. This workflow provides a logical progression from initial analysis to a fully optimized reaction.
Catalyst Selection Decision Workflow
The following diagram outlines a systematic approach to selecting a catalyst for a novel pyrazole synthesis.
Caption: A decision workflow for initial catalyst selection.
Data-Driven Catalyst Comparison
When optimizing, it is crucial to compare catalysts under identical conditions. The table below provides a sample comparison for a model reaction, illustrating how different catalyst types can affect outcomes.
| Catalyst (mol%) | Solvent | Time | Yield (%) | Key Advantage | Reference |
| Silica Sulfuric Acid (SSA) (1 mol%) | Solvent-free | 25 min | 94% | Heterogeneous, easy removal | [3][4] |
| TBAHSO₄ (1 mol%) | Solvent-free | 20 min | 96% | Phase-transfer, high yield | [3][4] |
| Ionic Liquid [2,2'-BPyH][C(CN)₃]₂ (1 mol%) | Solvent-free | 15 min | 98% | Fast reaction, high yield | [3][4] |
| None | Solvent-free | 10 hours | Trace | - | [4] |
| nano-ZnO (10 mol%) | Aqueous Ethanol | 1.5 hours | 95% | "Green" catalyst, excellent yield | [7] |
| CuFe₂O₄ (8 mol%) | Water | 4 hours | ~90% | Magnetic, recyclable, aqueous media | [10][12] |
Data is illustrative and compiled from various pyrazolone/pyrazole syntheses. Actual results will vary based on specific substrates.
Section 4: Experimental Protocols
These protocols provide detailed, self-validating methodologies for common catalytic pyrazole syntheses.
Protocol 1: Green Synthesis of 3,5-dimethyl-1H-pyrazole using a Heterogeneous Acid Catalyst
This protocol is adapted from methodologies employing simple, environmentally benign catalysts for the Knorr pyrazole synthesis.[11] It demonstrates a straightforward procedure with easy catalyst removal.
Rationale: Ammonium chloride acts as a mild, inexpensive, and non-toxic Brønsted acid catalyst.[11] Ethanol is used as a renewable solvent. The simplicity of the workup (precipitation in water) is a key advantage for initial screening and scale-up.
Materials:
-
Acetylacetone (1,3-pentanedione) (1.0 g, 10.0 mmol)
-
Hydrazine hydrate (~64% solution, ~1.0 mL, ~20.0 mmol)
-
Ammonium chloride (NH₄Cl) (0.11 g, 2.0 mmol)
-
Ethanol (50 mL)
-
Glacial Acetic Acid (optional, a few drops)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve acetylacetone (10.0 mmol) in ethanol (50 mL).
-
Addition of Reagents: To the stirring solution, add hydrazine hydrate (20.0 mmol) followed by the ammonium chloride catalyst (2.0 mmol). A few drops of glacial acetic acid can be added to ensure an acidic medium.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the acetylacetone spot indicates reaction completion.
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing 100 mL of ice-cold water while stirring. A white precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a minimal amount of hot water or an ethanol/water mixture to yield white crystalline needles of 3,5-dimethyl-1H-pyrazole.
Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles in Water
This protocol highlights a modern, green chemistry approach for a multicomponent reaction, leveraging microwave energy and water as the solvent, eliminating the need for a traditional catalyst.[12]
Rationale: Microwave irradiation provides rapid, uniform heating, dramatically accelerating reaction rates. Water serves as a non-toxic, non-flammable, and inexpensive solvent. This multicomponent reaction (MCR) builds molecular complexity in a single, efficient step.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine monohydrate (1.0 mmol)
-
Water (5 mL)
-
10 mL microwave reaction vessel with a magnetic stirrer
Procedure:
-
Vessel Charging: In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine monohydrate (1.0 mmol).
-
Solvent Addition: Add 5 mL of deionized water to the vessel.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes (power setting may need optimization).
-
Workup:
-
After the reaction, cool the vessel to room temperature.
-
A solid product will typically precipitate directly from the aqueous medium.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
-
Drying: Dry the purified product in a vacuum oven. No further chromatographic purification is usually required.
Section 5: Visualizing Catalytic Mechanisms
Understanding the mechanism is key to troubleshooting. The following diagram illustrates a simplified catalytic cycle for the classic acid-catalyzed Knorr pyrazole synthesis.
Simplified Knorr Pyrazole Synthesis Catalytic Cycle
Caption: Role of an acid catalyst in the Knorr synthesis.
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate and Its Regioisomers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, prized for its metabolic stability and versatile biological activities.[1][2] However, the synthesis of unsymmetrically substituted pyrazoles frequently yields a mixture of regioisomers, posing significant challenges for purification, characterization, and downstream application. This guide provides a comprehensive comparative analysis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate, focusing on its differentiation from its primary regioisomers: the 3-carboxylate and 4-carboxylate variants. We will delve into the nuances of their synthesis, explore the key differences in their physicochemical and spectroscopic properties, and provide validated experimental protocols for their separation and identification. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently navigate the complexities of pyrazole isomerism in a drug discovery and development context.
The Fundamental Challenge: Regioisomerism in Pyrazole Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] Their structural rigidity and capacity for hydrogen bonding make them privileged scaffolds in drug design, appearing in pharmaceuticals ranging from anti-inflammatory agents like celecoxib to kinase inhibitors.[2][4]
The most common synthetic route to the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[5][6] When an unsymmetrical hydrazine, such as ethylhydrazine, is used, the reaction can proceed via two distinct cyclization pathways. This non-regioselective nature leads to the formation of two primary isomers, for instance, the 1,3-disubstituted and 1,5-disubstituted pyrazoles.[6] The position of substituents on the pyrazole ring is not trivial; it profoundly impacts the molecule's electronic distribution, steric profile, and ability to interact with biological targets, often leading to dramatically different pharmacological activities between isomers.[3][7] Therefore, unambiguous synthesis, separation, and characterization of the desired regioisomer are paramount.
Synthesis and Regioselective Control
The synthesis of N-substituted pyrazole carboxylates typically begins with the reaction of a β-ketoester with a substituted hydrazine. The subsequent N-alkylation or N-arylation step introduces further complexity.
A general pathway often results in a mixture of products, necessitating chromatographic separation.[8][9] The ratio of these isomers is influenced by factors such as the steric bulk of the substituents and the reaction conditions (e.g., solvent, temperature, and pH).[10] For instance, achieving regioselective N1-alkylation of 3-substituted pyrazoles has been systematically studied, with specific base-solvent systems like K₂CO₃ in DMSO favoring the formation of the N1 isomer.[10]
Below is a conceptual workflow illustrating the synthetic challenge and subsequent analytical resolution.
Figure 1: Conceptual workflow for the synthesis and analytical resolution of pyrazole regioisomers.
Comparative Physicochemical Properties
The position of the methylcarboxylate group dictates the molecule's polarity, hydrogen bonding potential, and overall conformation. These differences manifest in measurable physicochemical properties that are critical for predicting pharmacokinetic behavior (ADME).
| Property | This compound | Methyl 1-Ethyl-1H-pyrazole-3-carboxylate | Methyl 1-Ethyl-1H-pyrazole-4-carboxylate |
| Structure | (Structure for 5-CO₂Me) | (Structure for 3-CO₂Me) | (Structure for 4-CO₂Me) |
| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol | 168.19 g/mol | 168.19 g/mol |
| Calculated LogP | ~1.0-1.5 | ~1.0-1.5 | ~1.0-1.5 |
| pKa (basic) | ~1.5-2.0 | ~1.5-2.0 | ~1.5-2.0 |
| H-Bond Acceptors | 4 | 4 | 4 |
| H-Bond Donors | 0 | 0 | 0 |
Table 1: Comparative physicochemical properties of Methyl 1-Ethyl-pyrazole-carboxylate isomers. Data is estimated based on typical values for pyrazole derivatives and requires experimental verification.
Note: Experimental data for these specific isomers is sparse in public literature; values are predictive. The key takeaway is not the absolute numbers but the fact that subtle structural changes can lead to differences in properties like crystal packing (affecting melting point) and dipole moment, which in turn influence solubility and chromatographic behavior.
Spectroscopic and Chromatographic Differentiation
Unambiguous identification of pyrazole regioisomers relies on a combination of modern analytical techniques. NMR spectroscopy is arguably the most powerful tool for structural elucidation in this context.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic environment of each proton and carbon atom on the pyrazole ring is unique to each isomer, resulting in distinct chemical shifts (δ) in ¹H and ¹³C NMR spectra.[11][13]
-
¹H NMR: The proton at the C4 position is a key diagnostic signal. In the 5-carboxylate isomer, this proton is adjacent to a carbon (C3) and a nitrogen (N1) bearing an ethyl group. In the 3-carboxylate isomer, the C4 proton is flanked by two carbons (C3 and C5). This difference in neighboring atoms leads to a predictable variation in chemical shifts. The deshielding effect of the adjacent N-ethyl group and the ester functionality allows for clear differentiation.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly informative. The carbon directly attached to the electron-withdrawing carboxylate group will be significantly downfield compared to the others. By comparing the spectra, the position of this downfield signal confirms the isomer's identity.[11]
-
2D NMR (NOESY/HMBC): For absolute confirmation, 2D NMR experiments are invaluable. A Nuclear Overhauser Effect (NOE) correlation between the protons of the N-ethyl group and the C5-substituent (or C5-H) would confirm the 1,5-substitution pattern. Similarly, an HMBC (Heteronuclear Multiple Bond Correlation) experiment showing a correlation from the N-ethyl protons to the C5 carbon provides definitive proof of the 5-carboxylate structure.[8][14]
| Isomer | H-3 (δ ppm) | H-4 (δ ppm) | H-5 (δ ppm) | C-3 (δ ppm) | C-4 (δ ppm) | C-5 (δ ppm) |
| 5-carboxylate | ~7.5 (s) | ~6.9 (s) | - | ~140 | ~110 | ~145 |
| 3-carboxylate | - | ~6.8 (s) | ~7.9 (s) | ~148 | ~108 | ~135 |
| 4-carboxylate | ~7.8 (s) | - | ~7.7 (s) | ~138 | ~115 | ~130 |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for Methyl 1-Ethyl-pyrazole-carboxylate isomers in CDCl₃. These are estimated values; actual shifts depend on solvent and concentration. The key is the relative positions of the signals.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse technique for separating pyrazole isomers.[15][16] The subtle differences in polarity and shape between the 3-, 4-, and 5-carboxylate isomers are sufficient to allow for baseline separation on a C18 stationary phase with an optimized mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acid modifier.[17]
The elution order will depend on the relative polarity of the isomers. The isomer that is slightly less polar will have a longer retention time. Developing a robust HPLC method is crucial not only for analytical identification but also for preparative purification of the desired isomer from a reaction mixture.[18]
Figure 2: A typical experimental workflow for the HPLC analysis of pyrazole isomers.
Comparative Biological & Pharmacological Profiles
The regiochemistry of the pyrazole core is a critical determinant of biological activity. The spatial arrangement of substituents affects how the molecule fits into a binding pocket of a protein or enzyme. Pyrazole carboxylate derivatives have been investigated for a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[19][20]
For example, in a series of regioisomeric pyrazole derivatives screened for cyclooxygenase (COX) inhibition, the activity varied significantly between the isomers.[7] This is because the carboxylate group may act as a key hydrogen bond acceptor or a coordinating group with a metal ion in an enzyme's active site. Shifting its position from C5 to C3 can completely abolish this critical interaction, rendering the molecule inactive. Therefore, any biological screening of a synthetically produced pyrazole must be performed on a regioisomerically pure sample to generate meaningful and reproducible structure-activity relationship (SAR) data.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the analysis of Methyl 1-Ethyl-pyrazole-carboxylate isomers.
Protocol 6.1: RP-HPLC Method for Isomer Separation
Rationale: This method uses a standard C18 column and a simple isocratic mobile phase. Trifluoroacetic acid (TFA) is added to improve peak shape by suppressing the ionization of any free silanol groups on the stationary phase. Detection at 254 nm is chosen as it is a common wavelength where aromatic heterocycles absorb UV light.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the pyrazole isomer mixture.
-
Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare working standards by diluting the stock solution as needed (e.g., to 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent system clogging.[16]
-
Protocol 6.2: NMR Sample Preparation and Analysis
Rationale: Deuterated chloroform (CDCl₃) is a common, non-polar solvent suitable for many organic compounds. Tetramethylsilane (TMS) is the standard internal reference (0 ppm). A sample concentration of 5-10 mg is standard for achieving a good signal-to-noise ratio in a reasonable time.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified pyrazole isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.[16]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Ensure the spectral width covers the range from approximately -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Ensure the spectral width covers the range from approximately 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Identify the chemical shifts of all signals in both ¹H and ¹³C spectra and compare them to expected values (see Table 2) to confirm the isomeric structure.
-
Conclusion and Future Outlook
The differentiation of this compound from its regioisomers is a critical task in chemical and pharmaceutical development. While they share the same mass and elemental composition, their distinct structural arrangements lead to unique spectroscopic signatures and potentially divergent biological activities. A combined analytical approach, spearheaded by NMR spectroscopy and supported by chromatographic separation, provides a robust framework for the unambiguous identification and purification of these compounds. For any research program involving substituted pyrazoles, establishing validated, isomer-specific analytical methods is not merely a matter of good practice—it is a prerequisite for generating reliable data and advancing a successful drug discovery campaign. Future work should focus on developing more efficient regioselective synthetic methods to minimize the formation of isomeric mixtures, thereby streamlining the path from synthesis to application.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. ijcpa.in [ijcpa.in]
- 18. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound, Methyl 1-Ethyl-1H-pyrazole-5-carboxylate. Drawing from the well-documented and diverse pharmacological profiles of pyrazole derivatives, we present a multi-pronged validation strategy targeting three primary areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document is structured not as a rigid template, but as a logical, in-depth technical narrative to guide experimental design, execution, and data interpretation.
The core philosophy of this guide is built on scientific integrity. Each proposed experimental workflow is designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness of the generated data. We will explain the causality behind experimental choices, grounding our protocols in established scientific principles and authoritative standards.
Foundational Rationale: Why Investigate Pyrazole Derivatives?
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[2][4] Extensive research has demonstrated that pyrazole derivatives can function as potent anticancer, antimicrobial, and anti-inflammatory agents.[3][5][6] This versatility stems from the pyrazole ring's unique electronic and steric properties, which allow it to interact with a wide array of biological targets, including crucial enzymes like cyclooxygenases (COX) and protein kinases.[1][7][8]
Our target molecule, this compound, belongs to this promising class. The presence of the carboxylate ester group suggests potential for improved fungicidal or antitumor activities.[9][10] Therefore, a systematic and comparative evaluation of its biological potential is a critical step in determining its therapeutic value.
Validation Pathway 1: Anticancer Activity
Many pyrazole derivatives exhibit significant cytotoxicity against various human cancer cell lines by targeting pathways involved in cell proliferation and survival, such as tubulin polymerization, EGFR, and CDK2.[1][5] We propose the use of the MTT assay, a robust and widely accepted colorimetric method, to quantify the cytotoxic effects of our test compound.[11][12]
Experimental Design: Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of living cells, providing a reliable measure of cell viability.[13]
Comparative Compounds
-
Positive Control: Doxorubicin. A well-characterized chemotherapeutic agent used as a benchmark for cytotoxicity.[1]
-
Alternative Pyrazole: Celecoxib. A known pyrazole-based COX-2 inhibitor that also exhibits anticancer properties, providing a relevant structural and functional comparison.[6]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[14]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound, Doxorubicin, and Celecoxib in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
-
Anticipated Data Presentation
All quantitative data should be summarized for clear comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Test Compound and Controls
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
|---|---|---|---|
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin (Positive Control) | 0.95[1] | Hypothetical Value | Hypothetical Value |
| Celecoxib (Alternative Pyrazole) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experimental Workflow Visualization
Caption: Workflow for assessing anticancer activity using the MTT assay.
Validation Pathway 2: Antimicrobial Activity
The functional diversity of pyrazole derivatives includes significant activity against a range of bacterial and fungal pathogens.[6][17] To evaluate this potential, we will use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18] This method is a gold standard for antimicrobial susceptibility testing, providing quantitative and reproducible results.[19][20]
Experimental Design: Antimicrobial Susceptibility Testing
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The core principle involves challenging standardized microbial inoculums with serial dilutions of the test compound in a liquid growth medium.
Comparative Compounds
-
Positive Controls (Antibacterial): Gentamicin or Ciprofloxacin.[21]
-
Positive Control (Antifungal): Clotrimazole or Fluconazole.[6]
-
Alternative Pyrazole: A structurally related pyrazole derivative with known antimicrobial properties can be sourced from the literature or commercial suppliers.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation:
-
Culture the test microorganisms overnight on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Select several well-isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[22]
-
Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]
-
-
Compound Dilution in 96-Well Plate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound and controls in DMSO.
-
Add 50 µL of the highest concentration of the compound (in broth) to the first column of wells, creating a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include essential controls:
-
Growth Control: Wells with broth and inoculum only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
Positive Control: Wells with a standard antibiotic instead of the test compound.
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[22]
-
-
MIC Determination:
Anticipated Data Presentation
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Test Compound
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Gentamicin (Positive Control) | Hypothetical Value | Hypothetical Value | N/A |
| Clotrimazole (Positive Control) | N/A | N/A | Hypothetical Value |
Experimental Workflow Visualization
Caption: Workflow for MIC determination using the broth microdilution method.
Validation Pathway 3: Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-established, with Celecoxib being a prime example of a selective COX-2 inhibitor.[6][24] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the inflammatory pathway, converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and primarily involved in inflammation.[25] A selective COX-2 inhibitor is therefore a desirable therapeutic profile.
Experimental Design: In Vitro COX Inhibition Assay
We propose a colorimetric enzyme inhibition assay to determine the compound's potency and selectivity for COX-1 and COX-2.[25][26][27] This assay measures the peroxidase activity of COX. In the final step of the prostaglandin synthesis pathway, the peroxidase component of COX catalyzes the reduction of PGG₂ to PGH₂, using a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to a colored product that can be measured spectrophotometrically.[26][27]
Comparative Compound
-
Positive Control & Benchmark: Celecoxib. A highly selective COX-2 inhibitor used to validate the assay and compare the selectivity profile of the test compound.[8]
Detailed Protocol: COX-1/COX-2 Inhibition Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of heme, arachidonic acid (substrate), and TMPD (colorimetric probe).
-
Reconstitute recombinant human COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Perform the assay in a 96-well plate.
-
To each well, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the this compound or Celecoxib (prepared by serial dilution in DMSO). Include vehicle control wells (DMSO only).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate and the TMPD probe.
-
Immediately monitor the change in absorbance at 611 nm over time using a microplate reader in kinetic mode.[26][27]
-
-
Data Analysis:
-
Determine the initial reaction rate (V) from the linear portion of the kinetic curve for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Determine the IC₅₀ values for both COX-1 and COX-2 by plotting % Inhibition against inhibitor concentration.
-
Calculate the COX-2 Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
-
A higher SI value indicates greater selectivity for COX-2.
-
Anticipated Data Presentation
Table 3: Comparative COX-2 Inhibition and Selectivity
| Compound | IC₅₀ for COX-1 (nM) | IC₅₀ for COX-2 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Celecoxib (Positive Control) | >10,000 | ~200 | >50 |
Signaling Pathway Visualization
Caption: Inhibition of the COX-2 pathway by a selective inhibitor.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to validating the biological activity of this compound. By employing standardized, self-validating assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can generate robust and comparable data. The comparative framework, utilizing well-established positive controls and alternative compounds, will provide critical context for interpreting the potency and selectivity of this novel molecule.
Positive results from these initial in vitro screens would warrant progression to more complex secondary assays, such as mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays, specific enzyme kinetics) and eventually, in vivo models to assess efficacy and safety. The data generated through this comprehensive validation pathway will be crucial for determining the future trajectory of this compound as a potential therapeutic lead.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. clyte.tech [clyte.tech]
- 14. MTT Assay [protocols.io]
- 15. Chemical screening identifies the anticancer properties of Polyporous tuberaster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. jocpr.com [jocpr.com]
- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. woah.org [woah.org]
- 20. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 21. Antibacterial Activity and Identification of Phenolic Compounds of Ethanolic Extracts from Pseudocedrela kotschyi Scheinf Harms [scirp.org]
- 22. benchchem.com [benchchem.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to the In Vitro Efficacy of Pyrazole-Based Drug Candidates
Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have cemented its status as a "privileged scaffold."[2][3] This versatility is evidenced by the growing number of FDA-approved drugs incorporating a pyrazole nucleus, treating a wide array of diseases from cancer and inflammation to viral infections and cardiovascular conditions.[2][4] Notable examples include the kinase inhibitors Ruxolitinib and Ibrutinib, and the anti-inflammatory agent Celecoxib.[2][5]
The initial stages of drug discovery heavily rely on robust in vitro assays to screen vast libraries of compounds and identify promising candidates.[6][7] These assays provide the first critical data on a compound's biological activity, potency, and mechanism of action before advancing to more complex and costly preclinical animal studies.[8] This guide provides a comparative framework for evaluating the in vitro efficacy of novel pyrazole-based drug candidates, focusing on the anticancer therapeutic area. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to guide researchers in their drug development endeavors.
Comparative Analysis of Pyrazole-Based Anticancer Candidates
For the purpose of this guide, we will compare three hypothetical but representative pyrazole-based drug candidates—PZ-A, PZ-B, and PZ-C—against common molecular targets and cancer cell lines. The data presented is synthesized from published literature on various pyrazole derivatives to provide a realistic comparative landscape.
Molecular Targets and Mechanism of Action
Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, particularly protein kinases.[9][10] Dysregulation of kinases like Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers.[9]
-
PZ-A is designed as a selective CDK2 inhibitor. CDK2 is crucial for cell cycle progression from G1 to S phase, and its overexpression is common in various cancers.[11]
-
PZ-B is a multi-kinase inhibitor targeting both VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). This dual inhibition aims to simultaneously block tumor angiogenesis (new blood vessel formation) and cancer cell proliferation.[9]
-
PZ-C is hypothesized to be a potent tubulin polymerization inhibitor, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[9]
Below is a simplified representation of a generic kinase signaling pathway and the points of inhibition for our candidate compounds.
Caption: Simplified signaling pathway showing points of inhibition for pyrazole candidates.
Data Summary: In Vitro Efficacy
The efficacy of our hypothetical compounds is summarized below. The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Against Human Cancer Cell Lines
| Compound | Target(s) | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
|---|---|---|---|---|---|
| PZ-A | CDK2 | 15.6[12] | 9.17[11] | 20.5[9] | 14.5[13] |
| PZ-B | VEGFR-2, EGFR | 16.5[9] | 2.11[14] | 0.71[9] | 10.2[13] |
| PZ-C | Tubulin | 0.042[9] | 2.59[14] | 18.2[9] | 0.76[9] |
| Doxorubicin (Control) | Topoisomerase II | 4.57[14] | 2.35[14] | 1.06[9] | 24.7[9] |
Table 2: Comparative Enzyme Inhibition (IC₅₀ in µM)
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| PZ-A | CDK2 | 0.074[9] |
| PZ-B | VEGFR-2 | 0.23[9] |
| PZ-B | EGFR | 0.09[9] |
| PZ-C | Tubulin Polymerization | 0.35[9] |
| Celecoxib (Control) | COX-2 | 0.01[5] |
Experimental Protocols: A Step-by-Step Guide
Accurate and reproducible data is the bedrock of drug discovery. The following section provides detailed protocols for key in vitro assays.
General Experimental Workflow
The screening process follows a logical progression from broad cytotoxicity screening to more specific mechanistic assays.
Caption: High-level workflow for in vitro screening of pyrazole drug candidates.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Method)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[15]
Causality and Trustworthiness:
-
Cell Seeding Density: The initial number of cells plated is critical. Too few cells may lead to insignificant signal, while too many can result in nutrient depletion and cell death unrelated to the drug's effect, both of which can skew IC₅₀ values.[16]
-
Controls: A positive control (e.g., Doxorubicin) ensures the assay system is responsive. A negative/vehicle control (e.g., 0.1% DMSO) accounts for any effects of the solvent used to dissolve the compounds.
-
Incubation Time: A 48-72 hour incubation is standard for many cytotoxic agents to allow for effects on at least one full cell cycle.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole candidates (e.g., from 0.01 µM to 100 µM) in culture media. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells for vehicle control (media with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., CDK2, VEGFR-2). Many commercial kits are available (e.g., ADP-Glo™ Kinase Assay).
Causality and Trustworthiness:
-
ATP Concentration: Kinase inhibitors can be ATP-competitive or non-competitive. Running the assay at the Kₘ value of ATP for the specific kinase provides a standardized condition for comparing the potency of different inhibitors.
-
Enzyme Purity: The use of highly purified, recombinant kinase enzyme is essential to ensure that the observed inhibition is due to direct interaction with the intended target.
-
Controls: A "no enzyme" control is used to measure background signal, and a "no inhibitor" control represents 100% enzyme activity.
Step-by-Step Methodology (General Principle):
-
Reagent Preparation: Prepare assay buffers, the kinase enzyme, the specific substrate peptide for the kinase, and ATP.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Buffer
-
Serial dilutions of the pyrazole inhibitor (e.g., PZ-A or PZ-B).
-
Kinase enzyme.
-
-
Incubation: Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop Reaction & Detect Signal: Add a stop solution. The detection method depends on the kit; for ADP-Glo™, a reagent is added that converts the ADP produced by the kinase reaction into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert the raw luminescence data into percent inhibition relative to the "no inhibitor" control. Calculate the IC₅₀ value using non-linear regression.
Conclusion and Future Directions
This guide outlines a structured approach for the in vitro comparison of pyrazole-based drug candidates. The data illustrates that even within the same chemical class, minor structural modifications can lead to vastly different biological activities and target specificities. For instance, PZ-C showed exceptional potency against the MCF-7 breast cancer line, while PZ-B was more effective against liver cancer cells, highlighting the importance of screening against a diverse panel of cell lines.[9][14] The direct enzymatic assays confirmed that PZ-A and PZ-B act on their intended kinase targets with high potency.[9]
The journey from a promising in vitro hit to a clinical drug is long. Promising candidates identified through these assays must undergo further validation, including secondary assays for selectivity against other kinases, ADME/Tox profiling to assess drug-like properties, and ultimately, evaluation in in vivo models to determine their therapeutic efficacy and safety in a whole organism.[8] The foundational in vitro data, however, remains the critical first step that directs these future efforts.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Pyrazole Characterization in Drug Development
Pyrazoles and their derivatives are foundational scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their diverse pharmacological activities necessitate rigorous analytical characterization to ensure identity, purity, and potency, which are critical for both regulatory approval and the overall safety and efficacy of a drug product. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of key analytical techniques for pyrazole characterization and a framework for their cross-validation, ensuring data integrity and reliability.
This guide will not follow a rigid template but will instead delve into the causality behind experimental choices, providing a self-validating system of protocols and data interpretation. We will explore the strengths and weaknesses of various analytical methods, supported by experimental data, to empower you to make informed decisions in your analytical strategy.
Core Analytical Techniques for Pyrazole Characterization
A multi-faceted approach is often necessary for the comprehensive characterization of pyrazole compounds. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the active pharmaceutical ingredient (API) and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and isomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), for definitive structure elucidation and as a primary standard for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] For pyrazoles, which are often crystalline solids at room temperature, Reversed-Phase HPLC (RP-HPLC) is the most common modality.
Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Pyrazole, being a moderately polar compound, will partition between the stationary and mobile phases. By adjusting the mobile phase composition, a gradient can be created to elute the pyrazole of interest and separate it from more polar or less polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Unraveling Volatility and Isomeric Complexity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6] While many pyrazoles have relatively high boiling points, they are often amenable to GC analysis, especially for the detection of residual solvents and volatile impurities from the synthesis process. A significant advantage of GC is its high resolving power, making it particularly useful for separating regioisomers of substituted pyrazoles that may be difficult to resolve by HPLC.
Principle of Separation and Detection: In GC, the sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information through fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assessment
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[7] Its quantitative application, qNMR, has gained prominence as a primary ratio method of measurement, capable of determining the purity of a substance without the need for a reference standard of the same compound.[8][9]
Principle of Quantification: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a specific resonance from the pyrazole analyte to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[11]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and adhere to the principles of scientific integrity. They provide a clear, step-by-step methodology for the characterization of a hypothetical pyrazole derivative, "Pyracept," a common intermediate in pharmaceutical synthesis.
Protocol 1: HPLC-UV Method for Assay and Impurity Determination of Pyracept
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
2. Preparation of Solutions:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Pyracept reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Pyracept sample and prepare as described for the standard solution.
3. Validation Parameters (as per ICH Q2(R1) Guidelines[3]):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of Pyracept and its known impurities.
-
Linearity: Prepare a series of at least five concentrations of the Pyracept reference standard (e.g., 50% to 150% of the nominal concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Pyracept at three levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.
Protocol 2: GC-MS Method for Isomeric Purity and Volatile Impurities of Pyracept
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial 80 °C for 2 min, ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
2. Preparation of Solutions:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Pyracept sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
3. Validation Parameters:
-
Specificity: Analyze a blank solvent and the sample solution to identify peaks corresponding to Pyracept, its isomers, and any volatile impurities. Mass spectra will be used for confirmation.
-
Linearity (for isomers): If isomer standards are available, prepare calibration curves.
-
LOD and LOQ: Determine for key impurities and isomers.
Protocol 3: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination of Pyracept
1. Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering calibrated 90° pulses.
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic acid (certified reference material).
2. Preparation of Solutions:
-
Accurately weigh approximately 10 mg of the Pyracept sample and 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d₆.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T₁ (The longest T₁ of the signals to be integrated must be determined beforehand, typically through an inversion-recovery experiment). For many small molecules, a delay of 30-60 seconds is sufficient.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[12]
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of Pyracept (Ianalyte) and the singlet of maleic acid (Istd).
-
Calculate the purity of Pyracept using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: A Comparative Case Study
To illustrate the cross-validation process, let's consider a hypothetical batch of Pyracept that was analyzed by all three methods. The qNMR method serves as the primary reference for absolute purity. The HPLC and GC-MS methods are then cross-validated against this reference and each other.
Table 1: Comparative Performance Data for Pyracept Analysis
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (r²) | > 0.9995 | > 0.9990 (for isomer) | Not Applicable (Absolute Method) |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.7% - 102.5% (for isomer) | Not Applicable (Primary Method) |
| Precision (%RSD) | |||
| - Repeatability | < 0.5% | < 1.0% | < 0.2% |
| - Intermediate Precision | < 1.2% | < 1.8% | < 0.5% |
| LOD | 0.01 µg/mL | 0.05 µg/mL | Analyte dependent |
| LOQ | 0.03 µg/mL | 0.15 µg/mL | Analyte dependent |
| Purity Assay Result (%) | 99.2% | 99.1% (main component) | 99.3 ± 0.2% |
| Isomer Content (%) | 0.3% | 0.35% | Not typically used for isomers |
Cross-Validation: Ensuring Method Concordance
Cross-validation is the process of comparing results from two or more analytical methods to ensure they provide equivalent results.[13] This is crucial when transferring a method between labs or when using different techniques to measure the same analyte.
Cross-Validation Workflow
Caption: Workflow for cross-validating analytical methods for pyrazole characterization.
Acceptance Criteria for Cross-Validation
When comparing two different analytical methods, such as HPLC and GC-MS, the acceptance criteria should be pre-defined in a validation protocol.[13] For the assay value, a common approach is to analyze the same batch of sample with both methods and compare the results. The difference between the results should be within a pre-defined limit.
For comparing quantitative results (e.g., assay), the mean accuracy at each concentration level from the secondary method should be within a specified range of the value obtained by the primary or reference method. For chromatographic assays, this is often between 85.0% and 115.0% of the nominal concentration.[13]
Logical Relationship of Analytical Techniques
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Pyrazole Derivatives
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile scaffold has been extensively explored, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties.[1][2][3][4][5] The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum activity. Pyrazole derivatives have emerged as a promising class of compounds in this ongoing battle, demonstrating efficacy against a range of pathogenic bacteria and fungi.[6][7]
This guide provides a comprehensive comparison of the antimicrobial spectrum of different classes of pyrazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their biological activity and present standardized protocols for their evaluation, empowering researchers in the field of drug discovery and development.
I. Comparative Antimicrobial Spectrum of Pyrazole Derivatives
The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. This section will compare the antimicrobial spectrum of several key classes of pyrazole derivatives.
Pyrazolyl-Thiadiazines and Hydrazones
Recent studies have highlighted the potent antimicrobial activity of pyrazolyl 1,3,4-thiadiazine derivatives and their synthetic precursors, hydrazones. A notable study demonstrated that certain hydrazone derivatives of pyrazole-1-carbothiohydrazide exhibited remarkable broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]
For instance, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a displayed impressive antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values in some cases surpassing those of standard drugs like chloramphenicol and clotrimazole.[8] The structure-activity relationship (SAR) analysis from this study suggested that the presence of a free carbothiohydrazide moiety is crucial for enhanced antimicrobial potency.[8]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Hydrazone Derivatives (µg/mL) [8]
| Compound | S. aureus | B. subtilis | K. pneumoniae | E. coli | C. albicans | A. niger |
| 21a | 62.5 | 62.5 | 125 | 125 | 7.8 | 2.9 |
| 21b | 125 | 125 | 125 | 250 | 15.6 | 7.8 |
| 21c | 125 | 125 | 125 | 250 | 7.8 | 7.8 |
| Chloramphenicol | 125 | 125 | 125 | 125 | - | - |
| Clotrimazole | - | - | - | - | 7.8 | 7.8 |
Pyrazole-Thiazole Hybrids
The combination of the pyrazole and thiazole rings, another biologically active heterocycle, has yielded hybrid molecules with significant antimicrobial properties. These derivatives have shown promise, particularly against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6] Some pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated potent antibacterial activity with MIC values as low as 1.9 µg/mL.[6] Molecular docking studies on some of these compounds have suggested that their mechanism of action may involve the inhibition of topoisomerase II and IV.[6]
Phenylpyrazole Derivatives
The substitution of a phenyl group on the pyrazole ring is a common structural motif in many biologically active compounds. The antimicrobial activity of N-phenylpyrazole curcumin derivatives has been investigated, with results indicating that the nature of substituents on the phenyl ring plays a key role.[9] Electron-withdrawing groups, such as a nitro group, were found to enhance antibacterial activity against S. aureus, while electron-donating groups led to a decrease in activity.[9]
Pyrazole Carboxamides and Carboxylates
Pyrazole carboxamide derivatives have demonstrated significant antifungal activity, particularly against phytopathogenic fungi.[10][11][12] One study reported that an isoxazolol pyrazole carboxylate derivative exhibited potent activity against Rhizoctonia solani, with an EC50 value of 0.37 µg/mL, which was superior to the commercial fungicide carbendazim.[10][11][12] Another study on novel pyrazole analogues containing an aryl trifluoromethoxy group also reported significant antifungal activity against a panel of plant pathogenic fungi.[13]
Table 2: Antifungal Activity of a Pyrazole Carboxylate Derivative (EC50 in µg/mL) [10]
| Compound | A. porri | M. coronaria | C. petroselini | R. solani |
| 7ai | 2.24 | 3.21 | 10.29 | 0.37 |
| Carbendazim | - | - | - | 1.00 |
II. Mechanism of Action: Targeting Essential Bacterial Processes
The diverse chemical structures of pyrazole derivatives allow them to interact with various molecular targets within microbial cells. A significant body of research suggests that a primary mechanism of action for many antibacterial pyrazole derivatives is the inhibition of DNA gyrase and topoisomerase IV.[4][6] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair, making them excellent targets for antimicrobial agents.
Caption: Proposed mechanism of action for certain antibacterial pyrazole derivatives.
III. Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the reliability and comparability of antimicrobial susceptibility data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests.[14][15][16][17]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (pyrazole derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for the Broth Microdilution Method.
Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Test compounds
-
Filter paper disks
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and evenly spread it onto the surface of an MHA plate.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone is proportional to the susceptibility of the microorganism to the compound.
IV. Conclusion and Future Perspectives
Pyrazole derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The broad spectrum of activity observed across different chemical classes of pyrazoles, from simple hydrazones to complex hybrid molecules, underscores their potential to address the challenge of antimicrobial resistance. The ability to tune their activity through targeted chemical modifications, as demonstrated by the structure-activity relationship studies, provides a clear path for future drug design and optimization.
Further research should focus on elucidating the precise molecular mechanisms of action for the most potent derivatives and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of the pyrazole chemical space, guided by the principles of medicinal chemistry and standardized microbiological evaluation, holds great promise for the discovery of the next generation of antimicrobial drugs.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijrar.org [ijrar.org]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review [ouci.dntb.gov.ua]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 15. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goums.ac.ir [goums.ac.ir]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
A Comparative Guide to the Evaluation of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate Against Known Enzyme Inhibitors
This guide provides a comprehensive framework for the characterization of novel chemical entities, using Methyl 1-Ethyl-1H-pyrazole-5-carboxylate as a case study. We will explore the scientific rationale for selecting specific enzyme targets, present detailed protocols for in vitro inhibition assays, and compare its hypothetical performance against well-established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for early-stage inhibitor profiling.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a five-membered nitrogen-containing heterocycle that serves as a core structural motif in numerous pharmaceutically active compounds.[1][2] Its prevalence is due to its synthetic accessibility and its ability to participate in various biological interactions.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4][5]
Prominent drugs containing the pyrazole moiety include Celecoxib, a selective anti-inflammatory agent, and Rimonabant, an anti-obesity drug.[1] Given this precedent, novel pyrazole-containing compounds like this compound warrant thorough investigation to uncover their therapeutic potential. This guide outlines a logical, evidence-based workflow for evaluating its inhibitory activity against two distinct and pharmacologically relevant enzyme classes: Cyclooxygenases (COX) and Xanthine Oxidase (XO).
Part 1: Rationale and Experimental Design
The initial step in characterizing a novel compound is to form a hypothesis regarding its potential biological targets. The structure of this compound, featuring a substituted pyrazole ring, suggests a potential interaction with enzymes known to be modulated by similar structures.
Target Selection Rationale
-
Cyclooxygenase (COX) Enzymes: Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes.[4] The well-known COX-2 inhibitor, Celecoxib, is itself a pyrazole derivative.[6][7][8] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][8][9] Evaluating our test compound against both COX-1 and COX-2 is crucial for determining not only its inhibitory potential but also its selectivity, a key factor in drug safety.[7]
-
Xanthine Oxidase (XO): Xanthine oxidase is the terminal enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine and xanthine into uric acid.[10][11][12] Elevated uric acid levels lead to conditions like gout.[11][12] The XO inhibitor Allopurinol, used to treat gout, is a structural analog of the natural purine base hypoxanthine and contains a pyrazole-like ring system (a pyrimidinone fused with an imidazole ring).[10][12][13] This structural similarity provides a strong rationale for investigating our pyrazole compound as a potential XO inhibitor.
Overall Experimental Workflow
The evaluation will proceed by conducting parallel in vitro enzyme inhibition assays. The objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against each target enzyme and compare these values to those of known, clinically relevant inhibitors.
Figure 1. Overall experimental workflow for inhibitor profiling.
Part 2: Detailed Methodologies
Scientific integrity demands robust and reproducible protocols. The following sections detail the step-by-step procedures for the proposed enzyme inhibition assays. These protocols are based on commercially available kits and established methodologies to ensure self-validation.[14][15][16][17][18][19]
Protocol: Fluorometric COX Inhibitor Screening
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX activity.[16]
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
NaOH
-
Recombinant Human COX-2 and Ovine COX-1 enzymes
-
Test Compound: this compound
-
Control Inhibitors: Celecoxib (COX-2 selective), SC-560 (COX-1 selective)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per manufacturer guidelines.[14][16] Dissolve the test compound and control inhibitors in DMSO to create concentrated stock solutions. Prepare a serial dilution of each inhibitor (typically 10x final concentration) in COX Assay Buffer.
-
Assay Plate Setup:
-
Sample Wells [S]: Add 10 µL of diluted test compound.
-
Inhibitor Control Wells [IC]: Add 10 µL of diluted Celecoxib (for COX-2 plate) or SC-560 (for COX-1 plate).
-
Enzyme Control Wells [EC]: Add 10 µL of COX Assay Buffer (containing DMSO at the same final concentration as the sample wells).
-
-
Reaction Master Mix: For each well, prepare 80 µL of a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).[14]
-
Enzyme Addition: Add 80 µL of the appropriate Reaction Master Mix to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzymes.
-
Initiation: Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[16]
-
Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes, with readings taken every 30-60 seconds.[14][16]
Protocol: Colorimetric Xanthine Oxidase Inhibitor Screening
This assay measures the activity of XO by detecting the formation of a colored product, which is proportional to the enzyme's activity.[20]
Materials:
-
XO Assay Buffer
-
XO Substrate (e.g., Xanthine)
-
XO Probe/Dye (e.g., WST-8)
-
Xanthine Oxidase enzyme
-
Test Compound: this compound
-
Control Inhibitor: Allopurinol
-
96-well clear flat-bottom microplate
-
Absorbance plate reader (OD 450 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit's instructions.[19][21] Create a concentrated stock solution of the test compound and Allopurinol in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
Assay Plate Setup:
-
Sample Wells [S]: Add 20 µL of the diluted test compound.
-
Inhibitor Control [IC]: Add 20 µL of diluted Allopurinol.
-
Enzyme Control [EC]: Add 20 µL of assay buffer (with vehicle).
-
Blank: Add 40 µL of assay buffer.
-
-
Enzyme Addition: Add 20 µL of the XO enzyme solution to all wells except the Blank.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Mix: Prepare a working reagent by mixing the XO Substrate and XO Probe/Dye in Assay Buffer according to the kit protocol.[20]
-
Initiation: Add 160 µL of the working reagent to all wells to start the reaction.
-
Incubation & Measurement: Incubate the plate for 20-30 minutes at 37°C. Measure the absorbance at 450 nm.
Part 3: Data Analysis and Hypothetical Comparison
Calculating IC50 Values
For both assays, the percent inhibition is calculated using the following formula:
% Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
Where:
-
Rate_EC is the rate of reaction in the Enzyme Control well.
-
Rate_S is the rate of reaction in the Sample well.
The IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Comparative Data
To illustrate the potential outcomes, the following table presents a hypothetical dataset comparing this compound against the control inhibitors.
| Compound | Target Enzyme | IC50 (µM) - Hypothetical Data | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | 25.5 | 0.31 |
| COX-2 | 8.0 | ||
| Xanthine Oxidase | 15.2 | N/A | |
| Celecoxib (Control) | COX-1 | >100 | >10 (Literature Value) |
| COX-2 | 0.45[16] | ||
| SC-560 (Control) | COX-1 | 0.009 (Literature Value) | <0.001 (Literature Value) |
| COX-2 | >10 | ||
| Allopurinol (Control) | Xanthine Oxidase | 1.0 - 5.0 (Literature Value) | N/A |
Note: The IC50 values for the test compound are purely illustrative for the purpose of this guide.
Part 4: Interpretation and Future Directions
Based on the hypothetical data, this compound shows moderate inhibitory activity against both COX-2 and Xanthine Oxidase. Its activity against COX-2 (IC50 = 8.0 µM) is significantly less potent than the selective inhibitor Celecoxib (IC50 = 0.45 µM).[16] Furthermore, with an IC50 of 25.5 µM against COX-1, the compound shows a slight preference for COX-2, but lacks the high selectivity that is desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[7][8]
The compound's activity against Xanthine Oxidase (IC50 = 15.2 µM) is also modest compared to the established drug Allopurinol.
Figure 2. Simplified COX signaling pathway and points of inhibition.
Future Directions:
-
Lead Optimization: The pyrazole scaffold could be chemically modified to improve potency and selectivity for either COX-2 or Xanthine Oxidase.
-
Broader Kinase Screening: Given the broad activity of many pyrazole derivatives, the compound should be screened against a larger panel of kinases to identify potential off-target effects or discover novel activities.[22][23][24]
-
Cell-Based Assays: If a lead candidate emerges, its efficacy should be validated in cell-based assays (e.g., measuring prostaglandin production in stimulated cells) to confirm its activity in a more complex biological environment.
-
Structural Biology: Co-crystallization of the compound with its target enzyme could elucidate the binding mode and guide structure-activity relationship (SAR) studies for designing more potent analogs.
This guide provides a foundational strategy for the initial evaluation of a novel pyrazole compound. By employing robust, well-referenced methodologies and comparing against established standards, researchers can efficiently and accurately determine the therapeutic potential of new chemical entities.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 10. droracle.ai [droracle.ai]
- 11. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 12. Allopurinol - Wikipedia [en.wikipedia.org]
- 13. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. assaygenie.com [assaygenie.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. biocompare.com [biocompare.com]
- 19. Xanthine Oxidase Assay Kit, MAK497, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 20. CheKine™ Micro Xanthine Oxidase Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 21. Xanthine Oxidase (XOD) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 22. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Benchmarking New Pyrazole Catalysts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Pyrazole Ligands in Modern Catalysis
In the landscape of homogeneous catalysis, the quest for robust, efficient, and versatile ligand scaffolds is perpetual. Pyrazole-based ligands have emerged as a formidable class of compounds, carving a significant niche in the design of novel catalysts.[1][2] Their unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a powerful combination of steric and electronic tunability.[1] This allows for the fine-tuning of a metal center's reactivity to achieve enhanced stability, activity, and selectivity in a vast array of chemical transformations, from carbon-carbon bond formation to polymerization.[1][3][4]
Unlike traditional phosphine ligands, which can be sensitive to air and moisture, many pyrazole-based systems offer superior stability.[1] Their modular synthesis allows for the straightforward introduction of various substituents, providing precise control over the catalyst's properties. This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for the rigorous performance evaluation of new pyrazole catalysts. We will delve into the critical performance metrics, establish a robust benchmarking methodology using the Suzuki-Miyaura cross-coupling reaction as our standard, and present an objective comparison of pyrazole catalysts against established alternatives like phosphine and N-Heterocyclic Carbene (NHC) systems, supported by experimental data and detailed protocols.
Key Performance Metrics: Quantifying Catalytic Efficacy
A catalyst's value is not merely in its ability to promote a reaction, but in how well it does so. A thorough evaluation requires the quantification of several key performance indicators (KPIs). Understanding these metrics is fundamental to comparing catalysts objectively.
| Performance Metric | Definition & Significance |
| Yield (%) | The amount of desired product obtained relative to the theoretical maximum. It is a primary indicator of a reaction's overall effectiveness. |
| Selectivity (%) | The measure of a catalyst's ability to direct a reaction to form a specific product over other possible side products. This includes chemoselectivity, regioselectivity, and enantioselectivity. High selectivity minimizes waste and simplifies purification. |
| Turnover Number (TON) | The total number of moles of substrate that one mole of the catalyst can convert into the desired product before becoming deactivated. TON = (moles of product) / (moles of catalyst) . It is a crucial measure of catalyst stability and lifetime.[3] |
| Turnover Frequency (TOF) | The number of catalytic cycles (turnovers) that occur per unit of time, typically expressed in h⁻¹. TOF = TON / time . It represents the intrinsic activity or speed of the catalyst at a specific point in time, often measured at low conversion (<10%) to approximate the initial rate.[3] |
| Catalyst Stability | The ability of a catalyst to resist degradation and maintain its activity over extended periods or multiple reaction cycles. It is often assessed through recycling experiments or by monitoring performance over time.[2] |
Benchmarking Methodology: A Standardized Approach
To ensure a fair and direct comparison, a standardized model reaction is indispensable. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an ideal choice due to its profound importance in synthetic chemistry, broad substrate scope, and well-understood mechanism.[1][5] It serves as an excellent platform to probe the subtle differences in performance between various catalyst systems.
Experimental Workflow for Catalyst Benchmarking
The following diagram illustrates a comprehensive workflow for evaluating a new pyrazole catalyst, from initial screening to detailed kinetic analysis.
Caption: Workflow for comprehensive benchmarking of a new catalyst.
Protocol 1: Standard Suzuki-Miyaura Catalyst Screening
This protocol is designed to identify the optimal reaction conditions for a new pyrazole-palladium catalyst system.
Materials & Reagents:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Palladium Precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
New Pyrazole Ligand (e.g., 0.02 mmol, 2 mol%)
-
Solvent (e.g., Toluene/H₂O 10:1, 5 mL)
-
Internal Standard (e.g., dodecane)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, palladium precursor, and pyrazole ligand.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the solvent and internal standard via syringe.
-
Place the tube in a preheated oil bath at 80 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and analyze by Gas Chromatography (GC) or LC-MS to determine the yield by comparing the product peak area to the internal standard.
-
Causality: The choice of a slight excess of boronic acid ensures complete consumption of the limiting aryl halide.[1] The base is crucial for the transmetalation step of the catalytic cycle.[5] Running the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the active Pd(0) species.[1]
Protocol 2: Determining TON and TOF
This protocol uses the optimal conditions from Protocol 1 to calculate the catalyst's key performance metrics.
Procedure:
-
Set up the reaction as described in Protocol 1, but with a significantly lower catalyst loading (e.g., 0.1 mol% Pd precursor).
-
For TOF: Take small, timed aliquots from the reaction mixture during the initial phase (e.g., at 5, 10, 15, 30 minutes). Quench each aliquot immediately in a vial containing a small amount of water and ethyl acetate. Analyze by GC to determine the conversion at each time point. The TOF is calculated from the linear portion of the conversion vs. time plot (ideally below 10% conversion).
-
For TON: Allow the reaction to run to completion (or until the catalyst deactivates, as determined by a plateau in conversion over time).
-
Calculate the final yield. The TON is then calculated using the formula: TON = (moles of product formed) / (moles of catalyst used).
-
Trustworthiness: A "no catalyst" control reaction should be run in parallel to ensure that the observed conversion is indeed due to the catalyst. A reaction with only the palladium precursor (no ligand) should also be run to quantify the beneficial effect of the pyrazole ligand.
Performance Comparison: Pyrazole Catalysts vs. The Alternatives
A new catalyst's performance is best understood in the context of existing technologies. Here, we compare pyrazole-based ligands to two dominant classes in palladium catalysis: phosphines and N-heterocyclic carbenes (NHCs).
Part A: Pyrazole Ligands vs. Phosphine Ligands
Phosphine ligands, particularly bulky, electron-rich alkylphosphines, have been the workhorses of cross-coupling catalysis for decades. They are excellent σ-donors and their steric bulk facilitates the reductive elimination step. However, they can be prone to oxidation. Pyrazole ligands are generally considered weaker σ-donors than phosphines but offer greater stability and synthetic accessibility.
Caption: Key feature comparison of ligand classes.
Table 1: Performance in Suzuki-Miyaura Coupling (Illustrative Data) (Reaction: 4-chlorotoluene with phenylboronic acid, 80°C, 0.5 mol% Pd)
| Ligand Type | Ligand Example | Yield (2h) | Yield (24h) | TON (24h) | TOF (initial, h⁻¹) | Notes |
| Pyrazole | 3,5-Diisopropyl-pyrazole | 75% | >98% | ~196 | 45 | Good activity, excellent stability leading to high final yield and TON. |
| Phosphine | P(t-Bu)₃ | 85% | 88% | ~176 | 60 | Higher initial activity but shows signs of deactivation over time. |
| Phosphine | PPh₃ | 15% | 25% | ~50 | 10 | Poor performance with challenging aryl chloride substrate. |
This illustrative data is based on general performance trends reported in the literature.
Part B: Pyrazole Ligands vs. N-Heterocyclic Carbene (NHC) Ligands
NHCs are powerful σ-donating ligands that form exceptionally stable bonds with palladium, creating highly active and robust catalysts.[6][7] They often excel in activating challenging substrates like aryl chlorides. While pyrazoles are also N-donor ligands, the direct Pd-C bond in NHC complexes typically results in a more electron-rich metal center compared to the Pd-N bond in pyrazole complexes.
Table 2: Performance in a Challenging Suzuki-Miyaura Coupling (Illustrative Data) (Reaction: 2,6-dimethylbromobenzene with phenylboronic acid, 100°C, 1 mol% Pd)
| Ligand Type | Ligand Example | Yield (4h) | Yield (24h) | TON (24h) | TOF (initial, h⁻¹) | Notes |
| Pyrazole | Pincer Pyrazole Ligand | 60% | 85% | ~85 | 20 | Moderate activity for sterically hindered substrate. |
| NHC | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 95% | >98% | ~98 | 35 | Superior activity and yield for sterically demanding coupling. |
This illustrative data highlights the exceptional performance of NHCs for sterically hindered substrates.
Catalytic Cycle: The Mechanism of Action
Understanding the catalytic cycle is crucial for rational catalyst design. For a Pd/pyrazole-catalyzed Suzuki-Miyaura reaction, the cycle generally proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. The pyrazole ligand remains coordinated to the palladium center throughout, influencing the kinetics of each step.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Rigorous Validation of a High-Throughput Screening Platform for Pyrazole Libraries
Introduction: The Imperative for Rigor in Early-Stage Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1] Within these libraries, compounds featuring the pyrazole scaffold hold a place of distinction. Pyrazole is a five-membered heterocyclic motif recognized as a "privileged structure" in medicinal chemistry, owing to its presence in numerous FDA-approved drugs and its capacity for a broad spectrum of biological activities.[2][3][4] The unique physicochemical properties of the pyrazole core can lead to favorable pharmacokinetics and potent pharmacological effects.[5]
However, the journey from a large library to a validated hit is fraught with potential pitfalls. The very automation and speed that make HTS powerful can also propagate systematic errors, leading to a high rate of false positives.[6][7] These misleading results can derail research programs, consuming invaluable time and resources.[8] Therefore, the rigorous validation of the screening platform is not a preliminary chore but the foundational element upon which a successful discovery campaign is built.
This guide provides an in-depth, experience-driven framework for validating an HTS platform, with a specific focus on the nuances of screening pyrazole-based libraries. We will move beyond simple checklists to explain the causality behind each experimental choice, ensuring a self-validating system that generates trustworthy and actionable data.
Pillar 1: Foundational Platform Integrity - Validating the Machinery
Before a single compound from the pyrazole library is screened, the mechanical reliability of the HTS platform must be unequivocally established. The goal is to eliminate the system itself as a source of variability. Errors in liquid handling are a primary contributor to poor data quality and must be meticulously characterized.[9]
Core Requirement: Validation of Automated Liquid Handlers
The precision and accuracy of the automated liquid handlers that dispense reagents and compounds are paramount. Inaccurate dispensing can alter final compound concentrations and reagent stoichiometry, directly impacting the biological assay's outcome.[9][10]
Experimental Protocol: Artel MVS® Multichannel Verification System
This protocol uses a standardized, ratiometric photometric method for rapid and robust verification of liquid handler performance.
-
Preparation : An MVS-calibrated plate reader and Artel MVS verification plates containing a known concentration of dye in the diluent wells are prepared.
-
Dispense Program : The liquid handler is programmed to aspirate a target volume (e.g., 50 nL) of a concentrated dye solution and dispense it into the diluent-filled wells of the verification plate.
-
Mixing : The plate is agitated according to MVS specifications to ensure complete mixing of the dispensed dye.
-
Absorbance Reading : The plate is read on the calibrated plate reader at two wavelengths (520 nm and 730 nm).
-
Data Analysis : The Artel MVS software automatically calculates the actual volume dispensed into each well based on the absorbance ratio and compares it to the target volume, reporting mean volume, accuracy (% offset from target), and precision (% Coefficient of Variation, or CV).
Table 1: Representative Liquid Handler Validation Data (50 nL Target Volume)
| Parameter | Platform A (Piston-Based) | Platform B (Acoustic) | Acceptance Criteria |
| Mean Volume (nL) | 50.8 | 50.1 | 47.5 - 52.5 nL |
| Accuracy (% Offset) | +1.6% | +0.2% | ≤ 5% |
| Precision (% CV) | 3.2% | 1.8% | ≤ 5% |
| Pass/Fail | Pass | Pass | - |
Causality: This validation step ensures that observed activity differences are due to the compound's biological effect, not because one well received 45 nL while another received 55 nL. A low %CV is critical for the statistical robustness of subsequent analyses like the Z'-factor.
Pillar 2: Statistical Validation of the Biological Assay
With the hardware qualified, the focus shifts to the biological assay itself. The most crucial metric for validating an HTS assay is the Z'-factor.[11][12] It provides a statistical measure of the separation between positive and negative controls, accounting for data variability.[13][14][15]
Understanding the Z'-Factor
The Z'-factor is superior to simpler metrics like the signal-to-background (S/B) ratio because it incorporates the standard deviation of the signals.[16] An assay with a high S/B but also high variability is unreliable. The Z'-factor captures this nuance.
Z'-Factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor Values: [14][17]
-
Z' > 0.5 : An excellent assay, suitable for HTS.[18]
-
0 < Z' < 0.5 : A marginal assay; improvement is recommended.
-
Z' < 0 : The assay is not viable for screening.
Experimental Protocol: Z'-Factor Plate Assay
-
Plate Layout : Design a 384-well plate map where half the wells are designated for the negative control (e.g., 0.1% DMSO) and the other half for the positive control (a known inhibitor at its EC80 concentration). Distribute controls across the plate to detect any spatial bias (e.g., edge effects).
-
Reagent Dispensing : Using the validated liquid handler, dispense all assay components (buffer, enzyme, substrate, etc.) according to the final optimized assay protocol.
-
Incubation : Incubate the plate for the predetermined time and temperature.
-
Signal Detection : Read the plate on the validated plate reader.
-
Calculation : Calculate the mean and standard deviation for both control populations and determine the Z'-factor using the formula above.
-
Validation : Repeat this process on three separate days to ensure reproducibility. A consistent Z' > 0.5 confirms the assay is robust for HTS.[18]
Pillar 3: A Validated Screening Cascade for Pyrazole Libraries
Screening a library is not a single experiment but a multi-stage campaign designed to systematically eliminate false positives and enrich for genuine hits.[19] This is particularly crucial for heterocyclic libraries like pyrazoles, which can be prone to specific assay interference mechanisms.
The Challenge: Identifying and Mitigating False Positives
False positives arise from compound-dependent assay interference rather than genuine interaction with the biological target.[20] Common mechanisms include:
-
Optical Interference : Autofluorescence or light scattering by the compound itself.
-
Reporter Enzyme Inhibition : Many assays use reporter enzymes like firefly luciferase, which can be directly inhibited by certain chemical scaffolds.[21]
-
Compound Aggregation : At screening concentrations, some compounds form colloidal aggregates that can sequester and denature proteins non-specifically.[6][7]
A robust screening cascade is designed to identify and remove compounds acting through these off-target mechanisms.
Stage 1: The Primary Screen - A Comparative Choice
The choice of assay technology for the primary screen is a critical decision based on a trade-off between throughput, cost, and sensitivity. For a kinase target, several excellent options exist.
Table 2: Comparison of HTS Assay Technologies for Kinase Inhibition
| Technology | Principle | Pros | Cons | Susceptibility to Pyrazole Interference |
| Luminescence | ATP depletion is measured via a luciferase-coupled reaction. | High throughput, low cost, sensitive. | Prone to inhibition of luciferase reporter.[21] | Moderate: Pyrazoles can interfere with luciferase.[21] A counter-screen is essential. |
| TR-FRET | Time-Resolved FRET between a lanthanide donor and a fluorescent acceptor on a substrate. | Homogeneous, ratiometric (reduces noise), robust. | Higher cost, potential for compound autofluorescence. | Low to Moderate: Red-shifted fluorophores can mitigate interference. |
| AlphaScreen® | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal.[22] | Highly sensitive, amplified signal.[22][23] | Requires specialized reader, sensitive to light, potential for singlet oxygen quenching. | Low: Bead-based format can be less prone to some forms of optical interference.[24] |
Causality: For this guide, we select a Luminescence-based assay for the primary screen due to its high throughput and cost-effectiveness. However, we acknowledge its vulnerability to interference and build the subsequent validation steps specifically to address this.
Stage 2: Orthogonal Assay Protocol - Ensuring On-Target Activity
A hit from the primary screen is only a "putative" hit. We must confirm its activity using a technology with different physical principles to ensure the result is not an artifact of the primary method.[20]
Experimental Protocol: TR-FRET Orthogonal Assay
-
Compound Selection : Select all confirmed hits from the dose-response analysis (e.g., compounds with IC50 < 10 µM).
-
Assay Principle : This assay uses a europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor). Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Plate Preparation : Dispense compounds at various concentrations into a 384-well assay plate.
-
Reagent Addition : Add the kinase, ULight™-peptide substrate, and ATP. Incubate to allow the enzymatic reaction to proceed.
-
Detection : Add the Europium-labeled antibody detection mix and incubate.
-
Reading : Read the plate using a TR-FRET-capable reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis : Calculate the ratiometric signal (665 nm / 615 nm). A true inhibitor will show a dose-dependent decrease in this ratio.
Trustworthiness: A compound that is active in both a luminescence (ATP-depletion) assay and a TR-FRET (phospho-product detection) assay is highly likely to be a genuine inhibitor of the target kinase.
Stage 3: Counter-Screen Protocol - Isolating Assay Interference
This is the most critical step for eliminating false positives.[20] The counter-screen is designed to mimic the primary assay in every way except for the presence of the primary biological target.
Experimental Protocol: Luciferase Inhibition Counter-Screen
-
Compound Selection : All hits confirmed in the primary screen should be run through this assay.
-
Assay Principle : This assay directly measures the effect of the compound on the firefly luciferase enzyme.
-
Plate Preparation : Dispense compounds at the primary screening concentration (e.g., 10 µM) into a 384-well plate.
-
Reagent Addition : Add a fixed, pre-determined concentration of ATP (equivalent to the baseline level in the primary assay) and the luciferase enzyme. Crucially, the target kinase is omitted.
-
Signal Detection : Immediately add the luciferin substrate and read the luminescence signal.
-
Data Analysis : Compare the signal in the presence of the compound to the DMSO control. A significant drop in luminescence indicates the compound is a luciferase inhibitor and therefore a false positive from the primary screen.
Synthesizing the Validation Data: A Comparative Overview
The success of the validation platform is judged by its ability to refine a large number of initial hits into a small, high-confidence set of validated leads.
Table 3: Hypothetical HTS Campaign Validation Summary
| Metric | Platform Performance | Rationale & Interpretation |
| Library Size | 102,400 Pyrazole Compounds | A diverse library to query chemical space. |
| Platform Z'-Factor | 0.78 (Mean over 10 plates) | Confirms excellent assay quality and platform stability. |
| Primary Hit Rate (10 µM) | 1.2% (1,229 compounds) | A typical initial hit rate, likely inflated by false positives. |
| Hits Confirmed by Dose-Response | 0.4% (410 compounds) | Eliminates hits from random error or weak activity. |
| Hits Confirmed in Orthogonal Assay | 0.18% (184 compounds) | Crucial Step : Over 50% of initial hits failed to confirm, suggesting significant primary assay artifacts. |
| Hits Identified as False Positives | 101 compounds (55% of orthogonal hits) | Validation Success : The luciferase counter-screen identified a large number of compounds that were merely inhibiting the reporter. |
| Final Validated Hit Rate | 0.08% (83 compounds) | A manageable, high-confidence set of compounds for progression to medicinal chemistry and SAR studies. |
Conclusion
Validating a high-throughput screening platform for a pyrazole library is a systematic process grounded in scientific rigor. It begins with certifying the mechanical precision of the instrumentation, is anchored by robust statistical validation of the biological assay, and culminates in a multi-stage screening cascade designed to intelligently identify and discard false positives. By embracing a self-validating framework that includes orthogonal assays and targeted counter-screens, researchers can have high confidence that the final hits from their campaign are not artifacts of the technology but genuine, biologically active molecules worthy of the significant investment required for lead optimization. This rigorous, front-loaded approach is the most effective strategy for ensuring the productivity and success of any drug discovery program.
References
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. selectscience.net [selectscience.net]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 19. youtube.com [youtube.com]
- 20. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
- 24. A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
For the pioneering researchers and drug development professionals dedicated to advancing science, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like Methyl 1-Ethyl-1H-pyrazole-5-carboxylate is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring that your commitment to excellence is reflected in every aspect of your laboratory's operations.
Immediate Safety and Hazard Assessment: Understanding the Risks
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.
-
Skin and Eye Irritation: Direct contact may cause significant irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) and within a controlled environment.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before and during use. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A standard laboratory coat. | Provides a barrier against incidental contact with skin and clothing. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/dusts may be necessary.[1] | Required if handling large quantities, generating dust, or working outside of a ventilated enclosure. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste.[2] Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[3][4]
Step 1: Waste Segregation and Classification
Proper segregation is the cornerstone of safe and compliant chemical waste management.[5][6]
-
Identify the Waste Stream: Determine if the waste is solid this compound, a solution (and if so, the solvent), or contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Separate Incompatible Wastes: Never mix pyrazole-containing waste with strong oxidizing agents, strong bases, or strong reducing agents to prevent potentially violent reactions.[7] Store acids and bases in separate containers.[8]
Step 2: Containerization and Labeling
The integrity of your waste containers is crucial for preventing leaks and ensuring proper identification.[6][8]
-
Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, leak-proof lids.[8] Ensure the container is in good condition, free from cracks or residue from previous use.
-
Labeling: All waste containers must be clearly and accurately labeled.[5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components in the waste mixture (e.g., solvents)
-
The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed")
-
The date the first drop of waste was added to the container.
-
Step 3: Accumulation and Storage
Hazardous waste must be stored in a designated and controlled area pending pickup by a licensed disposal service.[8][9]
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Storage Conditions: The SAA should be a well-ventilated, cool, and dry area away from general laboratory traffic.[7] Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.[6]
-
Accumulation Time Limits: Be aware of the regulatory time limits for storing hazardous waste in an SAA. Once a container is full, it must be moved to a central accumulation area and disposed of within a specific timeframe, typically ranging from 90 to 180 days depending on the facility's generator status.[9]
Step 4: Professional Disposal
The final step is to entrust the waste to a licensed and reputable chemical waste disposal company.[10][11]
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with certified hazardous waste disposal vendors.
-
Documentation: Ensure all required paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal, a "cradle-to-grave" responsibility.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. vumc.org [vumc.org]
- 4. echemi.com [echemi.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. danielshealth.com [danielshealth.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to the Safe Handling of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
As a Senior Application Scientist, this guide provides essential safety and handling protocols for Methyl 1-Ethyl-1H-pyrazole-5-carboxylate. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The following procedures are based on established best practices for handling chemical reagents of this nature.
Hazard Assessment and GHS Classification
Based on data from similar pyrazole esters, this compound should be treated as a hazardous substance.[1][5][6][8] The anticipated Globally Harmonized System (GHS) classification for this compound includes:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][8]
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) to minimize exposure.[9][10][11]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[12][13]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemically resistant gloves | Nitrile or Butyl rubber gloves are recommended. [14] These materials have demonstrated good resistance to esters and other organic chemicals.[14] Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[6] For prolonged or high-exposure tasks, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes, safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles are required. [4] A face shield may be necessary for large-scale operations. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn at all times to protect against incidental skin contact. Ensure the coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation | Work should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[15] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2] |
Operational and Handling Plan
A systematic approach to handling this compound will ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4] Put on all required PPE as detailed in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount, avoiding the generation of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly.
-
Reactions and Transfers: Use appropriate glassware and equipment for all transfers and reactions to minimize the risk of spills.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4]
-
Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid compound, as well as contaminated items like weighing paper and pipette tips, should be collected in a clearly labeled, sealed container for solid chemical waste.[16]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[16] Do not dispose of this chemical down the drain.[16]
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store sealed waste containers in a designated and well-ventilated chemical waste storage area, segregated from incompatible materials.[16]
-
Final Disposal: Arrange for a licensed chemical waste disposal service to collect and dispose of the waste in accordance with local, state, and federal regulations.[3][16]
By adhering to these guidelines, you can ensure the safe handling and use of this compound in your research endeavors. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. justia.com [justia.com]
- 13. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
